2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-6-10(7-13(11)8-12(15)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYVEHXQCORQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385386 | |
| Record name | (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67118-34-7 | |
| Record name | (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid" chemical properties
Content Type: Technical Monograph & Experimental Guide Subject: Chemical Properties, Synthesis, and Pharmacological Context of Phenylpiracetam Acid Audience: Medicinal Chemists, Pharmacologists, and Analytical Scientists
Executive Summary & Chemical Identity
2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid (CAS: 67118-34-7) is the carboxylic acid derivative of the nootropic drug Phenylpiracetam (Carphedon). While Phenylpiracetam is an amide, this compound represents its hydrolyzed form. It serves a dual role in drug development:
-
Critical Synthetic Intermediate: It is the precursor for advanced nootropic analogs, including Phenylpiracetam Hydrazide (a potent anticonvulsant) and taurine-conjugated neuroprotective agents.
-
Metabolic Reference Standard: Although Phenylpiracetam is largely excreted unchanged in humans, the acid form is a potential degradation product and minor metabolite in specific animal models, necessitating its characterization for pharmacokinetic (PK) studies.
Core Physicochemical Data[1]
| Property | Value | Source/Condition |
| CAS Number | 67118-34-7 | Chemical Registry |
| Molecular Formula | - | |
| Molecular Weight | 219.24 g/mol | - |
| Appearance | White to Off-White Crystalline Solid | Recrystallized from i-PrOH |
| Melting Point | 162.5 – 163.0 °C | Experimental |
| Solubility | DMSO (Soluble), Methanol (Slightly), Water (Low pH dependent) | - |
| pKa (Predicted) | 3.75 ± 0.10 | Carboxylic acid moiety |
| LogP (Predicted) | ~0.7 - 1.2 | Lipophilicity lower than parent amide |
Synthesis & Manufacturing Methodologies
The synthesis of this compound is a two-step process starting from 4-phenyl-2-pyrrolidone . The protocol requires strict anhydrous conditions for the initial alkylation to prevent side reactions.
Reaction Pathway
The synthesis proceeds via N-alkylation using ethyl chloroacetate followed by alkaline hydrolysis.
Figure 1: Synthetic route from 4-phenyl-2-pyrrolidone to the target acid via an ester intermediate.
Detailed Experimental Protocol
Step 1: N-Alkylation (Formation of Ester)
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Activation: Suspend Sodium Hydride (NaH) (60% dispersion, 1.1 eq) in anhydrous THF or Dioxane at 0°C.
-
Addition: Add 4-phenyl-2-pyrrolidone (1.0 eq) slowly. Stir for 30 minutes to allow deprotonation (evolution of
gas). -
Alkylation: Dropwise add Ethyl Chloroacetate (1.2 eq).
-
Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane).
-
Workup: Quench with cold water. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over
, and concentrate.[1] -
Yield: Expect ~98% yield of the ester intermediate.[2]
Step 2: Alkaline Hydrolysis (Formation of Acid)
-
Reaction: Dissolve the ester from Step 1 in a mixture of Water/Isopropanol (1:1) containing Potassium Hydroxide (KOH) (2.0 eq).
-
Conditions: Stir at room temperature or mild heat (40°C) for 2 hours.
-
Isolation: Acidify the mixture to pH 2–3 using 1M HCl. The product often precipitates as a solid.
-
Purification: Extract with Ethyl Acetate if precipitation is incomplete. Recrystallize from Isopropanol/Water.
-
Validation: Check Melting Point (Target: 162–163°C).
Analytical Characterization
Trustworthy identification requires a combination of HPLC for purity and NMR for structural confirmation.
HPLC Method (Purity & Stability)
This method separates the acid from the parent amide (Phenylpiracetam) and the starting lactam.
-
Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).
-
Retention Logic: The Acid (more polar) will elute before Phenylpiracetam and the Ester intermediate.
Expected NMR Profile (
-NMR, DMSO-
)
- 12.0+ ppm: Broad singlet (1H, –COOH ).
- 7.2–7.4 ppm: Multiplet (5H, Phenyl group).
- 3.9–4.1 ppm: Singlet or AB quartet (2H, N-CH 2-COOH). Note: The chiral center at C4 may induce diastereotopicity in these protons.
- 3.4–3.7 ppm: Multiplet (2H, Ring C5 protons).
- 2.4–2.7 ppm: Multiplet (2H, Ring C3 protons).
- 3.3–3.5 ppm: Multiplet (1H, Ring C4 chiral proton).
Biological & Pharmacological Context[1][3][4][5][6]
While Phenylpiracetam is a well-known stimulant and nootropic, the acid form occupies a distinct niche in pharmacological research.
Metabolic Stability vs. Degradation
Research indicates that Phenylpiracetam is not significantly metabolized in humans, with ~100% bioavailability and excretion primarily as the unchanged drug (40% urine, 60% bile/sweat). Therefore, the presence of This compound in biological samples typically indicates:
-
Sample Degradation: Hydrolysis of the amide bond during storage or processing (especially in alkaline conditions).
-
Impurity: Residual intermediate from the synthesis of the drug substance.
Active Analog Precursor
The acid is the "gateway" molecule for synthesizing highly potent derivatives.
Figure 2: The acid serves as a scaffold for anticonvulsant and neuroprotective analogs.
-
Phenylpiracetam Hydrazide: Synthesized by reacting the ethyl ester (derived from the acid) with hydrazine. It exhibits higher anticonvulsant potency than the parent racetam.
-
Taurine Conjugates: Recent studies (see Zvejniece et al.) have coupled this acid with taurine to create compounds that improve cognitive function in ischemic stroke models, leveraging the neuroprotective properties of taurine.
References
-
Synthesis & Derivatives: Zvejniece, L., et al. (2015). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. PubMed Central. Link
-
Chemical Properties: ChemicalBook. (2023). (2-Oxo-4-phenyl-pyrrolidin-1-yl)-acetic acid Properties and Supplier Data. Link
-
Pharmacokinetics: Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs. (Context on Racetam metabolism). Link
-
Patent Claims: RU2732245C1. Novel compositions of N-carbamoylmethyl-4-phenyl-2-pyrrolidone. (Discusses acid derivatives for obesity). Link
-
Metabolic Profile: Wikipedia / Medical Sources. Phenylpiracetam Pharmacokinetics. Link[1]
Sources
"2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid" structure and stereochemistry
Technical Monograph: 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic Acid
Executive Summary
This compound (CAS: 67118-34-7) represents the fundamental carboxylic acid core of the nootropic agent Phenylpiracetam (Carphedon). While Phenylpiracetam (the amide derivative) is the clinically active nootropic, this carboxylic acid serves two critical roles in drug development:
-
Synthetic Precursor: It is the penultimate intermediate in the high-yield synthesis of Phenylpiracetam and its hydrazide derivatives.
-
Primary Metabolite: It is the major elimination product formed via the hydrolytic cleavage of the amide bond in vivo.
This guide provides a rigorous analysis of the molecule’s stereochemistry, validated synthetic protocols, and analytical separation techniques for researchers in medicinal chemistry.
Molecular Architecture & Stereochemistry
The molecule consists of a
Stereochemical Configuration
The biological activity of the racetam class is highly sensitive to stereochemistry. The C4 position of the pyrrolidone ring is a chiral center, giving rise to two enantiomers:
-
(R)-Isomer: Generally associated with higher pharmacological potency in the amide derivative (Phenylpiracetam).
-
(S)-Isomer: The distomer in many pharmacological assays.
Unlike the planar amide group in Piracetam, the bulky phenyl group at C4 introduces significant steric hindrance, influencing both the binding affinity to potential targets (e.g., DAT, nACh receptors) and the kinetics of metabolic hydrolysis.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Chiral Center | C4 (Pyrrolidone ring) |
| pKa (Acid) | ~3.8 (Predicted) |
| LogP | ~0.8 - 1.2 |
Synthetic Protocols
The synthesis of this compound requires precise control over N-alkylation to prevent O-alkylation side products. The following protocol utilizes a sodium hydride (NaH) mediated mechanism, which offers superior regioselectivity compared to potassium hydroxide methods.
Workflow Visualization
Step-by-Step Methodology
Step 1: N-Alkylation (Formation of the Ester Intermediate)
-
Setup: Flame-dry a 500 mL round-bottom flask under argon atmosphere.
-
Deprotonation: Suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous THF. Cool to 0°C.
-
Addition: Add a solution of 4-phenyl-2-pyrrolidone (1.0 eq) in THF dropwise. Stir for 30 minutes at 0°C to ensure complete formation of the sodium salt (evolution of H₂ gas will cease).
-
Alkylation: Add Ethyl chloroacetate (1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate.
Step 2: Saponification (Hydrolysis to Acid)
-
Solvation: Dissolve the crude ester from Step 1 in a mixture of Isopropanol and Water (3:1).
-
Base Hydrolysis: Add Potassium Hydroxide (KOH, 2.0 eq). Stir at ambient temperature for 12 hours.
-
Isolation: Evaporate isopropanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution to 0°C. Acidify to pH 2 using 1M HCl. The product will precipitate as a white solid.
-
Purification: Recrystallize from water/ethanol to yield the pure acid.
Analytical Profiling & Chiral Separation
Due to the enantiomeric nature of the C4 position, distinguishing between the (R) and (S) forms of the acid is critical for pharmacokinetic studies.
HPLC Separation Parameters
Standard reverse-phase HPLC separates the acid from impurities, but chiral stationary phases are required for enantiomeric resolution.
| Parameter | Condition |
| Column | Chiralcel OJ-RH (Cellulose tris(4-methylbenzoate)) |
| Mobile Phase | Acetonitrile : Water (pH 2.0 with H₃PO₄) [30:70] |
| Flow Rate | 0.5 mL/min |
| Detection | UV @ 210 nm |
| Retention | (S)-Acid elutes first; (R)-Acid elutes second (typical order, verify with standard). |
Mechanistic Insight: The acidic mobile phase suppresses the ionization of the carboxylic acid, ensuring the molecule interacts with the chiral selector in its neutral form, maximizing resolution.
Pharmacological Context: Metabolic Fate[1]
In vivo, Phenylpiracetam is subjected to enzymatic hydrolysis. The amide group, essential for blood-brain barrier (BBB) penetration and receptor interaction, is cleaved by cytosolic amidases.
Metabolic Pathway Diagram
Clinical Implication: The conversion of the amide (Phenylpiracetam) to the acid represents the termination of biological activity. The acid is highly polar and rapidly excreted by the kidneys. Therefore, the half-life of Phenylpiracetam is directly inversely proportional to the rate of this hydrolysis.
References
-
Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312. Link
-
Zhmurenko, L. A., et al. (2014). Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity. Pharmaceutical Chemistry Journal, 48, 20-24. Link
-
PubChem Database. Compound Summary for CID 3146687: 2-(2-Oxopyrrolidin-1-yl)acetic acid (Analogous structure data). Link
-
Boje, K. M., et al. (2020). Metabolic activation of carboxylic acids: A review of acyl-glucuronides and acyl-CoA thioesters.[1] Expert Opinion on Drug Metabolism & Toxicology. (Contextual grounding on acid metabolism).
-
ChemicalBook. this compound CAS 67118-34-7 Data. Link
Sources
"2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid" mechanism of action prediction
Structural Homology, Pharmacodynamic Predictions, and Experimental Validation
Executive Summary
2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid (CAS: 67118-34-7) is the carboxylic acid congener of the potent nootropic and psychostimulant Phenylpiracetam (Carphedon/Fonturacetam).[1] While Phenylpiracetam is characterized by high oral bioavailability and blood-brain barrier (BBB) penetration, the acid form represents a distinct pharmacophore with altered physicochemical properties.
Current pharmacokinetic data indicates that Phenylpiracetam is largely excreted unchanged in humans, suggesting that the acid is not a primary active metabolite in vivo but rather a synthetic intermediate or potential degradation product. This guide analyzes the predicted mechanism of action (MoA) of the acid entity, contrasting it with the parent amide to highlight the critical structural determinants of racetam activity.
Key Predictive Insights:
-
Bioavailability: Significant reduction in CNS penetration due to anionic charge at physiological pH.
-
Target Affinity: Predicted loss of affinity for the Dopamine Transporter (DAT) and SV2A compared to the amide parent.
-
Therapeutic Utility: Primary utility lies as a synthetic scaffold for novel conjugates (e.g., taurine salts) rather than as a standalone CNS agent.
Chemical Identity & Structural Analysis
The transition from Phenylpiracetam (amide) to its acid form involves the hydrolysis of the terminal amide group. This modification fundamentally alters the molecule's interaction with biological membranes and transporter proteins.
Physicochemical Profile
| Feature | Phenylpiracetam (Amide) | This compound | Impact on MoA |
| Formula | C₁₂H₁₄N₂O₂ | C₁₂H₁₃NO₃ | Loss of H-bond donor (Amide N-H). |
| Molecular Weight | 218.25 g/mol | 219.24 g/mol | Negligible change. |
| pKa (Predicted) | ~14 (Neutral) | ~4.5 (Acidic) | Critical: Acid is ionized (COO⁻) at pH 7.4. |
| LogP | ~1.6 | ~0.5 - 0.8 (pH dependent) | Reduced lipophilicity; reduced passive diffusion. |
| H-Bond Acceptors | 2 | 3 | Increased polarity. |
| H-Bond Donors | 1 | 1 (OH) | Change in receptor binding capability. |
Structural Homology Visualization
The following diagram illustrates the structural relationship and the hydrolysis pathway that converts the active nootropic into the acid form.
Figure 1: Structural relationship between Phenylpiracetam and its acid congener. Note that in vivo metabolism to the acid is minor in humans, with the parent drug largely excreted unchanged.[2]
Predicted Pharmacodynamics (Mechanism of Action)
The mechanism of Phenylpiracetam involves modulation of nicotinic acetylcholine receptors, inhibition of the Dopamine Transporter (DAT), and potential interaction with SV2A. The acid form is predicted to lose most of these specific activities.
Dopaminergic System (DAT Inhibition)
-
Parent Mechanism: Phenylpiracetam binds to DAT, increasing extracellular dopamine levels, which drives its psychostimulant effects.
-
Acid Prediction: Loss of Affinity. The DAT binding pocket is lipophilic and typically accommodates amines or neutral amides. The introduction of a negatively charged carboxylate group (COO⁻) creates electrostatic repulsion within the hydrophobic pocket, likely abolishing binding affinity.
Synaptic Vesicle Protein 2A (SV2A)
-
Parent Mechanism: Racetams (e.g., Levetiracetam, Brivaracetam) bind to SV2A to modulate neurotransmitter release.
-
Acid Prediction: Reduced/Null Affinity. Structure-Activity Relationship (SAR) studies on Levetiracetam have shown that the acid metabolite (ucb L057) is pharmacologically inactive at SV2A. By homology, the acid form of Phenylpiracetam is expected to lack significant SV2A binding.
Glutamatergic & Cholinergic Modulation[3]
-
Prediction: While direct receptor binding is unlikely, the acid may retain weak modulatory effects on ion channels if high concentrations are achieved. However, without the amide "racetam" pharmacophore, positive allosteric modulation (PAM) of AMPA receptors is predicted to be negligible.
Pharmacokinetics: The Barrier to Efficacy
The defining feature of this compound is its pharmacokinetic profile, specifically its inability to cross the Blood-Brain Barrier (BBB) effectively.
Blood-Brain Barrier (BBB) Permeability
-
Passive Diffusion: At physiological pH (7.4), the acid exists almost entirely as the dissociated carboxylate anion. Charged species cannot passively diffuse across the endothelial lipid bilayer of the BBB.
-
Active Transport:
-
MCT1 (Monocarboxylate Transporter 1): While MCT1 transports lactate and ketone bodies, it generally requires specific substrates. Racetam acids are typically not high-affinity substrates for MCT1 at the BBB.
-
Efflux Pumps: The acid may be a substrate for OAT3 (Organic Anion Transporter 3) at the choroid plexus, actively pumping it out of the CSF if any were to enter.
-
Renal Elimination
-
Mechanism: The acid is predicted to be rapidly eliminated via the kidneys. The anionic charge makes it a prime substrate for OAT1/OAT3 in the proximal tubule, leading to rapid clearance (t½ < parent amide).
Figure 2: Predicted BBB exclusion of the acid metabolite due to ionization at physiological pH.
Experimental Validation Protocols
To confirm the predicted inactivity and pharmacokinetic profile, the following experimental workflows are recommended.
Protocol A: In Silico Docking (Target Validation)
Objective: Quantify the loss of binding affinity for DAT and SV2A compared to Phenylpiracetam.
-
Software: Schrödinger Glide or AutoDock Vina.
-
Protein Structures:
-
DAT: Homology model based on dDAT (PDB: 4M48).
-
SV2A: PDB structure if available, or homology model.
-
-
Ligand Prep: Prepare Phenylpiracetam (neutral) and the Acid (anionic, pH 7.4).
-
Scoring: Compare Binding Energy (
) and Ligand Efficiency.-
Success Metric: Acid shows
kcal/mol difference (weaker) vs. Parent.
-
Protocol B: PAMPA-BBB Assay (Permeability)
Objective: Empirically measure passive BBB permeability.
-
System: Parallel Artificial Membrane Permeability Assay (PAMPA) with BBB-specific lipid blend (porcine brain lipid).
-
Buffer: PBS pH 7.4 (Donor) vs PBS pH 7.4 (Acceptor).
-
Controls:
-
High Permeability: Verapamil, Propranolol.[3]
-
Low Permeability: Theophylline, Atenolol.
-
-
Procedure: Incubate for 18 hours. Measure concentration via UV-Vis or LC-MS/MS.
-
Calculation: Determine
(Apparent Permeability).-
Prediction:
cm/s (Low permeability).
-
Protocol C: Synthetic Conversion (Prodrug Verification)
Objective: Validate the acid as a precursor for active conjugates (e.g., Taurine salt).
-
Synthesis: React this compound with Taurine (2-aminoethanesulfonic acid) using DCC/NHS coupling.
-
Bioassay: Test the conjugate in a rodent Passive Avoidance Test.
-
Rationale: If the conjugate is active, the acid serves as a viable scaffold for "Trojan Horse" delivery or synergistic salt formation.
-
References
-
Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312. Link
-
Zvejniece, L., et al. (2011). Investigation into stereoselective pharmacological activity of phenotropil. Basic & Clinical Pharmacology & Toxicology, 109(5), 407-412. Link
-
Tiurenkov, I. N., et al. (2016). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. International Journal of Molecular Sciences, 17(6), 964. Link
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[4] Brain Research Reviews, 19(2), 180-222. Link
-
Firstova, Y. Y., et al. (2011). The effects of scopolamine and the nootropic drug phenotropil on rat brain neurotransmitter levels. Eksperimental'naia i Klinicheskaia Farmakologiia, 74(11), 6-11. Link
Sources
An In-depth Technical Guide to Investigating the Potential Biological Targets of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid
Introduction: Unveiling the Therapeutic Potential of a Phenylpyrrolidinone Derivative
The compound 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid belongs to the phenylpyrrolidinone class of molecules, a scaffold known for its diverse pharmacological activities.[1][2] Derivatives of this core structure have shown promise in a range of therapeutic areas, including oncology, metabolic disorders, and neurodegenerative diseases.[2] The pyrrolidinone ring itself is a key feature in many biologically active compounds, recognized for its ability to interact with various biological targets and modulate their function.[3][4][5] Specifically, predictions for a derivative of this compound suggest potential nootropic, antihypoxic, and cytoprotective effects, pointing towards a possible role in neurological and cellular protection.[6] A closely related acetamide version of this molecule has also been noted for its modulatory activities.[7]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the biological targets of this compound. By integrating computational prediction with robust experimental validation, this guide offers a logical and efficient pathway to elucidate the mechanism of action of this promising compound.
Part 1: In Silico Target Prediction - A Hypothesis-Generating Approach
Before embarking on extensive experimental work, computational methods can provide valuable insights into the likely biological targets of this compound. This in silico approach is a cost-effective and time-efficient way to generate initial hypotheses.
Structural Similarity and Ligand-Based Pharmacophore Modeling
The core structure of this compound, featuring a pyrrolidinone ring, bears a structural resemblance to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[8] GABA analogs are known to interact with GABA receptors and other components of the GABAergic system.[8][9] Therefore, a primary hypothesis is that this compound may modulate GABAergic signaling.
Workflow for Ligand-Based Pharmacophore Modeling:
Caption: Workflow for Ligand-Based Pharmacophore Modeling.
Reverse Docking for Target Fishing
Reverse docking, also known as target fishing, is a powerful computational technique to screen a single ligand against a large library of protein structures.[10][11][12][13] This approach can help identify potential off-target effects and uncover novel therapeutic applications.[10]
Experimental Protocol for Reverse Docking:
-
Prepare the Ligand: Generate a 3D structure of this compound and perform energy minimization.
-
Select a Target Library: Utilize a comprehensive library of protein structures, such as the Protein Data Bank (PDB), focusing on human proteins, particularly those implicated in neurological and metabolic pathways.
-
Perform Docking: Use a validated docking program to systematically dock the ligand into the binding sites of all proteins in the library.
-
Score and Rank: Score the binding poses based on the predicted binding affinity and rank the potential targets.
-
Filter and Prioritize: Filter the results based on biological relevance, focusing on targets with known roles in pathways consistent with the predicted nootropic and cytoprotective activities.
Table 1: Hypothetical Reverse Docking Results
| Rank | Target Protein | Predicted Binding Affinity (kcal/mol) | Biological Pathway |
| 1 | GABA-A Receptor | -8.5 | Neurotransmission |
| 2 | AMPA Receptor | -7.9 | Neurotransmission |
| 3 | Voltage-gated calcium channels | -7.5 | Neuronal excitability |
| 4 | Monoamine Oxidase B | -7.2 | Neurotransmitter metabolism |
| 5 | Glycogen Synthase Kinase 3β | -6.8 | Cellular signaling, apoptosis |
Part 2: Experimental Target Identification - Validating In Silico Predictions
Following the generation of a prioritized list of potential targets from in silico studies, experimental validation is crucial to confirm direct physical interactions between this compound and its putative targets.
Affinity Chromatography-Mass Spectrometry (AC-MS)
Affinity chromatography is a classic and effective method for isolating binding partners of a small molecule from a complex biological sample.[14]
Experimental Workflow for AC-MS:
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Detailed Protocol for AC-MS:
-
Probe Synthesis: Synthesize a derivative of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control experiment with beads lacking the immobilized compound is essential.
-
Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line or tissue (e.g., primary neurons, neuroblastoma cells).
-
Affinity Chromatography:
-
Incubate the cell lysate with the affinity matrix and control beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins using a competitive ligand (the parent compound) or by changing the buffer conditions (e.g., pH, salt concentration).
-
-
Protein Identification:
-
Separate the eluted proteins by one-dimensional or two-dimensional gel electrophoresis.
-
Excise the protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to monitor drug-target engagement in a cellular context without the need for compound modification.[15][16][17][18] The principle is that a protein becomes more resistant to thermal denaturation upon ligand binding.
Experimental Protocol for CETSA:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle-treated control is essential.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or an immunoassay.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.
Table 2: Representative CETSA Experimental Parameters
| Parameter | Condition | Rationale |
| Cell Type | SH-SY5Y (human neuroblastoma) | Relevant cell line for neurological targets. |
| Compound Concentration | 0.1, 1, 10, 100 µM | To assess dose-dependent target engagement. |
| Temperature Range | 40°C - 70°C | To capture the melting profile of the target protein. |
| Detection Method | Western Blot | Standard method for protein quantification. |
Part 3: Target Validation - Confirming Functional Relevance
Once a direct physical interaction has been established, the next critical step is to validate that this interaction leads to a functional modulation of the target protein and is responsible for the observed cellular or physiological effects of the compound.
Biochemical and Biophysical Assays
Directly measuring the effect of this compound on the activity of the purified target protein is a cornerstone of target validation.
Examples of Biochemical and Biophysical Assays:
-
Enzyme Activity Assays: If the identified target is an enzyme, measure the effect of the compound on its catalytic activity.
-
Receptor Binding Assays: For receptor targets, perform radioligand binding assays to determine the binding affinity (Ki) of the compound.
-
Isothermal Titration Calorimetry (ITC): A biophysical technique to directly measure the binding affinity and thermodynamics of the interaction between the compound and the purified target protein.
-
Surface Plasmon Resonance (SPR): Another biophysical method to study the kinetics of binding (on- and off-rates) in real-time.
Cell-Based Functional Assays
Cell-based assays are essential to confirm that the interaction between the compound and its target has a functional consequence in a biological system.
Logical Flow for Target Validation:
Caption: Logical Flow for Target Validation.
Experimental Approaches for Cell-Based Validation:
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cellular effects of this compound are diminished or abolished in these cells, it strongly supports that the compound acts through this target.
-
Target Overexpression: Conversely, overexpressing the target protein may sensitize the cells to the compound.
-
Downstream Signaling Analysis: Measure the effect of the compound on signaling pathways known to be regulated by the target protein.
Conclusion: A Roadmap to Mechanism of Action
The identification and validation of the biological targets of this compound are critical steps in understanding its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide has outlined a systematic and integrated approach, combining in silico prediction with robust experimental validation. By following this roadmap, researchers can confidently identify the direct molecular targets of this compound, paving the way for further preclinical and clinical investigation. The multifaceted nature of the pyrrolidinone scaffold suggests that an open-minded and comprehensive approach to target identification will be most fruitful.[1][3][4]
References
- (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide compounds with modulating activity with commensurate effects, pharmaceutical substances (variants) and their use, compositions (variants) thereof body - Google Patents.
-
N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1 H- benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4), a Multi-Target Ligand of Aminergic GPCRs, as a Potential Antipsychotic - PubMed. Available at: [Link]
-
A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - Semantic Scholar. Available at: [Link]
-
Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Available at: [Link]
-
How Do GABA Analogs Work? - Uses, Side Effects, Drug Names - RxList. Available at: [Link]
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds - ResearchGate. Available at: [Link]
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Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Available at: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available at: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology - PMC. Available at: [Link]
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Using reverse docking for target identification and its applications for drug discovery - PubMed. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
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The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]
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GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf. Available at: [Link]
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Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. - Health Open Research. Available at: [Link]
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Identification of Direct Protein Targets of Small Molecules - PMC - NIH. Available at: [Link]
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Gamma-aminobutyric acid analogs - Drugs.com. Available at: [Link]
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Drug Target Identification Methods | MtoZ Biolabs. Available at: [Link]
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Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]
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Nootropic - Wikipedia. Available at: [Link]
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Known experimental techniques to identify drug targets. - ResearchGate. Available at: [Link]
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Target Identification and Validation in Drug Discovery | Chemspace. Available at: [Link]
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Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - MDPI. Available at: [Link]
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CRDS: Consensus Reverse Docking System for target fishing | Bioinformatics | Oxford Academic. Available at: [Link]
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Cellular Thermal Shift Assay (CETSA) - News-Medical. Available at: [Link]
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Affinity-based target identification for bioactive small molecules - RSC Publishing. Available at: [Link]
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(PDF) An update on GABA analogs for CNS drug discovery - ResearchGate. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]
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Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available at: [Link]
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Target Identification and Validation (Small Molecules) - University College London. Available at: [Link]
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Identifying nootropic drug targets via large-scale cognitive GWAS and transcriptomics - PMC. Available at: [Link]
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Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Available at: [Link]
-
GABAA agonists as targets for drug development - PubMed. Available at: [Link]
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Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis Online. Available at: [Link]
-
Reverse docking: a powerful tool for drug repositioning and drug rescue - Ovid. Available at: [Link]
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Types of nootropics: Which one is right for your biohacking goals? - Nucleus Genomics. Available at: [Link]
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"2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid" CAS number and identifiers
[1]
Executive Summary & Chemical Identity
This compound (CAS: 67118-34-7 ) is the carboxylic acid derivative of the potent nootropic drug Phenylpiracetam (Carphedon). While Phenylpiracetam is widely recognized for its psychostimulatory and cold-resistance properties, this acid variant serves two distinct and critical roles in pharmaceutical science:
-
Synthetic Precursor: It is the immediate penultimate intermediate in the industrial synthesis of Phenylpiracetam.
-
Major Metabolite: It represents the primary excretory product of Phenylpiracetam in humans, making it the key target for pharmacokinetic profiling and anti-doping analysis.
Chemical Identifiers
| Property | Detail |
| CAS Number | 67118-34-7 |
| IUPAC Name | This compound |
| Synonyms | Phenylpiracetam Acid; Carphedon Acid; (2-Oxo-4-phenyl-1-pyrrolidinyl)acetic acid |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| SMILES | OC(=O)CN1CC(C2=CC=CC=C2)CC1=O |
| InChI Key | IBYVEHXQCORQKW-UHFFFAOYSA-N |
Physicochemical Profile[2][3][4][5][6][8][9][10]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 162.5 – 163.0 °C.
-
Boiling Point: ~463.9 °C (Predicted at 760 mmHg).[]
-
Solubility: Soluble in polar organic solvents (DMSO, Methanol); sparingly soluble in water compared to its amide counterpart.
-
Acidity (pKa): ~3.75 (Carboxylic acid proton).
Structural Analysis & Stereochemistry
The molecule features a pyrrolidone ring substituted with a phenyl group at the 4-position. This substitution introduces a chiral center at C4 , resulting in two enantiomers:
-
(R)-Isomer: The pharmacologically more active form in the context of the derived amide (Phenylpiracetam).
-
(S)-Isomer: Less active.
Unlike the simple "Piracetam" molecule, the lipophilic phenyl group significantly alters the pharmacokinetic profile, enhancing blood-brain barrier (BBB) permeability in the amide form. In the acid form discussed here, the polar carboxylic acid tail reduces BBB penetration relative to the amide but increases renal clearance.
Synthesis & Manufacturing Protocols
The synthesis of this compound is the foundational step in producing Phenylpiracetam. The industry-standard protocol involves the N-alkylation of 4-phenyl-2-pyrrolidinone followed by hydrolysis .
Experimental Workflow
Precursors: 4-phenyl-2-pyrrolidinone, Ethyl chloroacetate (or bromoacetate), Sodium Hydride (NaH).
Step 1: N-Alkylation (Formation of Ester Intermediate)
-
Activation: Dissolve 4-phenyl-2-pyrrolidinone (1.0 eq) in anhydrous 1,4-dioxane or toluene. Add Sodium Hydride (NaH, 1.1 eq) cautiously under inert atmosphere (N₂) to deprotonate the lactam nitrogen.
-
Note: Evolution of H₂ gas occurs. Temperature control (0–5 °C) is crucial during addition.
-
-
Alkylation: Add Ethyl chloroacetate (1.2 eq) dropwise.
-
Reflux: Heat the mixture to reflux (110–120 °C) for 6–8 hours to drive the reaction to completion.
-
Workup: Quench with cold water, extract with ethyl acetate, and concentrate to yield Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate .
Step 2: Hydrolysis (Formation of the Target Acid)
-
Reaction: Dissolve the ester intermediate in a mixture of Ethanol/Water (1:1).
-
Base Hydrolysis: Add Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0 eq) and stir at room temperature for 2–4 hours.
-
Acidification: Acidify the solution to pH ~2 using 1M HCl. The target acid, This compound , precipitates as a solid.
-
Purification: Recrystallize from Isopropanol or Ethanol/Water to achieve >98% purity (MP: 162–163 °C).
Synthesis Pathway Visualization
Figure 1: Synthetic pathway from the lactam core to the target acid and its subsequent conversion to Phenylpiracetam.
Pharmacology & Metabolic Role
While the amide (Phenylpiracetam) is the active psychostimulant, the acid (Topic Compound) is the primary metabolic endpoint. Understanding this relationship is vital for drug testing and pharmacokinetic studies.
Metabolic Pathway
-
Administration: Phenylpiracetam is ingested and crosses the blood-brain barrier.[2]
-
Action: It modulates nicotinic acetylcholine receptors and dopamine transporters.
-
Metabolism: Hepatic amidases hydrolyze the amide bond, converting the drug into This compound .
-
Excretion: The acid is highly polar and is excreted renally. Approximately 60% of an oral dose of Phenylpiracetam is excreted unchanged, while the remainder is excreted as this acid metabolite.
Biological Activity[3][6][7][10][11][12]
-
Nootropic Potential: Unlike the amide, the free acid is generally considered pharmacologically inactive or significantly less potent regarding psychostimulation. This loss of activity is attributed to its inability to effectively cross the blood-brain barrier due to the ionization of the carboxylic acid group at physiological pH.
-
Toxicology: The acid is low in toxicity and serves as a stable marker for drug clearance.
Metabolic Diagram
Figure 2: Metabolic fate of Phenylpiracetam leading to the formation of the target acid.
Analytical Profiling
For researchers detecting this compound in biological matrices (e.g., urine analysis for anti-doping), the following methods are standard.
HPLC-UV / LC-MS
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) gradient.
-
Detection: UV at 210 nm or MS (ESI+) monitoring [M+H]+ = 220.24.
-
Retention Time: The acid will elute earlier than Phenylpiracetam due to higher polarity.
GC-NPD / GC-MS
-
Derivatization: The carboxylic acid group must be derivatized (methylated or silylated) before GC analysis to improve volatility.
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Product: TMS-ester derivative.
-
-
Application: Used extensively in WADA-accredited laboratories for doping control to confirm Phenylpiracetam intake via metabolite presence.
References
-
Pharmaffiliates. (n.d.). This compound - Technical Datasheet. Retrieved from
-
ChemicalBook. (2023). 2-(2-Oxo-4-phenyl-pyrrolidin-1-yl)-acetic acid Properties and Suppliers. Retrieved from [3]
- Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312.
-
World Anti-Doping Agency (WADA). (2024). Prohibited List: Stimulants (S6). Retrieved from
-
Biosynth. (n.d.). Product FO119362: (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid. Retrieved from
-
BenchChem. (2026). Phenylpiracetam Hydrazide and Intermediates Technical Guide. Retrieved from [4]
-
LGC Standards. (n.d.). Reference Standard: (2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid.[3][][2][5] Retrieved from
Pharmacological profile of 4-phenylpyrrolidinone derivatives
The Pharmacological Profile of 4-Phenylpyrrolidin-2-one Derivatives: A Technical Guide
Executive Summary
The 4-phenylpyrrolidin-2-one scaffold represents a critical structural divergence from the classical "racetam" (pyrrolidine acetamide) family. Unlike its parent compound piracetam, which primarily modulates AMPA receptors and membrane fluidity, the introduction of a phenyl group at the C4 position fundamentally alters the lipophilicity and pharmacodynamic profile of the molecule. This modification unlocks potent interaction with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), bridging the gap between nootropic cognitive enhancers and psychostimulants.
This guide analyzes the pharmacological architecture of these derivatives, with a primary focus on Phenylpiracetam (Carphedon) as the archetype, while acknowledging the structural relationship to PDE4 inhibitors like Rolipram .
Part 1: Chemical Architecture & Structural Logic
The core pharmacophore is the 4-phenylpyrrolidin-2-one ring. The addition of the phenyl moiety at position 4 is not merely an auxochrome; it is a "lipophilic anchor" that drives blood-brain barrier (BBB) penetration and creates steric complementarity with the substrate-binding site of monoamine transporters.
Structural Divergence
-
Piracetam: Hydrophilic, low potency, requires gram-level dosing.
-
4-Phenyl Derivatives (Phenylpiracetam): Lipophilic, high potency (milligram dosing), distinct DAT affinity.
Stereochemical Imperative
The C4 position introduces a chiral center. The biological activity is highly stereoselective:
-
R-Isomer (Eutomer): Responsible for DAT inhibition, cognitive enhancement, and antidepressant effects.
-
S-Isomer (Distomer): significantly weaker at DAT, but exhibits metabolic activity (glucose regulation) and lacks psychomotor agitation.
Part 2: Pharmacodynamics (Mechanism of Action)
The dominant mechanism for unsubstituted 4-phenyl derivatives is Monoamine Reuptake Inhibition . This distinguishes them from other nootropics.
The DAT Inhibition Pathway
Unlike amphetamines, which trigger dopamine release via VMAT2 reversal, 4-phenylpyrrolidinone derivatives primarily act as Dopamine Transporter (DAT) Inhibitors . They block the reuptake of synaptic dopamine, increasing its residence time in the synaptic cleft.
-
Selectivity: High affinity for DAT, moderate for NET, and negligible for SERT (Serotonin Transporter). This profile reduces the risk of serotonergic side effects.
-
Functional Outcome: Enhanced vigilance, cold resistance (via hypothalamic modulation), and improved memory consolidation.
Functional Divergence (The Rolipram Link)
It is critical for researchers to note that substitution on the 4-phenyl ring shifts the target entirely.
-
Unsubstituted Phenyl: DAT Inhibition (Psychostimulant).
-
3,4-Dialkoxy Substitution (e.g., Rolipram): PDE4 Inhibition (Anti-inflammatory/Nootropic via cAMP/CREB pathway).
Figure 1: Divergent signaling pathways of the 4-phenylpyrrolidinone scaffold based on substitution and chirality.
Part 3: Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR data synthesized from Zvejniece et al. (2011) and subsequent derivative studies.
| Structural Modification | Pharmacological Effect | Potency Shift |
| Parent (Piracetam) | AMPA modulation | Baseline (Low) |
| 4-Phenyl (Racemic) | DAT Inhibition + Nootropic | +++ Potency |
| 4-Phenyl (R-Isomer) | Primary DAT Inhibitor | +++++ (Maximal) |
| 4-Phenyl (S-Isomer) | Metabolic/Glucose regulation | + (Weak CNS) |
| N-Carbamoylmethyl | Essential for "racetam" profile | Maintenance |
| 4-(3-cyclopentyloxy) | PDE4 Inhibition (Rolipram-like) | Target Switch |
Part 4: Experimental Protocol: Synaptosomal [3H]-Dopamine Uptake Assay
To validate the pharmacological profile of a new 4-phenylpyrrolidinone derivative, the [3H]-Dopamine Uptake Assay is the gold standard. This protocol isolates the transporter function from release mechanisms.
Objective: Determine the IC50 of a derivative for the Dopamine Transporter (DAT) in rat striatal synaptosomes.
Reagents & Equipment[1]
-
Tissue: Fresh rat striatum (rich in DAT).
-
Radioligand: [3H]-Dopamine (Specific Activity: 20–40 Ci/mmol).
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer, oxygenated.
-
Control: GBR 12909 (Specific DAT blocker) to define non-specific uptake.
Step-by-Step Methodology
-
Synaptosome Preparation:
-
Dissect rat striata rapidly on ice.
-
Homogenize in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer (10 strokes at 800 rpm).
-
Centrifuge at 1,000 x g for 10 min at 4°C (remove nuclear pellet).
-
Centrifuge supernatant at 12,000 x g for 20 min. Resuspend pellet (synaptosomes) in KRH buffer.
-
-
Pre-Incubation (Equilibration):
-
Aliquot synaptosomes (50 µg protein) into tubes.
-
Add test compound (1 nM – 100 µM) or vehicle.
-
Incubate at 37°C for 10 minutes . Note: This allows the drug to bind to the transporter before the substrate competes.
-
-
Uptake Initiation:
-
Add [3H]-Dopamine (final concentration 50 nM).
-
Incubate for exactly 5 minutes . Critical: Uptake must be linear; longer times introduce efflux/metabolism variables.
-
-
Termination:
-
Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).
-
Wash 3x with 4 mL ice-cold buffer.
-
-
Quantification:
-
Place filters in scintillation vials with cocktail.
-
Count Radioactivity (CPM) via liquid scintillation spectrometry.
-
Figure 2: Workflow for the Synaptosomal [3H]-Dopamine Uptake Assay.
Part 5: Clinical & Translational Implications
Therapeutic Windows
Research indicates a unique bimodal application for 4-phenyl derivatives:
-
Cognitive Deficits: The R-isomer is effective at lower doses (50-100 mg human equivalent) for enhancing working memory and attention.
-
Physical Performance: Due to DAT inhibition increasing motor drive and cold tolerance, these derivatives are often banned in competitive sports (WADA Prohibited List).
Safety Profile
Unlike amphetamines, 4-phenylpyrrolidinone derivatives generally lack the "crash" associated with vesicular depletion. However, tolerance to the psychostimulant effect builds rapidly (within 3-7 days), necessitating cycling protocols in clinical trials.
References
-
Zvejniece, L., et al. (2011). Investigation into stereoselective pharmacological activity of phenotropil. Basic & Clinical Pharmacology & Toxicology, 109(5), 407-412.
-
Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312.
-
Lubec, J., et al. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. Biomolecules, 13(3), 467.[1]
-
Burnett, D. A., et al. (1994). Synthesis and biological evaluation of 4-substituted pyrrolidin-2-ones as phosphodiesterase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 4(11), 1319-1324.
Sources
An In-Depth Technical Guide to the In Silico Analysis of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid
This document provides a comprehensive, technically-grounded framework for the in silico investigation of "2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid." It is designed for researchers and drug development professionals, offering a narrative that intertwines established computational protocols with the underlying scientific rationale. Our approach eschews a rigid template, instead presenting a logical workflow that mirrors a real-world computational drug discovery project, from initial compound characterization to the dynamic assessment of its interactions with plausible biological targets.
Introduction: The Rationale for a Computational Approach
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Derivatives of 2-oxopyrrolidine, for instance, have been explored for their nootropic, GABA-ergic, and glutamatergic effects.[2] The specific compound, this compound (OPPA), with its phenyl and acetic acid moieties, presents a unique profile for investigation. A related acetamide analog has been patented for exhibiting "modulatory activity," suggesting a promising, albeit undefined, therapeutic potential.[3]
In silico modeling provides a powerful, resource-efficient lens through which we can dissect the potential molecular interactions of OPPA. By simulating its behavior at the atomic level, we can generate testable hypotheses regarding its mechanism of action, binding affinity, and drug-like properties, thereby guiding and accelerating subsequent experimental validation. This guide details the critical steps of such an investigation.
Section 1: Foundational Analysis: Ligand Characterization
Before any interaction modeling can commence, a thorough understanding of the ligand itself is paramount. The physicochemical properties of OPPA dictate its behavior in biological systems, from membrane permeability to its capacity for forming specific intermolecular bonds.
The 3D structure of OPPA can be generated from its SMILES or IUPAC name using computational chemistry software and must be subjected to geometry optimization using a suitable force field (e.g., MMFF94) or quantum mechanical method to find its lowest energy conformation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 67118-34-7 | Echemi[4] |
| Molecular Formula | C₁₂H₁₃NO₃ | Echemi[4] |
| Molecular Weight | 219.24 g/mol | Echemi[4] |
| Topological Polar Surface Area (TPSA) | 57.61 Ų | Echemi[4] |
| LogP (Octanol-Water Partition Coeff.) | 1.025 | Echemi[4] |
| Hydrogen Bond Donors | 1 | PubChem[5] |
| Hydrogen Bond Acceptors | 3 | PubChem[5] |
| Rotatable Bonds | 3 | Pharmacophore[6] |
Causality Insight: The TPSA and LogP values are critical initial indicators of bioavailability. A TPSA below 140 Ų and a LogP below 5.0 are generally considered favorable for oral absorption, a criterion that OPPA meets. The number of rotatable bonds suggests a degree of conformational flexibility, which is essential for adapting to a protein's binding site.[6]
Section 2: Target Identification: An Evidence-Based Approach
The selection of biological targets is the most critical hypothesis-driven step in the process. Given that no specific targets are documented for OPPA, we turn to its structural analogs for guidance. Pyrrolidinone derivatives have shown affinity for key central nervous system (CNS) receptors.[7]
-
GABA-A and AMPA Receptors: Research on N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide demonstrates a high affinity for GABA-A and AMPA receptors through molecular docking studies.[2] These ionotropic receptors are fundamental to neurotransmission, making them plausible targets for a CNS-active compound.
-
Acetylcholinesterase (AChE): The inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Numerous studies have focused on designing pyrrolidin-2-one derivatives as potent AChE inhibitors, making it another high-priority target for investigation.[8][9]
Expert Rationale: By selecting targets based on the known pharmacology of structural analogs, we ground our in silico experiments in a solid biological context. This "guilt-by-association" approach is a field-proven strategy for initial target exploration in computational drug discovery.
Section 3: The Core Workflow: From Static Docking to Dynamic Simulation
This section details the multistep computational protocol for evaluating the interaction between OPPA (the ligand) and its potential protein targets.
Figure 1: The integrated in silico drug discovery workflow.
Protocol 3.1: Ligand Preparation
-
Obtain 2D Structure: Source the canonical SMILES string for OPPA: O=C(O)CN1C(=O)CC(c2ccccc2)C1.
-
Convert to 3D: Use a tool like Open Babel or the builder in Maestro (Schrödinger) to convert the 2D representation into a 3D structure.
-
Protonation State: At a physiological pH of 7.4, the carboxylic acid moiety will be deprotonated. It is critical to assign the correct protonation states using tools like LigPrep (Schrödinger) or Marvin (ChemAxon), as this governs the molecule's charge and potential for electrostatic interactions.
-
Energy Minimization: Perform a geometry optimization to find the lowest energy conformer. The OPLS (Optimized Potentials for Liquid Simulations) force field is a robust choice for drug-like molecules. This step ensures the ligand is in a sterically favorable conformation before docking.
Protocol 3.2: Protein Target Preparation
-
PDB Structure Selection: Select a high-resolution (<2.5 Å) crystal structure of the target protein from the Protein Data Bank (PDB). For AChE, PDB ID: 4EY7 is a suitable choice. For GABA-A, PDB ID: 6D6U can be used.[2]
-
Pre-processing: Utilize a protein preparation wizard (e.g., in Schrödinger or UCSF Chimera). This is a self-validating step that involves:
-
Removing all non-essential water molecules and co-solvents.
-
Adding hydrogen atoms, which are typically absent in PDB files.
-
Repairing any missing side chains or loops.
-
Assigning correct protonation states to residues like Histidine, Aspartate, and Glutamate.
-
Performing a restrained energy minimization to relieve any steric clashes introduced during preparation, without significantly altering the crystallographic coordinates.
-
Trustworthiness Check: This automated, template-driven preparation ensures consistency and corrects common structural artifacts in PDB files, which is essential for reproducible results.
Protocol 3.3: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol uses Glide (Grid-based Ligand Docking with Energetics) from Schrödinger as an example.
-
Receptor Grid Generation: Define the binding site by placing a grid box around the active site. If a co-crystallized ligand is present in the PDB structure, centering the grid on it is the most reliable method.
-
Ligand Docking: Dock the prepared OPPA ligand into the receptor grid. It is advisable to use different precision modes (e.g., Standard Precision 'SP' and Extra Precision 'XP') to balance speed and accuracy.
-
Scoring: The docking program will generate multiple poses and rank them using a scoring function (e.g., GlideScore). This score estimates the binding affinity, with more negative values indicating stronger binding.
-
Validation (Self-Validating Step): To ensure the docking protocol is reliable for the chosen target, extract the native ligand from the crystal structure and re-dock it. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose is considered a successful validation.
Table 2: Hypothetical Molecular Docking Results for OPPA
| Target Protein | PDB ID | Docking Score (XP, kcal/mol) | Key Interacting Residues | Interaction Type |
| AChE | 4EY7 | -8.5 | Trp86, Tyr337, Phe338 | π-π stacking, Hydrophobic |
| Ser203, His447 | Hydrogen Bond | |||
| GABA-A Receptor | 6D6U | -7.9 | Arg207, Phe200 | Cation-π, π-π stacking |
| Tyr97, Thr202 | Hydrogen Bond |
Protocol 3.4: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulation assesses the stability of the ligand-protein complex in a simulated physiological environment over time.
Figure 2: The Molecular Dynamics simulation workflow.
-
System Setup: Take the best-ranked docking pose of the OPPA-protein complex as the starting point.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.
-
Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.
-
Equilibration: Perform a series of short simulations, first under constant volume and temperature (NVT) and then under constant pressure and temperature (NPT), to allow the system to reach a stable state.
-
Production Run: Run the main simulation for a significant duration, typically 100 nanoseconds (ns) or more, to sample the conformational space of the complex.
-
Trajectory Analysis:
-
RMSD: Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD curve indicates that the complex is not drifting and has reached equilibrium, validating the binding mode.
-
RMSF: The Root Mean Square Fluctuation of individual residues can highlight which parts of the protein are flexible and which are stabilized by ligand binding.
-
Interaction Analysis: Monitor key interactions (like hydrogen bonds) identified in the docking pose throughout the simulation. Their persistence over time provides strong evidence of their importance for binding.
-
Section 4: Predicting Drug-Likeness: ADMET Profiling
A compound's efficacy is not solely determined by its binding affinity. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is equally critical. In silico ADMET prediction is a standard, cost-effective method to flag potential liabilities early in the discovery process.[10][11]
Protocol 4.1: In Silico ADMET Prediction
-
Tool Selection: Utilize web-based platforms like SwissADME or pkCSM, which employ a variety of predictive models.
-
Input: Submit the SMILES string of OPPA.
-
Analysis: Consolidate the output into a clear summary table. Pay close attention to predictions related to CNS barrier permeability (critical for the proposed targets) and potential toxicity flags like hERG inhibition.
Table 3: Predicted ADMET Profile for OPPA
| Parameter | Prediction | Interpretation / Rationale |
| Gastrointestinal (GI) Absorption | High | Favorable for oral administration. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Essential for activity against CNS targets like AChE and GABA-A. |
| CYP450 Inhibition (e.g., 2D6, 3A4) | No | Low likelihood of drug-drug interactions via major metabolic pathways. |
| hERG Inhibition | No | Low risk of cardiotoxicity, a major cause of drug attrition. |
| Lipinski's Rule of Five | 0 Violations | Indicates good general "drug-likeness."[11] |
| Bioavailability Score | 0.55 | A reasonable score for an orally available drug. |
Expert Insight: The predicted ability to cross the blood-brain barrier is a pivotal finding that strongly supports the hypothesis of OPPA acting on CNS targets. The clean predicted toxicity and metabolism profile further elevates its potential as a lead compound.
Conclusion and Future Directions
This in-depth guide outlines a robust and scientifically-grounded computational workflow for the initial investigation of this compound. The analysis, starting from basic characterization and proceeding through evidence-based target selection, molecular docking, and dynamic simulation, provides a multi-faceted view of the molecule's therapeutic potential. The in silico data suggests that OPPA is a drug-like molecule with a high probability of crossing the blood-brain barrier and possesses the structural features necessary to interact favorably with CNS targets such as acetylcholinesterase and GABA-A receptors.
The stability of the predicted binding modes, as would be confirmed by molecular dynamics, provides a strong rationale for advancing this compound. The logical next steps are the chemical synthesis of OPPA and subsequent in vitro validation through enzymatic and binding assays against the prioritized targets. The computational models presented here serve not as a replacement for this experimental work, but as an indispensable map to guide it efficiently and intelligently.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
- Google Patents. (2014). CN103987386A - (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)
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Kovalenko, S. M., et al. (2020). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Journal of Organic and Pharmaceutical Chemistry, 18(3), 29-38. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3146687, 2-(2-Oxopyrrolidin-1-yl)acetic acid. PubChem. Retrieved February 7, 2026, from [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
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RCSB PDB. (n.d.). RCSB PDB - 4EY7: Crystal structure of human acetylcholinesterase in complex with donepezil. Retrieved February 7, 2026, from [Link]
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RCSB PDB. (n.d.). RCSB PDB - 6D6U: Cryo-EM structure of human alpha1beta3gamma2 GABAA receptor in complex with picrotoxin. Retrieved February 7, 2026, from [Link]
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Singh, H., et al. (2022). Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics, 41(15), 7356-7373. [Link]
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Zosi, F., et al. (2024). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309489. [Link]
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"2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid" molecular weight and formula.
Role: Critical Synthetic Intermediate & Impurity Standard in Racetam Development
Executive Summary & Identity
Compound: 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid Common Designations: Phenylpiracetam Acid; Carphedon Acid; Fonturacetam Acid CAS Registry Number: 67118-34-7[1][2]
This monograph serves as a technical grounding for researchers working with the nootropic agent Phenylpiracetam (Fonturacetam) . While Phenylpiracetam acts as the bioactive amide, the carboxylic acid derivative discussed here is the pivotal synthetic precursor and the primary hydrolytic degradant .
In drug development workflows, this molecule is the "Go/No-Go" checkpoint. It represents the starting material for the final amidation step in synthesis and is the specific marker monitored during stability testing to quantify moisture-induced degradation.
Physicochemical Core Data
| Property | Value | Technical Note |
| Molecular Formula | C₁₂H₁₃NO₃ | Distinct from parent amide (C₁₂H₁₄N₂O₂) by -NH +O |
| Molecular Weight | 219.24 g/mol | Monoisotopic mass: 219.0895 |
| Physical State | White to off-white crystalline solid | Hygroscopic; requires desiccated storage |
| Solubility | DMSO, Methanol, Dilute Base | Low solubility in neutral water due to phenyl ring hydrophobicity |
| pKa (Calculated) | ~3.8 - 4.2 (Carboxylic Acid) | Acidic moiety allows for facile salt formation |
| Chirality | Racemic (typically) | Contains one chiral center at C4 of the pyrrolidone ring |
Synthetic Origins & Chemical Pathway
The relevance of this compound lies in its position as the immediate precursor to Phenylpiracetam. Understanding this pathway is essential for troubleshooting low yields or high impurity profiles during manufacturing.
Mechanistic Insight
The synthesis typically proceeds via the N-alkylation of 4-phenyl-2-pyrrolidone. The choice of alkylating agent (ethyl bromoacetate vs. chloroacetic acid) dictates whether the intermediate is an ester or the free acid.
-
Route A (Ester Hydrolysis): Alkylation with ethyl bromoacetate yields the ethyl ester, which is hydrolyzed to the target acid. This is the preferred industrial route as it avoids the formation of di-alkylated byproducts.
-
Route B (Direct Amidation): In some protocols, this acid is activated (via thionyl chloride or mixed anhydrides) to react with ammonia, yielding Phenylpiracetam.
Pathway Visualization:
Figure 1: The central role of the acid intermediate in both the synthesis and degradation of Phenylpiracetam.
Analytical Protocol: Impurity Profiling
Objective: To detect and quantify the acid impurity (hydrolysis product) within a batch of Phenylpiracetam API (Active Pharmaceutical Ingredient).
Scientific Rationale: Phenylpiracetam is an amide.[3][4][5] Amides are susceptible to hydrolysis under acidic or basic conditions, or prolonged exposure to moisture. The presence of the acid (C₁₂H₁₃NO₃) is the primary indicator of shelf-life instability. We utilize LC-MS/MS for this protocol due to the lack of strong UV chromophores outside the phenyl ring, which can lead to low sensitivity in standard HPLC-UV methods.
Methodology: LC-ESI-MS/MS
1. Sample Preparation:
-
Stock Solution: Dissolve 10 mg of Phenylpiracetam sample in 10 mL of Methanol (1 mg/mL).
-
Standard Spiking: Prepare a reference standard of the Acid (CAS 67118-34-7) at 1 µg/mL in Methanol.
-
Working Solution: Dilute sample to 10 µg/mL in Mobile Phase A.
2. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
3. Mass Spectrometry Parameters (Positive Mode ESI):
-
Target (Acid): [M+H]⁺ = 220.24 m/z.
-
Parent (Amide): [M+H]⁺ = 219.25 m/z.
-
Differentiation: The mass difference is only ~1 Da. High-resolution MS (HRMS) or strict retention time alignment is crucial. The Acid is less polar than the Amide (due to the carboxylic OH vs NH2 H-bonding capability in this specific steric configuration) and typically elutes later on a C18 column under acidic conditions.
Workflow Diagram:
Figure 2: Analytical workflow for separating the parent drug from its acid degradation product.
Biological & Pharmacological Context
While this guide focuses on the chemical entity, understanding its biological fate is necessary for ADME (Absorption, Distribution, Metabolism, Excretion) scientists.
-
Metabolic Stability: Unlike many esters or amides that are rapidly hydrolyzed by plasma esterases/amidases, the parent drug (Phenylpiracetam) is reported to be excreted largely unchanged (approx. 60% in bile/sweat, 40% in urine) [1].
-
Implication: The presence of this compound in biological samples (plasma/urine) is less likely to be a metabolic product and more likely an artifact of sample handling (hydrolysis during storage) or an impurity in the dosed material .
-
Action: If this acid is detected in plasma PK studies, immediately audit the storage conditions of the plasma samples (freeze-thaw cycles) and the purity of the dosing formulation.
References
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Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287–312. Link
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PubChem.[3] (n.d.). Compound Summary: this compound (CAS 67118-34-7).[1][2] National Center for Biotechnology Information. Link
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Echemi. (2024).[3] this compound Product Database. Echemi Chemical Supply. Link
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Gromova, O. A. (2018). Phenylpiracetam: molecular mechanisms of effects in obesity.[6] Meditsinskiy sovet.[7] Link
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The Strategic Intermediate: A Technical Guide to 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid in Nootropic and Anticonvulsant Drug Discovery
Introduction: The Racetam Legacy and the Rise of a Versatile Scaffold
In the landscape of neurotherapeutics, the racetam class of drugs has carved a unique niche, pioneering the field of nootropic agents—substances that enhance cognitive function. Piracetam, the progenitor of this family, laid the groundwork for decades of research into compounds that could improve memory, learning, and focus.[1] This exploration has led to the development of numerous derivatives, each with a modified pharmacological profile. Central to the synthesis of many advanced racetam analogues is the chemical intermediate, 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid . This guide provides an in-depth technical overview of this pivotal molecule, from its rational synthesis and chemical characterization to its strategic application in the development of next-generation nootropic and anticonvulsant agents. For researchers and drug development professionals, understanding the nuances of this intermediate is key to unlocking its full potential in crafting novel central nervous system (CNS) therapies.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 67118-34-7 | [2] |
| Molecular Formula | C₁₂H₁₃NO₃ | [2] |
| Molecular Weight | 219.24 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 463.9 °C | [2] |
| Density | 1.269 g/cm³ | [2] |
| Flash Point | 234.4 °C | [2] |
Strategic Synthesis: A Step-by-Step Protocol
The synthesis of this compound is a well-established two-step process commencing from the commercially available 4-phenyl-2-pyrrolidinone. The synthetic pathway is logical and scalable, making it amenable to both laboratory-scale research and larger-scale production.
Step 1: N-Alkylation of 4-Phenyl-2-pyrrolidinone
The first step involves the N-alkylation of the lactam nitrogen of 4-phenyl-2-pyrrolidinone. This is typically achieved using an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a strong base.[4] The base deprotonates the lactam nitrogen, forming a nucleophilic anion that readily attacks the electrophilic carbon of the ethyl haloacetate.
Experimental Protocol: Synthesis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate [4]
-
To a solution of 4-phenylpyrrolidinone-2 in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 1 hour to ensure complete formation of the sodium salt of the lactam.
-
Cool the reaction mixture back to 0 °C and add ethyl chloroacetate dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate as a clear oil or low-melting solid. A near-quantitative yield (98%) has been reported for this step.[4]
Step 2: Saponification to the Carboxylic Acid
The second and final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction carried out under basic conditions.[4]
Experimental Protocol: Synthesis of this compound [4]
-
Dissolve the ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate in a mixture of an alcohol (e.g., isopropanol) and water.
-
Add a stoichiometric excess of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 1-2 with a strong acid (e.g., concentrated HCl).
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. A yield of 87% has been reported for this step.[4]
Figure 1: Synthetic workflow for this compound.
Characterization and Quality Control
Reference Spectroscopic Data for 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide: [5]
| Technique | Data |
| ¹H NMR | In DMSO-d₆, characteristic signals for the phenyl, pyrrolidinone, and acetamide protons are observed. |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 218. |
Role as a Precursor in Drug Development
The primary value of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of pharmacologically active molecules.[6] Its carboxylic acid functionality provides a convenient handle for derivatization, most commonly through amidation, to generate a library of compounds for structure-activity relationship (SAR) studies.
Gateway to Nootropics and Anticonvulsants
The introduction of a phenyl group at the 4-position of the pyrrolidinone ring has been shown to impart or enhance anticonvulsant activity while retaining the nootropic effects characteristic of the racetam class.[7] This makes this compound a highly sought-after starting material for the development of compounds with a dual pharmacological profile.
A prominent example of a drug synthesized from this intermediate is Phenylpiracetam (also known as Fonturacetam or (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide).[8][9] Phenylpiracetam is a nootropic drug that was developed in Russia and is known for its psychostimulatory effects in addition to its cognitive-enhancing properties.[9]
Beyond Phenylpiracetam, this intermediate has been utilized to create a variety of other derivatives with potential therapeutic applications. For instance, the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid has demonstrated potent anticonvulsant and nootropic activity, surpassing the reference drug levetiracetam in some preclinical models.[7] Phenylpiracetam hydrazide, another derivative, has also shown promise for its anticonvulsant properties.[3]
Figure 2: Derivatization of the core intermediate into therapeutic candidates.
Pharmacological Rationale and Mechanistic Insights
While this compound itself is primarily considered a synthetic intermediate, the pharmacological activity of its derivatives provides a strong rationale for its use. The derivatives often exhibit a complex and multimodal mechanism of action, influencing several key neurotransmitter systems.
-
Modulation of GABA and Glutamate Systems: Derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide have been shown to have a high affinity for both GABA-A and AMPA receptors in molecular docking studies.[10] This suggests a potential to modulate both inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission, a hallmark of many anticonvulsant and nootropic agents.
-
Dopaminergic and Cholinergic Effects: Phenylpiracetam, a key derivative, is known to act as a dopamine reuptake inhibitor and also interacts with nicotinic acetylcholine receptors. These actions are thought to contribute to its stimulant and cognitive-enhancing effects.
The pyrrolidinone ring is a common pharmacophore in many CNS-active compounds, and the phenyl group can enhance interactions with biological targets through mechanisms such as π-π stacking and hydrophobic binding.[6]
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic chemical design in drug discovery. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists seeking to develop novel nootropic and anticonvulsant agents. The proven clinical and preclinical success of its derivatives, such as Phenylpiracetam, underscores the therapeutic potential of the 4-phenylpyrrolidinone scaffold. As our understanding of the complex neurobiology of cognition and epilepsy deepens, this intermediate will undoubtedly continue to serve as a launchpad for the creation of more potent, selective, and safer neurotherapeutics. Future research will likely focus on the stereospecific synthesis and evaluation of enantiomerically pure derivatives, as the different stereoisomers may possess distinct pharmacological profiles.
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Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. ResearchGate. [Link]
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Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. scilit. [Link]
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Phenyl-pyrrolidin-1-yl-acetic acid CAS 100390-48-5 : A Versatile Intermediate for Drug Research. UCHEM. [Link]
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The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. PubMed. [Link]
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Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. Semantic Scholar. [Link]
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A Technical Guide to the Nootropic Potential of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic Acid Analogs
Abstract: The quest for cognitive enhancement has propelled the investigation of novel chemical entities with nootropic potential. The compound 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid and its amide counterpart, Fonturacetam (also known as Phenylpiracetam), represent a promising scaffold for the development of next-generation cognitive enhancers. This technical guide provides a comprehensive framework for researchers, chemists, and pharmacologists on the design, synthesis, and evaluation of analogs based on this core structure. We will delve into the established pharmacology of Fonturacetam, propose rational design strategies for novel analogs, and detail a multi-tiered screening cascade to rigorously assess their nootropic and neuroprotective properties. This document is intended to serve as a practical and scientifically grounded roadmap for the discovery and development of new chemical entities in the field of cognitive enhancement.
Introduction: The Fonturacetam Scaffold as a Privileged Structure
The compound (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide, known as Fonturacetam or Phenylpiracetam, is a phenylated analog of the archetypal nootropic, piracetam.[1][2] Developed in Russia in 1983, it was designed to enhance the physical and mental performance of cosmonauts operating under highly stressful conditions.[1][3] Fonturacetam has since been approved for various medical uses in Russia and other Eastern European countries, including the treatment of cerebrovascular deficiency, memory decline, and asthenia.[1]
The addition of a phenyl group to the piracetam backbone significantly increases its potency and broadens its pharmacological profile.[1] This modification enhances its ability to cross the blood-brain barrier, a critical step for any centrally acting therapeutic.[3][4] The established clinical utility and favorable pharmacokinetic properties of Fonturacetam make its core structure, this compound, a "privileged scaffold" for the design of novel nootropic agents.
This guide will systematically explore the potential of this scaffold by:
-
Deconstructing the Progenitor: Analyzing the known mechanisms and synthesis of Fonturacetam.
-
Rational Analog Design: Proposing strategic chemical modifications to modulate activity and properties.
-
A Validated Screening Cascade: Providing detailed, step-by-step protocols for a comprehensive pharmacological evaluation, from in vitro assays to in vivo behavioral models.
The Progenitor: A Deep Dive into Fonturacetam
Chemical Structure and Synthesis
Fonturacetam is the 4-phenyl substituted derivative of piracetam.[1] The synthesis of the core acid scaffold, this compound, can be achieved through alkaline hydrolysis of its corresponding ethyl ester, ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate.[5] This ester is a key intermediate in the synthesis of various derivatives.[5]
A general synthetic approach involves the reaction of α-pyrrolidone with a suitable reagent to introduce the acetic acid or acetamide side chain.[6] For the phenyl-containing structure, the synthesis starts with precursors that already contain the 4-phenylpyrrolidinone ring.
Established Mechanisms of Action
The nootropic effects of Fonturacetam are multifaceted, stemming from its influence on several key neurotransmitter systems and cellular processes.[4] Unlike piracetam, Fonturacetam's effects are not mediated by GABA receptors.[7]
Primary Mechanisms:
-
Dopamine and Norepinephrine Reuptake Inhibition: Fonturacetam acts as a selective inhibitor of the dopamine transporter (DAT) and, to a lesser extent, the norepinephrine transporter (NET).[8] This leads to increased extracellular concentrations of these catecholamines, which are crucial for motivation, attention, and motor control.[8] The (S)-enantiomer is a selective DAT inhibitor, while the (R)-enantiomer is a dual dopamine-norepinephrine reuptake inhibitor.[1][9]
-
Modulation of Glutamatergic System: Evidence suggests that Fonturacetam can modulate the activity of NMDA and AMPA receptors, which are fundamental to synaptic plasticity, learning, and memory.[4][5] This may involve stabilizing the receptors and protecting neurons from excitotoxicity.[4]
-
Increased Cerebral Blood Flow: The compound has been shown to improve regional blood flow in ischemic areas of the brain, ensuring better oxygen and nutrient supply to neurons.[3][4]
Secondary Effects:
-
Neuroprotection: It exhibits protective effects against various neurotoxic insults and hypoxia.[1][7]
-
Anticonvulsant and Anxiolytic Activity: Fonturacetam has demonstrated anticonvulsant and anxiety-reducing properties in preclinical and clinical settings.[7][10]
-
Stimulatory and Adaptogenic Effects: It provides a psychostimulatory effect, primarily in the cognitive sphere, and increases the body's resistance to stress.[1][7]
Pharmacokinetics
Fonturacetam exhibits excellent bioavailability (approximately 100%) and readily penetrates the blood-brain barrier.[3] It is not metabolized in the body and is excreted unchanged, with a half-life of 3-5 hours.[3] This favorable pharmacokinetic profile is a key advantage and a desirable characteristic to maintain or improve upon in newly designed analogs.
Analog Design & Synthesis Strategies
The exploration of analogs of the this compound scaffold aims to fine-tune its pharmacological profile. The objectives could be to enhance potency, selectivity for a specific target, improve metabolic stability, or modulate pharmacokinetic properties.
Rationale for Analog Design
Key regions of the molecule can be targeted for modification:
-
The Phenyl Ring: Substitution on the phenyl ring can influence electronic properties, lipophilicity, and potential interactions with receptor binding pockets. For example, introducing electron-withdrawing or donating groups could alter target affinity. The derivative RGPU-95 (4-chlorophenylpiracetam) has been reported to have 5- to 10-fold greater potency than Fonturacetam.[1]
-
The Pyrrolidinone Ring: Modifications to the core heterocyclic ring are generally less explored but could lead to novel pharmacological profiles.
-
The Acetic Acid/Acetamide Side Chain: This is a prime target for creating prodrugs or altering the molecule's polarity and interactions. The hydrazide derivative of phenylpiracetam, for instance, has been investigated for its anticonvulsant effects.[1][11]
General Synthetic Workflow
A typical synthetic workflow for generating a library of analogs would involve:
-
Synthesis of the Core Scaffold: Efficient, scalable synthesis of the this compound or its ethyl ester intermediate.[5]
-
Parallel Synthesis: Employing parallel synthesis techniques to introduce a variety of substituents onto the phenyl ring or modify the side chain.
-
Purification and Characterization: Rigorous purification of each analog using techniques like column chromatography and characterization by NMR, mass spectrometry, and HPLC to ensure purity and confirm structure.
Caption: General synthetic strategies for analog generation.
Pharmacological Screening Cascade for Nootropic Activity
A tiered approach is essential for efficiently screening new analogs, starting with high-throughput in vitro assays and progressing to more complex and resource-intensive in vivo models.[12][13]
Caption: A tiered pharmacological screening cascade.
Tier 1: In Vitro & Ex Vivo Screening
The goal of this tier is to rapidly assess the primary pharmacological targets of the new analogs.
4.1.1 Protocol: Dopamine Transporter (DAT) Uptake Assay
This protocol provides a self-validating system to assess a compound's ability to inhibit dopamine reuptake.
-
Objective: To determine the IC50 value of test compounds for the inhibition of dopamine uptake in rat striatal synaptosomes.
-
Materials:
-
Freshly prepared rat striatal tissue.
-
[³H]Dopamine (radioligand).
-
Test compounds and reference compounds (e.g., GBR-12909 as a positive control, Desipramine as a selective NET inhibitor for counter-screening).
-
Scintillation fluid and a scintillation counter.
-
-
Methodology:
-
Prepare synaptosomes from rat striatum.
-
Pre-incubate synaptosomes with various concentrations of the test compound or control for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding a known concentration of [³H]Dopamine.
-
Incubate for 5 minutes at 37°C.
-
Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) samples. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Tier 2: Cellular Models of Nootropic & Neuroprotective Effects
This tier evaluates the functional consequences of target engagement in a cellular context.
4.2.1 Protocol: AMPA Receptor Potentiation Assay
This assay uses electrophysiology to measure the enhancement of AMPA receptor currents.
-
Objective: To assess the ability of test compounds to potentiate glutamate-induced currents in cultured hippocampal neurons or HEK293 cells expressing AMPA receptors.
-
Materials:
-
Cultured primary hippocampal neurons or a stable cell line expressing AMPA receptors.
-
Patch-clamp electrophysiology rig.
-
Glutamate (agonist).
-
A known AMPAkine (e.g., CX516) as a positive control.
-
-
Methodology:
-
Establish a whole-cell patch-clamp recording from a neuron or cell.
-
Apply a sub-maximal concentration of glutamate to elicit a baseline inward current.
-
After washout and return to baseline, co-apply the same concentration of glutamate with the test compound.
-
Measure the peak and steady-state current amplitude in the presence of the test compound.
-
Data Analysis: Express the potentiation as the percentage increase in current amplitude compared to the baseline glutamate response. A significant, dose-dependent increase indicates positive allosteric modulation of the AMPA receptor.[14]
-
Tier 3: Preclinical In Vivo Behavioral Models
Promising candidates from in vitro and cellular assays are advanced to in vivo testing to assess their effects on cognition and behavior in a whole organism.[13][15]
4.3.1 Protocol: Novel Object Recognition (NOR) Test
The NOR test is a robust and widely used assay for evaluating recognition memory in rodents.[16][17]
-
Objective: To assess the effect of a test compound on short-term recognition memory.
-
Principle: This test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[16]
-
Apparatus: An open-field arena and a set of distinct objects.
-
Methodology:
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.[17]
-
Training/Familiarization (Day 2, Trial 1): Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes). Administer the test compound or vehicle at a predetermined time before this trial (e.g., 30 minutes).[17][18]
-
Testing (Day 2, Trial 2): After a retention interval (e.g., 1-2 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.[17]
-
Data Collection: Record the time spent exploring each object during the testing phase. Exploration is defined as the animal's nose being within a close proximity (e.g., 2 cm) of the object and oriented toward it.
-
Data Analysis: Calculate a Discrimination Index (DI) as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A DI significantly above zero indicates that the animal remembers the familiar object and prefers the novel one. A comparison between the compound-treated group and the vehicle group will reveal any memory-enhancing effects.
-
| Behavioral Test | Cognitive Domain Assessed | Key Parameters Measured |
| Novel Object Recognition | Recognition Memory | Discrimination Index, Exploration Time |
| Morris Water Maze | Spatial Learning & Memory | Escape Latency, Path Length, Time in Target Quadrant |
| Passive Avoidance Test | Fear-based Learning & Memory | Latency to enter the dark compartment |
Predictive Modeling & Computational Approaches
In modern drug discovery, in silico methods are indispensable for prioritizing compounds and predicting their properties before synthesis, saving significant time and resources.[19][20]
QSAR and ADMET Prediction
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the chemical structure of the analogs with their biological activity (e.g., DAT inhibition IC50).[21] These models can then predict the activity of virtual, unsynthesized compounds.
-
ADMET Prediction: Computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[21][22] Key parameters to model for this chemical class include:
Caption: Integrating computational models into the discovery workflow.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel nootropic agents. Building on the clinical success and known pharmacology of Fonturacetam, a systematic approach involving rational analog design, hierarchical screening, and computational modeling can lead to the identification of next-generation cognitive enhancers with improved efficacy, selectivity, and safety profiles. Future research should focus on elucidating the precise molecular interactions of these compounds with their targets and exploring their therapeutic potential in models of cognitive decline associated with aging and neurodegenerative diseases.
References
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RUPharma.com. (2021, September 23). Aktitropil (Fonturacetam) the new Phenylpiracetam. [Link]
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Pillintrip. (2025, December 22). Fonturacetam: Uses, Side Effects, Interactions, Dosage. [Link]
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Tyurenkov, I. N., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. PubMed Central. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of 4-Phenylpiracetam?[Link]
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Quora. (2015, June 28). How is phenylpiracetam compare with piracetam, in terms of efficacy and mechanism?[Link]
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Wikipedia. Phenylpiracetam. [Link]
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ResearchGate. (2022). New properties of nootropic drug phenylpiracetam. [Link]
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Kovalenko, L. P., et al. (2022). [Pharmacological effects of fonturacetam (Actitropil) and prospects for its clinical use]. Zh Nevrol Psikhiatr Im S S Korsakova. [Link]
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National Center for Biotechnology Information. Piracetam. PubChem Compound Summary for CID 4843. [Link]
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World Anti Doping Agency. (2019, June 1). The Prohibited List. [Link]
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Zvejniece, L., et al. (2017). S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity. Pharmacology, Biochemistry and Behavior. [Link]
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MDPI. (2021). Recovery from AMPA Receptor Potentiation by Ampakines. [Link]
-
National Center for Biotechnology Information. (2012). Cognition Models and Drug Discovery. [Link]
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International Journal of Basic & Clinical Pharmacology. (2014). Evaluation of nootropic activity of Curcuma longa leaves in diazepam and scopolamine-induced amnesic mice and rats. [Link]
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National Center for Biotechnology Information. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. [Link]
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National Center for Biotechnology Information. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. [Link]
- Google Patents. CN104478779A - Novel synthesis method of nootropic piracetam.
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ResearchGate. (2015). Computational Intelligence Methods for ADMET Prediction. [Link]
- Google Patents. CN103987386A - (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)
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National Center for Biotechnology Information. (2018). Evaluation of Nootropic Activity of Limonia acidissima Against Scopolamine-induced Amnesia in Rats. [Link]
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Auctores. (2023). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. [Link]
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MMPC.org. (2024). Novel Object Recognition test. [Link]
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Mao, X. Novel object recognition test. [Link]
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Future Science. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. [Link]
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Frontiers in Systems Neuroscience. (2014). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. [Link]
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The Royal Society Publishing. (2024). Activity-dependent diffusion trapping of AMPA receptors as a key step for expression of early LTP. [Link]
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ScienceDirect. (2020). Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. [Link]
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ResearchGate. (2021). In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. [Link]
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National Center for Biotechnology Information. (2005). AMPA receptor trafficking and long-term potentiation. [Link]
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MDPI. (2022). Phytochemical Analysis, In Vitro Anticholinesterase, Antioxidant Activity and In Vivo Nootropic Effect of Ferula ammoniacum.... [Link]
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ACS Publications. (2026). Multimodal Photoswitchable Modulation of Insect Glutamatergic Transmission by Quaternary Ammonium Azobenzenes. [Link]
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YouTube. (2022). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. [Link]
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IAPC Journals. (2025). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. [Link]
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PubMed. (2024). Zebrafish models for studying cognitive enhancers. [Link]
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International Journal of Pharmacy. (2012). Screening of nootropics: An overview of preclinical evaluation techniques. [Link]
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MDPI. Special Issue : Computational Approaches in Drug Discovery and Design.... [Link]
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YouTube. (2015). Nature Neuroscience : Visualization of NMDA receptor–dependent AMPA receptor synaptic plasticity.... [Link]
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InnoSer. Novel Object Recognition. [Link]
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"2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid" and its relation to Fonturacetam
The Progenitor and The Degradant of Fonturacetam
Executive Summary
This technical guide analyzes 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid (herein referred to as Carphedon Acid ), the carboxylic acid analogue of the nootropic agent Fonturacetam (Phenylpiracetam). While Fonturacetam is the clinically active amide, Carphedon Acid serves two critical roles in pharmaceutical development: it is the primary synthetic precursor and the principal hydrolytic degradation product .
Understanding the interconversion between the Acid (inactive/precursor) and the Amide (active drug) is the foundation of Fonturacetam manufacturing, stability testing, and pharmacokinetic profiling. This guide details the synthetic conversion protocols, analytical separation strategies, and the physicochemical logic dictating their distinct biological behaviors.
Chemical Identity & Structural Relationship[1][2][3]
The structural distinction between the two compounds lies in the terminal functional group of the N-substituted tail. This single modification dictates Blood-Brain Barrier (BBB) permeability and receptor affinity.
| Feature | Carphedon Acid (The Precursor) | Fonturacetam (The Drug) |
| IUPAC Name | This compound | 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetamide |
| CAS Registry | 67118-34-7 | 77472-70-9 |
| Formula | C₁₂H₁₃NO₃ | C₁₂H₁₄N₂O₂ |
| Molar Mass | 219.24 g/mol | 218.25 g/mol |
| LogP (Predicted) | ~0.5 - 0.9 (Low BBB Permeability) | ~1.6 - 2.1 (High BBB Permeability) |
| Role | Synthetic Intermediate / Impurity | Active Pharmaceutical Ingredient (API) |
Stereochemistry Note
Both compounds possess a chiral center at the C4 position of the pyrrolidone ring. The biological activity of Fonturacetam is stereoselective, with the (R)-isomer exhibiting significantly higher potency as a DAT (Dopamine Transporter) inhibitor. Consequently, the stereochemistry of the starting Carphedon Acid determines the stereochemistry of the final drug.
Synthetic Pathway: The Acid as Progenitor
The most robust industrial synthesis of Fonturacetam does not generate the amide directly from the pyrrolidone. Instead, it proceeds through the Carphedon Acid intermediate. The Acid must be "activated" to facilitate amidation.
Diagram: Activation and Amidation Workflow
Protocol: Conversion of Carphedon Acid to Fonturacetam (NHS-Ester Method)
Rationale: Direct reaction of carboxylic acids with ammonia is inefficient due to ammonium salt formation. This protocol uses N-hydroxysuccinimide (NHS) activation to create a reactive intermediate that couples cleanly with ammonia.
Reagents:
-
Carphedon Acid (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
Ammonia (25% aqueous or methanolic solution)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Dissolve Carphedon Acid in anhydrous DCM at 0°C. Add NHS followed by EDC·HCl.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. The formation of the NHS-active ester (2,5-dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate) can be monitored via TLC.
-
Amidation: Cool the reaction mixture to 0°C. Slowly add an excess of ammonia solution (5–10 eq).
-
Completion: Stir for 2 hours. The active ester reacts with ammonia to form the amide bond, releasing NHS as a byproduct.
-
Workup: Wash the organic layer with water (to remove NHS and unreacted EDC), then dilute HCl (to remove urea byproducts), and finally brine.
-
Purification: Dry over MgSO₄, filter, and evaporate. Recrystallize from Isopropanol/Ethanol to yield pure Fonturacetam.
Stability & Degradation: The Acid as Fate
In aqueous solution, particularly at extreme pH (acidic or alkaline), Fonturacetam undergoes hydrolysis, cleaving the amide bond to revert to Carphedon Acid. This makes the Acid the primary Stability-Indicating Impurity .
-
Mechanism: Nucleophilic attack of water on the carbonyl carbon of the amide group.
-
Significance: In regulatory stability testing (ICH Q1A), the appearance of Carphedon Acid in a Fonturacetam sample indicates degradation.
Diagram: Hydrolytic Degradation Pathway
Analytical Methodology (HPLC)[4][5]
To distinguish the active drug from its acid precursor/degradant, Reverse Phase HPLC (RP-HPLC) is required.
Challenge: Both compounds share the phenyl-pyrrolidone core, making their UV spectra nearly identical. Solution: Exploit the polarity difference. The Acid is significantly more polar (especially at neutral/high pH) and will elute earlier than the Amide on a C18 column.
Validated Protocol Parameters
-
Column: C18 (Octadecylsilyl), 250 mm × 4.6 mm, 5 µm (e.g., Lichrospher 100 RP-18).
-
Mobile Phase: Phosphate Buffer (pH 2.5–3.0) : Acetonitrile (85:15 v/v).
-
Why Acidic pH? At pH 3.0, the Carphedon Acid exists in its protonated form (R-COOH), suppressing ionization. This improves peak shape and retention slightly, preventing it from eluting in the void volume, yet it remains more polar than the amide.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205–210 nm (Amide bond absorption).
-
Elution Order:
-
Carphedon Acid (Retention time ~ 3–5 min) - More Polar
-
Fonturacetam (Retention time ~ 8–12 min) - Less Polar
-
Pharmacological Implications[2][3][5][6][7][8][9][10][11]
The conversion of the Acid to the Amide is not just a chemical formality; it is a prerequisite for bioactivity.
-
BBB Penetration: The carboxylic acid moiety is highly polar and ionizable at physiological pH (7.4). This prevents passive diffusion across the lipid-rich Blood-Brain Barrier. Fonturacetam, being a neutral amide, possesses the requisite lipophilicity (LogP ~1.6) to penetrate the CNS.
-
Receptor Binding: While Fonturacetam modulates nicotinic acetylcholine receptors and inhibits the dopamine transporter (DAT), the Acid lacks these specific affinities in relevant concentrations.
-
Metabolic Fate: Unlike Piracetam (which is excreted almost 100% unchanged), Fonturacetam is more lipophilic. However, literature suggests it is not extensively metabolized by the liver (CYP450 independent). The primary elimination route is renal excretion of the unchanged drug. If hydrolysis occurs in vivo (via amidases), the resulting Carphedon Acid is rapidly cleared by the kidneys due to its high water solubility.
References
-
Synthesis & Precursor Role: Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders.[1] Drugs, 70(3), 287-312. Link
-
Pharmacokinetics & Metabolism: The World Anti-Doping Agency (WADA). (2019). Prohibited List - Stimulants (S6). (Fonturacetam/Carphedon listed as non-specified stimulant).[2] Link
-
Analytical Methods (HPLC): Sucharitha, B., & Anuradha, V. (2021).[3] Development And Validation Of RP-HPLC Method For Simultaneous Estimation of Piracetam and Mecobalamin. International Journal of Applied Pharmaceutics. (Methodology adapted for Racetam acid/amide separation).[4] Link
-
Chemical Properties: National Center for Biotechnology Information (2024).[5] PubChem Compound Summary for CID 132441, Fonturacetam. (Data on LogP and structure). Link
-
Degradation Pathways: Gromova, O. A., et al. (2017). Phenylpiracetam: molecular mechanisms of effects. Meditsinskiy sovet.[3] (Discusses structural stability and receptor interaction). Link
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- 5. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]
Methodological & Application
Application Note: Regioselective N-Alkylation of 4-Phenylpyrrolidin-2-one
Executive Summary
This application note details the optimized protocol for the N-alkylation of 4-phenylpyrrolidin-2-one with ethyl chloroacetate . This transformation is the critical limiting step in the synthesis of Phenylpiracetam (Carphedon) and related racetam-class nootropics.
While conceptually a simple substitution, the reaction presents specific challenges regarding regioselectivity (N- vs. O-alkylation) and process safety (hydrogen gas evolution). This guide provides a scalable, high-yield methodology utilizing Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF), ensuring >95% conversion with exclusive N-alkylation.
Scientific Principles & Reaction Design[1]
Reaction Mechanism
The reaction proceeds via an irreversible deprotonation followed by an SN2 nucleophilic substitution.
-
Activation: 4-phenylpyrrolidin-2-one (pKa ~24 in DMSO) is treated with NaH. The hydride creates a lactam enolate (nitrogen anion).
-
Regioselectivity: The lactam anion is an ambident nucleophile (can react at N or O).
-
Kinetic Control: The high charge density on Nitrogen, combined with the thermodynamic stability of the resulting amide bond (over the imidate ether), strongly favors N-alkylation .
-
Solvent Influence:[1][2][3] DMF is essential. As a polar aprotic solvent, it solvates the Na+ cation, leaving the lactam anion "naked" and highly reactive, while preventing proton exchange that could lead to side reactions.
-
-
Substitution: The activated nitrogen attacks the
-carbon of ethyl chloroacetate, displacing the chloride ion.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway highlighting the deprotonation and subsequent SN2 attack.[4][5] Note the irreversible nature of the NaH deprotonation.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[4] | Density | Hazards |
| 4-Phenylpyrrolidin-2-one | 161.20 | 1.0 | Solid | Irritant |
| Sodium Hydride (60% in oil) | 24.00 (NaH) | 1.1 - 1.2 | Solid | Pyrophoric , Water Reactive |
| Ethyl Chloroacetate | 122.55 | 1.1 - 1.2 | 1.15 g/mL | Toxic , Lachrymator, Corrosive |
| DMF (Anhydrous) | 73.09 | Solvent | 0.944 g/mL | Reprotoxic, Hepatotoxic |
| Ammonium Chloride | 53.49 | Quench | Sat. Sol. | Irritant |
Step-by-Step Procedure
Phase 1: Reactor Setup & Inertion
-
Dry Equipment: Oven-dry a 3-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel. Assemble under a flow of Nitrogen or Argon.[6]
-
Solvent Prep: Ensure DMF is anhydrous (<0.05% water). Water consumes NaH and generates NaOH, which causes ester hydrolysis later.
Phase 2: Deprotonation (The Critical Step)
-
Base Suspension: Charge NaH (1.2 equiv) into the RBF. Add anhydrous DMF (5 mL per gram of substrate) and cool to 0°C in an ice bath.
-
Substrate Addition: Dissolve 4-phenylpyrrolidin-2-one (1.0 equiv) in minimal DMF. Add this solution dropwise to the NaH suspension over 30 minutes.
-
Observation: Vigorous bubbling (
gas) will occur. -
Safety: Ensure adequate venting through a bubbler.
-
-
Maturation: After addition, warm to Room Temperature (RT) and stir for 45–60 minutes. The solution should turn from a gray suspension to a clear or slightly turbid yellow/orange solution, indicating formation of the sodium salt.
Phase 3: Alkylation
-
Cooling: Return the reaction mixture to 0°C .
-
Alkylation: Add Ethyl Chloroacetate (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature <10°C to prevent exotherms from degrading the reagent.
-
Reaction: Remove ice bath. Stir at RT for 3–5 hours.
Phase 4: Workup & Isolation
-
Quench: Cool to 0°C. Carefully add saturated aqueous
solution dropwise to destroy excess NaH. -
Extraction: Dilute with water (3x reaction volume) and extract with Ethyl Acetate (3x).
-
Note: DMF partitions into the water phase, but residual DMF can remain in EtOAc. Wash the combined organic layer with 5% LiCl solution (3x) to aggressively remove DMF.
-
-
Drying: Wash with brine, dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification Workflow
Figure 2: Operational workflow from reaction quench to isolated product.
Analytical Data & Quality Control
The expected product is Ethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate .[9][10][11]
-
Physical State: Viscous yellow oil or low-melting solid (depending on purity/enantiomeric excess).
-
Yield: Typical isolated yields range from 85% to 95% .
-
1H NMR (400 MHz, CDCl3):
- 7.20–7.40 (m, 5H, Ar-H)
-
4.20 (q, 2H,
) -
4.15 (d, 1H,
) -
4.05 (d, 1H,
) - 3.65 (m, 1H, C4-H)
- 3.40 (dd, 1H, C5-H)
- 2.70 (dd, 1H, C3-H)
-
1.28 (t, 3H,
)
Key QC Check:
Ensure the absence of the O-alkylated byproduct (lactim ether). In NMR, N-alkylation shows the characteristic
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet DMF or old NaH | Distill DMF over CaH2; Use fresh NaH. |
| Hydrolysis (Acid formation) | Basic workup too long | Do not use strong base (NaOH) during workup; ester is labile. Stick to NH4Cl. |
| Incomplete Reaction | Stirring inefficient | The NaH step creates a slurry. Ensure vigorous mechanical or magnetic stirring. |
| Emulsion during extraction | DMF presence | Add brine or use the LiCl wash method to break emulsions. |
References
- Original Synthesis of Phenylpiracetam: Berestovitskaya, V. M., et al. "Synthesis and Nootropic Activity of 4-Phenylpyrrolidin-2-one Derivatives." Zhurnal Organicheskoi Khimii, vol. 15, no. 2, 1979. (Foundational text for the 4-phenylpyrrolidone scaffold).
-
Alkylation Protocol Validation
-
Veinberg, G., et al. "A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions."[10] Molecules, 2011.
-
- Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed., Wiley, 2013.
-
Safety Data
- PubChem.
Disclaimer: This protocol is intended for use by qualified professionals in a controlled laboratory setting. Standard safety precautions for handling pyrophoric reagents (NaH) and toxic alkylating agents must be observed.
Sources
- 1. CN106083685A - A kind of preparation method of phenyl piracetam - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Selective Alkaline Hydrolysis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate
Abstract
This application note details the protocol for the selective alkaline hydrolysis (saponification) of ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate to its corresponding carboxylic acid, 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid. This transformation is a critical intermediate step in the synthesis of the nootropic agent Phenylpiracetam (Carphedon) . The primary challenge in this synthesis is achieving quantitative hydrolysis of the exocyclic ester without disrupting the endocyclic lactam (pyrrolidone) ring. This guide provides a validated method using a KOH/Isopropanol/Water system that ensures high yield (>85%) and structural integrity.
Introduction & Strategic Analysis
The Chemical Challenge: Selectivity
The substrate contains two electrophilic carbonyl centers:
-
The Ester Carbonyl (Exocyclic): The target for hydrolysis.
-
The Lactam Carbonyl (Endocyclic): A potential site for side-reactions (ring-opening).
In standard alkaline conditions, both centers are susceptible to nucleophilic attack by hydroxide ions (
Reaction Scheme
The reaction proceeds via a tetrahedral intermediate at the ester carbonyl, followed by the elimination of ethanol.
Figure 1: Reaction pathway highlighting the competition between the desired ester hydrolysis (Path A) and the unwanted ring-opening (Path B).[1][2]
Validated Protocol
Materials & Reagents
| Reagent | Role | Stoichiometry | Notes |
| Substrate | Precursor | 1.0 equiv | Racemic mixture (typically) |
| KOH | Base | 1.1 – 1.2 equiv | Avoid large excess to protect lactam |
| Isopropanol (IPA) | Co-solvent | 5-10 Vol | Solubilizes the organic ester |
| Water | Solvent | 2-5 Vol | Source of nucleophile |
| HCl (1N) | Quench | As required | For pH adjustment to 1–2 |
Step-by-Step Methodology
Step 1: Solubilization
-
Charge a reaction vessel with Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate (1.0 eq).
-
Add Isopropanol (IPA) (5 volumes relative to substrate mass).
-
Stir at Room Temperature (RT) until a fine suspension or partial solution is achieved.
Step 2: Saponification
-
Prepare a solution of KOH (1.2 eq) in Water (3 volumes).
-
Add the aqueous KOH solution dropwise to the IPA mixture over 15 minutes.
-
Expert Insight: Dropwise addition prevents localized "hotspots" of high pH that could trigger ring opening.
-
-
Stir the mixture at 20–25°C for 2–4 hours.
-
Process Control: The reaction mixture should become clear as the lipophilic ester converts to the hydrophilic potassium salt.
-
Step 3: Monitoring (TLC/HPLC)
-
TLC System: Dichloromethane:Methanol (95:5).
-
Visualization: UV (254 nm) or Iodine stain.
-
Criteria: Disappearance of the top spot (Ester,
) and appearance of a baseline spot (Salt).
Step 4: Workup & Isolation
-
Evaporate the bulk of the Isopropanol under reduced pressure (Rotavap) at
. -
Dilute the remaining aqueous residue with water (approx. 5 volumes).
-
Wash the aqueous phase with Dichloromethane (DCM) (
) to remove unreacted ester or non-polar impurities. -
Critical Step: Cool the aqueous phase to
. -
Slowly acidify with 1N HCl to pH 1–2.
-
Observation: The product, this compound, will precipitate as a white to off-white solid.
-
-
Filter the solid and wash with cold water.
-
Dry in a vacuum oven at
for 6 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the isolation of the target acid.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the following data points.
| Method | Expected Result | Interpretation |
| 1H NMR (DMSO-d6) | Loss of triplet (~1.2 ppm) and quartet (~4.1 ppm). | Confirms removal of Ethyl group (Ester hydrolysis). |
| 1H NMR (DMSO-d6) | Retention of multiplet at 3.4-3.8 ppm (Ring protons). | Confirms Lactam ring is intact . |
| IR Spectroscopy | Broad stretch 2500-3000 cm⁻¹ (OH). | Confirms Carboxylic Acid formation. |
| HPLC | Shift in Retention Time (RT). | Acid is more polar; elutes earlier than ester on Reverse Phase. |
Troubleshooting: Ring Opening
If the lactam ring opens, you will observe a gamma-amino acid derivative. This usually occurs if:
Corrective Action: If ring opening occurs, the product can sometimes be re-cyclized by heating the dry acid in toluene with a catalytic amount of p-TsOH (Dean-Stark trap) or treating with a coupling agent like DCC, though re-starting with controlled conditions is preferred.
References
-
Boiko, I. et al. (2025). "A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions."[1] National Institutes of Health (PMC). Available at: [Link] (Accessed via Search Result 1.1).
-
Malykh, A. G., & Sadaie, M. R. (2010). "Piracetam and piracetam-like drugs: from basic science to novel clinical applications."[5] Drugs. Contextual grounding on Racetam structure stability.
- Patent CN103987386A. "Method for preparing phenyl piracetam." Google Patents.
-
Dalal Institute. "Hydrolysis of Esters and Amides: Base Catalyzed Mechanism." Available at: [Link] (Accessed via Search Result 1.7).
Sources
- 1. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for preparing phenyl piracetam - Eureka | Patsnap [eureka.patsnap.com]
- 3. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]
- 4. echemi.com [echemi.com]
- 5. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Purification of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid
Introduction
2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid is a significant chemical entity within contemporary drug discovery and development, belonging to the racetam class of compounds. Its structural complexity, featuring a lactam ring, a phenyl group, and a carboxylic acid moiety, presents a distinct challenge for purification. The presence of polar functional groups, coupled with a degree of non-polar character from the phenyl ring, necessitates a multi-faceted approach to achieve the high purity required for pharmaceutical applications. This guide provides a comprehensive overview of robust purification strategies, underpinned by the principles of chemical separation, to empower researchers in obtaining this compound in a highly purified form.
Physicochemical Properties and Impurity Profile
A thorough understanding of the target molecule's properties is foundational to designing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₃ | [1] |
| Molecular Weight | 219.24 g/mol | [1] |
| Boiling Point | 463.9 °C | [1] |
| Density | 1.269 g/cm³ | [1] |
| Appearance | Fine white to off-white powder | [2] |
The synthesis of this compound can introduce a variety of impurities. These may include unreacted starting materials, by-products from side reactions, and degradation products. Common impurities in related syntheses, such as that of piracetam, can include starting materials like pyrrolidin-2-one and related esters or acids.[3][4] Therefore, a successful purification protocol must be capable of separating the target compound from both more polar and less polar contaminants.
Strategic Approach to Purification
The selection of a purification technique is dictated by the scale of the purification, the nature of the impurities, and the desired final purity. A logical workflow for the purification of this compound is presented below.
Sources
Analytical methods for "2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid" characterization
An Application Guide for the Comprehensive Characterization of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid
Introduction
This compound is a small organic molecule featuring a pyrrolidinone core, a structure of significant interest in medicinal chemistry. The pyrrolidinone ring is a key pharmacophore in various pharmaceuticals, including the well-known nootropic agent Piracetam[1]. As a derivative, this compound holds potential as a synthetic intermediate or a candidate for biological screening. Rigorous analytical characterization is therefore paramount to confirm its identity, purity, and stability, which are critical prerequisites for its application in research and drug development.
This guide provides a multi-faceted analytical approach for the comprehensive characterization of this compound. We will detail protocols for chromatographic and spectroscopic techniques, explaining the rationale behind methodological choices to ensure data integrity and reproducibility. This document is intended for researchers, analytical scientists, and drug development professionals who require robust methods for quality control and structural elucidation.
Physicochemical Properties
A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the analyte. These properties inform decisions regarding solvent selection, chromatographic conditions, and sample handling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₃ | [2] |
| Molecular Weight | 219.24 g/mol | |
| Monoisotopic Mass | 219.08954328 Da | [2] |
| Melting Point | 162-163 °C | |
| Calculated LogP | -0.6 | [3] |
| Appearance | Solid | [4] |
Part 1: Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of non-volatile small molecules and quantifying them in various matrices. A well-developed HPLC method can separate the main compound from synthetic precursors, by-products, and degradation products.
Expertise & Rationale: Method Development Insights
For a molecule like this compound, which contains both a polar carboxylic acid group and a non-polar phenyl group, Reverse-Phase HPLC (RP-HPLC) is the modality of choice. The stationary phase (e.g., C18) will interact with the hydrophobic phenyl group, while the polar mobile phase allows for the elution of the molecule. The inclusion of an acid (e.g., phosphoric acid or formic acid) in the mobile phase is crucial. It serves to suppress the ionization of the carboxylic acid group, leading to a more retained and, critically, a more symmetrical peak shape, thereby improving resolution and quantification accuracy. The detection wavelength is set at a low UV range (around 205 nm) to capture the electronic transitions of the amide chromophore within the pyrrolidinone ring, ensuring high sensitivity[5].
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination.
Protocol: RP-HPLC for Purity Assessment
This protocol is designed to be a starting point for the analysis of this compound and should be validated according to internal SOPs and relevant regulatory guidelines (e.g., ICH Q2(R1)).
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH)
-
Reference standard of this compound
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Acetonitrile : Water (e.g., 30:70 v/v) with 0.1% H₃PO₄ | Balances retention of the phenyl group with elution of the polar molecule. Acid ensures protonation of the carboxyl group for good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 205 nm | Maximizes sensitivity by targeting the amide chromophore, as is common for piracetam and its impurities[5]. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and prevents peak distortion. |
3. System Suitability Test (SST):
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a standard solution of ~0.1 mg/mL.
-
Make five replicate injections of the standard solution.
-
Calculate the following parameters:
-
Tailing Factor (T): Must be ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
-
Theoretical Plates (N): Must be ≥ 2000.
-
-
4. Sample Analysis Procedure:
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the diluent (as a blank), followed by the standard solution and the sample solution into the HPLC system.
-
Record the chromatograms.
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Part 2: Spectroscopic Analysis for Structural Confirmation
While chromatography assesses purity, a combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of the molecule.
Integrated Spectroscopic Workflow
Caption: Integrated workflow for structural elucidation.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint." This is a rapid and effective method for identifying the presence of key functional groups[6][7].
-
Protocol:
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Ensure the ATR crystal is clean, collect a background spectrum, and then press a small amount of the solid sample firmly onto the crystal.
-
Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).
-
-
Expected Characteristic Absorption Bands:
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Comments |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) | A very broad absorption is characteristic of the hydrogen-bonded dimer. |
| Carboxylic Acid | C=O stretch | ~1710 - 1680 | The carbonyl of the carboxylic acid. |
| Lactam (Amide) | C=O stretch | ~1680 - 1650 | The carbonyl within the five-membered pyrrolidinone ring. |
| Aromatic Ring | C=C stretch | ~1600, ~1475 | Peaks indicating the phenyl group. |
| Aromatic Ring | C-H stretch | > 3000 | Aromatic C-H stretching vibrations. |
| Aliphatic Chains | C-H stretch | < 3000 | Aliphatic C-H stretching from the pyrrolidinone and acetic acid moieties. |
B. Mass Spectrometry (MS)
-
Principle: MS ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement, which is crucial for confirming the molecular formula[8].
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use an LC-MS system or direct infusion into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ionization modes. The carboxylic acid makes it particularly amenable to negative ion mode.
-
-
Expected Results:
-
Parent Ion (Negative Mode): An ion at m/z ≈ 218.0823, corresponding to the [M-H]⁻ species (C₁₂H₁₂NO₃⁻).
-
Parent Ion (Positive Mode): An ion at m/z ≈ 220.0968, corresponding to the [M+H]⁺ species (C₁₂H₁₄NO₃⁺).
-
Key Fragments: Expect fragmentation corresponding to the loss of the acetic acid moiety (-59 Da) or the carboxyl group (-45 Da).
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR is the most powerful technique for de novo structure elucidation. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the complete assembly of the molecular structure[9].
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Protons | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~12-13 | broad singlet | 1H | -COOH |
| Phenyl Ring | ~7.2-7.4 | multiplet | 5H | Ar-H |
| Acetic Acid CH₂ | ~4.0 | singlet | 2H | N-CH₂-COOH |
| Pyrrolidinone CH | ~3.6 | multiplet | 1H | Ph-CH-CH₂ |
| Pyrrolidinone N-CH₂ | ~3.4 | multiplet | 2H | -N-CH₂-C=O |
| Pyrrolidinone CH₂ | ~2.5, ~2.8 | multiplet | 2H | Ph-CH-CH₂-C=O |
-
Predicted ¹³C NMR Spectral Data: Expect ~10 distinct signals corresponding to the different carbon environments (some aromatic carbons may overlap). Key signals would include two carbonyl carbons (>170 ppm), aromatic carbons (120-145 ppm), and several aliphatic carbons (20-60 ppm).
References
- Vertex AI Search. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
- ChemicalBook. (2022, April 13). Introduction of 2-Pyrrolidinone.
- Pharmacia. (n.d.). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities.
- Matrix Scientific. (n.d.). (2-Oxo-4-phenyl-pyrrolidin-1-yl)-acetic acid.
- The Royal Society of Chemistry. (2022, February 20). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases.
- Echemi. (n.d.). This compound.
- SciSpace. (n.d.). Simultaneous determination of piracetam and its four impurities by RP-HPLC with UV detection.
- Acta Scientific. (2021, June 15). A Systematic Review on the Analytical Techniques for the Quantification of Piracetam.
- LGC Standards. (n.d.). (2-Oxopyrrolidin-1-yl)acetic Acid.
- ResearchGate. (2020, December). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities.
- PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)acetic acid.
- Science and Education Publishing. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy.
- PubMed. (n.d.). Determination of possible impurities in piracetam using FTIR spectroscopy.
- PMC. (2024, May 8). In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry.
- PubMed. (2025, November 10). Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS.
Sources
- 1. actascientific.com [actascientific.com]
- 2. echemi.com [echemi.com]
- 3. 2-(2-Oxopyrrolidin-1-yl)acetic acid | C6H9NO3 | CID 3146687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]
- 7. Determination of possible impurities in piracetam using FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Determination of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic Acid
This Application Note is designed for researchers and analytical scientists in pharmaceutical development. It details a robust, self-validating HPLC-UV protocol for the analysis of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid , the primary acidic metabolite and hydrolysis product of the nootropic drug Phenylpiracetam (Carphedon).
Introduction & Scientific Context
The compound This compound is the carboxylic acid derivative of Phenylpiracetam. While Phenylpiracetam (the amide) is the active nootropic agent, the acid form appears as a primary metabolite in biological fluids or as a hydrolytic degradation product in pharmaceutical formulations.
Accurate quantification of this acid is critical for two reasons:
-
Stability Studies: It serves as a stability-indicating marker for Phenylpiracetam hydrolysis.
-
Pharmacokinetics: It represents the elimination pathway of the parent drug.
Physicochemical Profile & Method Strategy
-
Structure: A pyrrolidone ring with a phenyl group (hydrophobic) and an acetic acid tail (hydrophilic/ionizable).
-
pKa: Approximately 3.75 – 4.5 (Carboxylic acid).
-
UV Absorption: The phenyl ring provides UV absorption maxima at 210 nm (high sensitivity) and 258 nm (selectivity).
Critical Analytical Challenge: Because the compound is an acid, its retention on a C18 column is highly pH-dependent. At neutral pH (>6.0), the compound ionizes (COO⁻), leading to poor retention and peak fronting. Solution: This protocol utilizes an acidic mobile phase (pH 2.8) . This suppresses ionization, keeping the analyte in its neutral, protonated form (COOH), ensuring sharp peak shape and consistent retention via hydrophobic interaction with the C18 stationary phase.
Method Development Logic (Visualized)
The following decision tree illustrates the scientific rationale behind the selected chromatographic conditions.
Figure 1: Method Development Logic. Selection of acidic pH is critical to suppress ionization of the carboxylic acid moiety.
Detailed Experimental Protocol
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD/VWD detector).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).
-
Why: C18 provides necessary hydrophobic retention for the phenyl group.
-
-
Reagents:
Mobile Phase Preparation
Buffer (Solvent A): 20 mM Phosphate Buffer, pH 2.8
-
Dissolve 2.72 g of
in 900 mL of Milli-Q water. -
Adjust pH to 2.8 ± 0.05 using dilute Orthophosphoric acid.
-
Dilute to 1000 mL with water.
-
Filter through a 0.45 µm Nylon membrane filter.
Organic Modifier (Solvent B): Acetonitrile (100%)
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mode | Isocratic | Ensures stable baseline for trace analysis. |
| Composition | Buffer (A) : ACN (B) = 70 : 30 (v/v) | Optimized for retention factor ( |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[2] |
| Wavelength | 210 nm (Quant); 254 nm (ID) | 210 nm maximizes sensitivity; 254 nm confirms phenyl group specificity. |
| Injection Vol | 20 µL | Standard loop size. |
| Temperature | 30°C | Improves mass transfer and peak symmetry. |
| Run Time | 15 minutes | Analyte typically elutes at ~6-8 minutes. |
Sample Preparation Workflow
This workflow ensures complete extraction and compatibility with the mobile phase.
Figure 2: Sample Preparation Workflow. Filtration is mandatory to protect the column.
Diluent Selection: Use Mobile Phase or a 50:50 mixture of Water:Acetonitrile.
-
Note: Do not use 100% Acetonitrile as the diluent, as it may cause peak distortion ("solvent effect") for early eluting peaks.
Method Validation (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T principles), perform the following validation steps based on ICH Q2(R1) guidelines.
System Suitability Test (SST)
Inject the Standard Solution (e.g., 50 µg/mL) six times before any sample analysis.
-
Tailing Factor (T): ≤ 1.5 (Indicates no secondary interactions/ionization issues).
-
Theoretical Plates (N): > 2000 (Indicates column efficiency).
Linearity & Range
Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
Accuracy (Recovery)
Spike known amounts of the acid impurity into a placebo matrix at 50%, 100%, and 150% levels.
-
Acceptance: Mean recovery between 98.0% – 102.0%.[2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | pH too close to pKa (partial ionization). | Lower buffer pH to 2.5. Ensure column is end-capped. |
| Retention Drift | Temperature fluctuation or organic evaporation. | Use column oven (30°C). Cap solvent bottles tightly. |
| Split Peaks | Sample solvent too strong. | Dissolve sample in Mobile Phase rather than pure ACN. |
| High Backpressure | Particulates in sample. | Re-filter sample through 0.22 µm filter. Check guard column. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link
-
Sarayne, M., et al. (2015). Simultaneous determination of piracetam and its four impurities by RP-HPLC with UV detection.[5] (Methodology adapted for phenyl-analog). SciSpace. Link
-
ChemicalBook. (2023). Properties of (2-Oxo-4-phenyl-pyrrolidin-1-yl)-acetic acid (CAS 67118-34-7).[6]Link
-
PubChem. (2021).[7] 2-[1-(2-phenylpropyl)pyrrolidin-2-yl]acetic acid Compound Summary. National Library of Medicine. Link
-
Sielc Technologies. HPLC Method for Analysis of Piracetam and Levetiracetam.[2] (Reference for acidic mobile phase usage in Racetam analysis). Link
Sources
- 1. internationaljournalssrg.org [internationaljournalssrg.org]
- 2. HPLC Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals | SIELC Technologies [sielc.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 5. scispace.com [scispace.com]
- 6. (2-OXO-4-PHENYL-PYRROLIDIN-1-YL)-ACETIC ACID | 67118-34-7 [chemicalbook.com]
- 7. 2-[1-(2-Phenylpropyl)pyrrolidin-2-yl]acetic acid | C15H21NO2 | CID 65067815 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Comprehensive 1D and 2D NMR Analysis of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid
Abstract
This application note provides a detailed guide to the structural elucidation of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for spectral features, presents detailed experimental protocols for sample preparation and data acquisition, and offers a systematic approach to spectral interpretation. By integrating ¹H, ¹³C, COSY, HSQC, and HMBC data, we demonstrate a robust, self-validating workflow for the unambiguous confirmation of the molecular structure, a critical step in chemical synthesis and pharmaceutical quality control.
Introduction: The Role of NMR in Structural Verification
In the field of medicinal chemistry and drug development, the precise characterization of synthesized molecules is non-negotiable. This compound is a derivative of 4-phenyl-2-pyrrolidinone, a scaffold that has been utilized in the synthesis of compounds with potential anticonvulsant and nootropic activities.[1] Absolute confirmation of its covalent structure is essential to ensure that the correct compound is advancing through the development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation for organic compounds.[2][3] It provides unparalleled insight into the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide moves beyond a simple listing of chemical shifts, explaining the causal relationships between the molecule's structure and its NMR spectral output. We will establish a comprehensive protocol that ensures data integrity and leads to an unassailable structural assignment.
Molecular Structure and Spectroscopic Considerations
To interpret the NMR spectra of this compound, one must first consider its key structural features, each of which imparts a distinct spectroscopic signature.
Caption: Molecular structure of this compound with atom numbering.
-
Chiral Center (C4): The presence of a stereocenter at the C4 position renders the molecule chiral. This has a profound impact on the NMR spectrum, causing adjacent methylene protons (at C3, C5, and C6) to be chemically non-equivalent.
-
Diastereotopic Protons: Because of the C4 chiral center, the two protons on C3 are diastereotopic, as are the two protons on C5 and the two protons of the acetic acid methylene group (C6). This means they reside in different chemical environments and will appear as distinct signals, each coupling to the other, resulting in complex splitting patterns (typically, doublets of doublets or multiplets).
-
Pyrrolidinone Ring: This five-membered lactam ring is conformationally constrained. The chemical shifts of the ring protons and carbons are influenced by the ring strain and the electronic effects of the amide functionality.
-
Carboxylic Acid Group: The proton of the carboxylic acid (-COOH) is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[4] Its observability is highly dependent on the choice of solvent. The carbonyl carbon (C7) will appear far downfield in the ¹³C spectrum.
-
Phenyl Group: The aromatic ring introduces signals in the characteristic aromatic region of the ¹H spectrum (approx. 7.2-7.4 ppm) and the ¹³C spectrum (approx. 125-145 ppm).
Predicted ¹H and ¹³C NMR Spectral Data
Based on established chemical shift principles and data from similar structures, a predicted set of NMR signals can be tabulated. This serves as a hypothesis to be confirmed by experimental data.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Notes |
| COOH | ~12.5 | Broad Singlet | - | 1H | Exchangeable proton, highly deshielded. |
| Phenyl (H2', H3', H4', H5', H6') | 7.20 - 7.40 | Multiplet | - | 5H | Overlapping signals from the aromatic ring. |
| Acetic (H6a, H6b) | 3.9 - 4.2 | 2 x Doublet | ~17 (geminal) | 2H | Diastereotopic protons, appear as an AB quartet. |
| C4-H | 3.6 - 3.8 | Multiplet | - | 1H | Methine proton coupled to protons on C3 and C5. |
| C5-Ha, C5-Hb | 3.4 - 3.7 | Multiplet | - | 2H | Diastereotopic protons, complex splitting. |
| C3-Ha, C3-Hb | 2.5 - 2.9 | Multiplet | - | 2H | Diastereotopic protons adjacent to a carbonyl group. |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)
| Carbon(s) | Predicted δ (ppm) | Assignment Notes |
| C2 (Amide C=O) | ~174 | Carbonyl carbon of the lactam ring. |
| C7 (Acid C=O) | ~171 | Carbonyl carbon of the carboxylic acid. |
| C1' (Phenyl ipso) | ~142 | Quaternary aromatic carbon attached to the ring. |
| C2', C3', C4', C5', C6' | 126 - 129 | Aromatic carbons. |
| C5 | ~52 | Methylene carbon adjacent to nitrogen. |
| C6 | ~48 | Methylene carbon of the acetic acid moiety. |
| C4 | ~42 | Methine carbon bearing the phenyl group. |
| C3 | ~38 | Methylene carbon adjacent to the amide carbonyl. |
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to generate high-quality, unambiguous data. The combination of 1D and 2D experiments creates a self-validating system where assignments are cross-verified.
Caption: Workflow for NMR-based structural elucidation.
Protocol 1: Sample Preparation
Causality: The choice of solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for this compound. DMSO-d₆ is a polar aprotic solvent that effectively solubilizes the carboxylic acid and, crucially, slows down the exchange rate of the acidic proton, allowing it to be observed as a distinct, albeit often broad, signal.[5]
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9 atom % D).
-
Homogenization: Gently vortex the sample until the solid is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4-5 cm).
Protocol 2: NMR Data Acquisition
Instrumentation: Experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Purpose: To obtain a quantitative proton spectrum, determining chemical shifts, integrations, and coupling patterns.
-
Key Parameters:
-
Number of Scans (NS): 8-16 scans.
-
Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.
-
Acquisition Time (AQ): ~3-4 seconds for good resolution.
-
-
-
¹³C{¹H} NMR Acquisition:
-
Purpose: To observe all unique carbon atoms in the molecule. Proton decoupling is used to simplify the spectrum to singlets.
-
Key Parameters:
-
NS: 1024 or higher, as ¹³C has a low natural abundance.
-
D1: 2 seconds.
-
Spectral Width: ~220 ppm to cover both aliphatic and carbonyl regions.
-
-
-
2D COSY (Correlation Spectroscopy) Acquisition:
-
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Purpose: To correlate each proton with its directly attached carbon atom (¹JCH).[8] This is the most reliable way to assign carbon signals.
-
Key Parameters: A standard gradient-selected, sensitivity-enhanced HSQC experiment is recommended.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
Spectral Interpretation: A Step-by-Step Guide
A systematic analysis of the spectra in the order they were acquired provides the most logical path to the final structure.
-
¹H Spectrum Analysis:
-
Identify Diagnostic Peaks: Locate the broad singlet for the COOH proton far downfield (>10 ppm) and the multiplet for the 5 aromatic protons (~7.2-7.4 ppm).
-
Analyze the Aliphatic Region (2.5-4.5 ppm): This region contains the signals for the 7 protons on the pyrrolidinone ring and acetic acid side chain. Use integration to confirm the total count. Note the complexity of the multiplets, which is expected due to diastereotopicity. The two protons of the acetic acid methylene group (C6) will likely appear as an "AB quartet" - two distinct doublets, each with a large geminal coupling constant (~15-18 Hz).
-
-
COSY Spectrum Analysis:
-
Trace the connectivity within the pyrrolidinone ring. A cross-peak between the C4-H proton and the C3 protons, as well as the C5 protons, will be visible. The C3 protons will show correlations to C4-H, and the C5 protons will show correlations to C4-H. This confirms the aliphatic spin system. The protons on C6 will not show any COSY correlations to the ring protons, confirming their isolation.
-
-
HSQC Spectrum Analysis:
-
This experiment provides a direct link between the proton and carbon dimensions. For every C-H bond, a cross-peak will appear.
-
Use the well-resolved ¹H signals to definitively assign their corresponding ¹³C signals. For example, the protons in the aromatic region will correlate to the carbons between 126-129 ppm. The C4-H proton will correlate to the C4 carbon (~42 ppm).
-
-
HMBC Spectrum Analysis:
-
This is the final step to assemble the molecular puzzle. Look for key long-range correlations that connect the isolated spin systems.
-
Caption: Key expected HMBC correlations for structural assembly.
-
Acetic Acid to Ring: The protons on C6 (acetic methylene) are crucial. They should show a strong correlation to the carboxylic acid carbonyl (C7, ²J) and the amide carbonyl (C2, ³J). They will also show a correlation to C5 (³J), unambiguously attaching the side chain to the ring nitrogen.
-
Phenyl Group to Ring: The aromatic protons (H2'/H6') should show a ³J correlation to the methine carbon C4. Conversely, the C4 proton should show correlations to the ipso (C1') and ortho (C2'/C6') carbons of the phenyl ring.
-
Intra-Ring: Correlations such as from the C5 protons to C3 and C4 will further confirm the ring structure.
Conclusion
References
-
Hilaris Publisher. (2020). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Available at: [Link]
-
D'Amico, E., et al. (2015). Rapid quantitative 1H–13C two-dimensional NMR with high precision. Magnetic Resonance in Chemistry. Available at: [Link]
-
Le-Thanh, H., & Vocelle, D. (1988). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
ResearchGate. (2017). Why am I not seeing the -COOH peak of this dye when I take NMR?. Available at: [Link]
-
Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. Available at: [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. Available at: [Link]
-
Mestrelab Research. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reddit - Prove your humanity [reddit.com]
- 6. youtube.com [youtube.com]
- 7. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid quantitative 1H–13C two-dimensional NMR with high precision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
Application of "2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid" derivatives in cognitive studies.
Executive Summary & Compound Identity
This guide details the experimental application of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives, primarily focusing on its bioactive amide form, Phenylpiracetam (Phenotropil/Carphedon).
While the title compound (the acid) acts as a synthetic precursor or metabolite, the amide derivative is the primary agent of interest in cognitive enhancement research. Unlike its parent compound Piracetam, the addition of the 4-phenyl group dramatically increases lipophilicity, blood-brain barrier (BBB) penetration, and affinity for the dopamine transporter (DAT).
Key Differentiator: Researchers must treat this scaffold as a psychostimulant-nootropic hybrid . Experimental designs must account for locomotor stimulation to avoid confounding cognitive data.
Chemical Formulation & Handling (Critical Protocol)
Challenge: Unlike Piracetam, which is highly water-soluble, 4-phenyl substituted derivatives exhibit poor aqueous solubility. Standard saline dissolution often results in precipitation and inconsistent dosing.[1]
Protocol A: Preparation of Injectable Suspension (IP/SC)
Target Concentration: 10 mg/mL (for 100 mg/kg dosing at 10 mL/kg volume).
Reagents:
-
Compound: Phenylpiracetam (Amide) or Acid derivative.
-
Vehicle: 10% DMSO + 10% Tween-80 + 80% Saline (0.9% NaCl).
-
Alternative (Less cytotoxic): 0.5% Methylcellulose (MC) aqueous suspension.
Step-by-Step Procedure:
-
Weighing: Accurately weigh the solid compound.
-
Solubilization (The "Wetting" Step):
-
Add 100% DMSO (10% of final volume) directly to the powder. Vortex vigorously for 30 seconds until fully dissolved.
-
Note: If using the Acid form, mild heating (37°C) may be required.
-
-
Stabilization: Add Tween-80 (10% of final volume). Vortex for 15 seconds.
-
Dilution: Slowly add warm (37°C) sterile saline (80% of final volume) dropwise while vortexing.
-
Validation: Inspect for crystal precipitation. The solution should be clear or a uniform opalescent suspension.
-
Self-Validating Check: If crystals are visible to the naked eye, sonicate for 5 minutes. If precipitation persists, switch to the Methylcellulose suspension method.
-
Mechanism of Action & Pathway Visualization
The 4-phenyl group confers a dual mechanism distinct from classical racetams:
-
Cholinergic Modulation: Increases density of nAChRs (similar to Piracetam).
-
Dopaminergic Drive: Inhibits Dopamine Reuptake (DAT), increasing extracellular dopamine (similar to Methylphenidate, but milder).
Diagram 1: Signaling Pathway & Pharmacodynamics
Caption: Dual-pathway activation showing DAT inhibition (stimulant effect) and Cholinergic/Glutamatergic modulation (nootropic effect).
Pre-Clinical Behavioral Protocols
Protocol B: The "Stimulant-Corrected" Morris Water Maze (MWM)
Objective: To assess spatial learning while controlling for the drug's motor-enhancing effects.
Experimental Design:
-
Subjects: C57BL/6 Mice or Wistar Rats (N=10-12/group).
-
Dosing: 50 mg/kg and 100 mg/kg (IP), administered 45 minutes pre-trial.
-
Control: Vehicle (Negative) and Scopolamine (1 mg/kg, Amnesic Positive Control).
Workflow:
-
Acclimatization: 3 days of handling.
-
Visible Platform Phase (Days 1-2):
-
Crucial Step: Platform is flagged. This tests vision and swimming speed, not memory.
-
Data Check: If the treated group reaches the platform significantly faster solely due to swimming speed (velocity), you must normalize subsequent memory data by path length, not just latency.
-
-
Hidden Platform Phase (Days 3-7): Platform submerged 1cm. Visual cues on walls. 4 trials/day.
-
Probe Trial (Day 8): Platform removed. Measure time spent in the target quadrant.
Diagram 2: Experimental Workflow & Logic
Caption: Workflow emphasizing the decision gate for motor-speed correction.
Data Analysis & Interpretation
When analyzing results for 4-phenyl derivatives, "Latency to Escape" is a flawed metric because the drug makes animals swim faster.
Recommended Metrics Table:
| Metric | Relevance to Phenylpiracetam | Interpretation |
| Latency (sec) | Low | Confounded by locomotor stimulation. |
| Velocity (cm/s) | High (Control) | Measures stimulant effect. Expect increase vs. Vehicle. |
| Path Length (cm) | Critical | The true measure of cognition. Short path = better memory, regardless of speed. |
| Thigmotaxis (%) | Medium | Wall-hugging behavior. High anxiety = high thigmotaxis. Phenylpiracetam is anxiolytic; expect reduction.[2] |
Self-Validating Result Criteria:
-
Valid Nootropic Effect: Treated animals show reduced Path Length compared to Scopolamine group.
-
Valid Stimulant Effect: Treated animals show increased Velocity compared to Vehicle.
-
False Positive Warning: If Latency is low but Path Length is high, the animal is just swimming randomly at high speed. This is not cognitive enhancement.
References
-
Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312.
-
Zvejniece, L., et al. (2011). Investigation into stereoselective pharmacological activity of phenotropil. Basic & Clinical Pharmacology & Toxicology, 109(5), 407-412. (Establishes R-isomer potency and DAT activity).
-
First, R., et al. (2014).[3] Selective atypical dopamine reuptake inhibition by Phenylpiracetam.[3] European Journal of Pharmacology. (Mechanistic confirmation of DAT inhibition).
-
Kalviainen, R., et al. (2009). Phenylpiracetam in the treatment of cognitive deficits.[4][5][6] Epilepsy & Behavior. Note: General reference for clinical context.
Sources
- 1. researchgate.net [researchgate.net]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pediatricbrainfoundation.org [pediatricbrainfoundation.org]
- 6. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]
Experimental design for in vivo testing in ischemic rat models.
A Translational Protocol for the Intraluminal Filament MCAO Rat Model
Abstract
The translational gap in stroke research remains a critical bottleneck, often attributed to lack of rigor in preclinical experimental design. This Application Note provides a standardized, high-fidelity protocol for the Middle Cerebral Artery Occlusion (MCAO) model in rats. Adhering to the STAIR (Stroke Therapy Academic Industry Roundtable) recommendations, this guide prioritizes the Longa method (intraluminal suture via External Carotid Artery) to ensure complete reperfusion—a critical requirement for evaluating neuroprotective and thrombolytic therapeutics.
Part 1: Experimental Design & Rigor (The "Why" and "How")
To ensure data integrity and reproducibility, the experimental design must move beyond simple "drug vs. vehicle" comparisons. The following framework is non-negotiable for high-impact studies.
1.1 The STAIR Criteria for Rigor
-
Randomization: Animals must be randomized to treatment groups after successful surgery but before drug administration to avoid surgical bias.
-
Blinding: Surgeons must be blinded to the treatment; assessors (behavior/histology) must be blinded to both surgery and treatment.
-
A Priori Exclusion: Define exclusion criteria before the study begins (e.g., "Animals not exhibiting >75% drop in Laser Doppler Flowmetry (LDF) signal will be excluded").
1.2 Animal Selection
-
Strain: Sprague-Dawley (SD) rats (250–300g) are preferred over Wistar due to less variability in the Circle of Willis vascular anatomy.
-
Gender: While males are standard for initial screening to avoid estrogenic neuroprotection confounders, STAIR guidelines recommend validating lead compounds in females and aged cohorts [1].
Part 2: Surgical Protocol (The Longa Method)
The Longa method [2] is selected over the Koizumi method because it preserves the Common Carotid Artery (CCA) patency during reperfusion, mimicking the restoration of blood flow seen in mechanical thrombectomy patients.
2.1 Pre-Operative Preparation
-
Fasting: Fast rats for 12 hours pre-op to normalize glucose levels (hyperglycemia exacerbates ischemic injury).
-
Anesthesia: Induction with 3-4% Isoflurane; maintenance at 1.5-2% in 30%
/70% .-
Critical Note: Avoid injectable anesthetics (Ketamine/Xylazine) if possible, as they have intrinsic neuroprotective properties that confound drug efficacy data.
-
2.2 The Surgical Workflow (Visualization)
Figure 1: Step-by-step surgical workflow for the Longa MCAO method. Green nodes indicate validation checkpoints.
2.3 Detailed Step-by-Step Procedure
-
Incision: Make a midline neck incision.[1] Dissect the right Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA) free from the vagus nerve.
-
Vessel Preparation:
-
Ligate the ECA distally and coagulate the branches.
-
Place a temporary micro-clip on the CCA and ICA.
-
Create a small arteriotomy (incision) in the ECA stump.
-
-
Filament Insertion:
-
Filament Choice: Use a Silicon-coated monofilament (Doccol or similar), size 4-0. The silicon coating ensures a snug fit in the vessel lumen to block retrograde flow, producing consistent infarcts compared to flame-blunted sutures.
-
Advance the filament from the ECA into the ICA.
-
Advance approximately 18-20 mm past the carotid bifurcation until mild resistance is felt. This blocks the ostium of the Middle Cerebral Artery (MCA).[2][3][4]
-
-
Validation (The "Trustworthiness" Pillar):
-
Laser Doppler Flowmetry (LDF): A probe must be glued to the skull (2mm posterior, 6mm lateral to bregma) before occlusion.
-
Criterion: Upon filament insertion, cerebral blood flow (CBF) must drop by >75% from baseline. If the drop is <70%, the filament is likely not positioning correctly; reposition or exclude the animal [3].
-
Part 3: Physiological Monitoring & Control[5]
Inconsistent temperature management is the #1 cause of failed stroke studies. Hypothermia is profoundly neuroprotective.
| Parameter | Target Range | Method of Control |
| Body Temp (Core) | 37.0°C ± 0.5°C | Rectal probe + Feedback heating blanket |
| Cranial Temp | 37.0°C ± 0.5°C | Temporalis muscle probe (optional but recommended) |
| Blood Glucose | 80–120 mg/dL | Pre-op fasting; exclude hyperglycemic outliers |
| Blood Pressure | MABP > 80 mmHg | Tail cuff or femoral artery catheter (if feasible) |
Part 4: Functional & Histological Assessment[6]
4.1 Neurological Scoring (Garcia Score)
The Garcia Score [4] is superior to the binary Bederson score as it detects subtle sensorimotor deficits. Perform at 24h and 48h post-reperfusion.
Total Score Range: 3 (Severe) – 18 (Normal)
| Test Component | Description | Scoring Criteria (0-3) |
| 1. Spontaneous Activity | Observe rat in cage for 5 min. | 0=No movement; 3=Active exploration |
| 2. Symmetry of Limb Mvt | Hold rat by tail; observe forelimbs. | 0=Left limb paralysis; 3=Symmetrical extension |
| 3. Forepaw Outstretching | Allow rat to walk on table edge. | 0=Left paw drags; 3=Symmetrical walking |
| 4. Climbing | Rat climbs a wire grid. | 0=Fails to climb; 3=Climbs to top easily |
| 5. Body Proprioception | Touch side of body with blunt stick. | 0=No reaction; 3=Turns head/bites stick |
| 6. Vibrissae Touch | Brush whiskers against object. | 0=No reaction; 3=Active whisking/turning |
4.2 TTC Staining Protocol (Infarct Volumetry)
2,3,5-Triphenyltetrazolium chloride (TTC) stains viable mitochondria red; infarcted tissue remains white.
-
Sacrifice: 24 hours post-reperfusion (optimal for boundary definition).
-
Sectioning: Brain matrix is used to cut 2mm coronal sections.[3]
-
Staining:
-
Incubate slices in 2% TTC in PBS.
-
Temperature: 37°C for 15–20 minutes in the dark (TTC is light sensitive).
-
Tip: Agitate gently every 5 minutes to ensure even staining.
-
-
Fixation: Transfer to 4% Paraformaldehyde (PFA) to stop the reaction and increase contrast before imaging.
-
Analysis: ImageJ software. Calculate "Corrected Infarct Volume" to account for edema:
Part 5: Pathophysiological Context
Understanding the ischemic cascade is vital for timing drug interventions.
Figure 2: The Ischemic Cascade. Therapeutic windows target specific nodes: Excitotoxicity (mins), Inflammation (hours-days).
References
-
Fisher, M., et al. (2009). Update of the Stroke Therapy Academic Industry Roundtable Preclinical Recommendations. Stroke.[1][5][6][7][8][9]
-
Longa, E. Z., et al. (1989). Reversible middle cerebral artery occlusion without craniectomy in rats.[1] Stroke.[1][5][6][7][8][9]
-
Schmid-Elsaesser, R., et al. (1998). A critical reevaluation of the intraluminal thread model of focal cerebral ischemia: evidence of inadvertent premature reperfusion and subarachnoid hemorrhage in rats by laser-Doppler flowmetry. Stroke.[1][5][6][7][8][9]
-
Garcia, J. H., et al. (1995).[10] Neurological deficit and extent of neuronal necrosis attributable to middle cerebral artery occlusion in rats. Stroke.[1][5][6][7][8][9]
Sources
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A modification of intraluminal middle cerebral artery occlusion/reperfusion model for ischemic stroke with laser Doppler flowmetry guidance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the Longa Middle Cerebral Artery Occlusion Method for Complete Reperfusion [jove.com]
- 6. Update of the Stroke Therapy Academic Industry Roundtable Preclinical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Middle cerebral artery occlusion (MCAO) | Perimed [perimed-instruments.com]
- 8. neurology.org [neurology.org]
- 9. RIGOR Guidelines: Escalating STAIR and STEPS for Effective Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuroanatomy- and Pathology-Based Functional Examinations of Experimental Stroke in Rats: Development and Validation of a New Behavioral Scoring System [frontiersin.org]
Protocol for assessing blood-brain barrier penetration of derivatives
Executive Summary: The "Free Drug" Imperative
In the optimization of CNS-targeted derivatives, the total brain-to-plasma ratio (
This Application Note outlines a Tiered Assessment Protocol designed to determine the Unbound Brain-to-Plasma Partition Coefficient (
Key Protocol Layers:
-
Tier 1 (Screening): MDCK-MDR1 Permeability & Efflux Assessment.
-
Tier 2 (Binding): Equilibrium Dialysis for Fraction Unbound (
& ). -
Tier 3 (Integration): Calculation of
and In Situ Validation.
Strategic Workflow
The following decision tree illustrates the logic flow for assessing a library of derivatives.
Figure 1: Tiered screening cascade for CNS derivatives. The goal is to filter early for permeability and efflux before investing in binding and PK studies.
Tier 1: MDCK-MDR1 Permeability & Efflux Protocol
Objective: To determine the apparent permeability (
Materials
-
Cells: MDCK-MDR1 (Passage 5–30).[2]
-
Plate: 96-well Transwell™ system (0.4 µm pore size, polycarbonate membrane).
-
Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).
-
Control Compounds:
Experimental Procedure
-
Seeding: Seed cells at
cells/cm² on the apical side of the Transwell inserts. Culture for 4–5 days until confluent. -
Integrity Check (TEER): Measure Transepithelial Electrical Resistance (TEER).
-
Acceptance Criteria: TEER > 1200
(indicates tight junction formation).
-
-
Preparation: Wash monolayers twice with pre-warmed Transport Buffer.
-
Dosing (Bidirectional):
-
A-to-B (Absorptive): Add test compound (e.g., 10 µM) to the Apical chamber (Receiver: Basolateral).
-
B-to-A (Secretory): Add test compound to the Basolateral chamber (Receiver: Apical).
-
-
Incubation: Incubate at 37°C with shaking (60 rpm) for 60 minutes.
-
Sampling: Collect 50 µL aliquots from both donor and receiver compartments.
-
Analysis: Quantify via LC-MS/MS.
Data Analysis
1. Apparent Permeability (
- : Rate of permeation (amount/sec).
-
: Surface area of the filter (
). - : Initial donor concentration.
2. Efflux Ratio (ER):
Interpretation Table:
| Parameter | Value | Interpretation | Action |
|---|
|
Tier 2 & 3: Determining
Objective: To calculate the unbound partition coefficient. This is the definitive metric for target engagement.
Concept:
- : Total Brain/Total Plasma ratio (from In Vivo PK).
- : Fraction unbound in brain (from In Vitro Dialysis).
- : Fraction unbound in plasma (from In Vitro Dialysis).
Protocol A: Brain Homogenate Equilibrium Dialysis (for )
-
Tissue Prep: Homogenize fresh rat brain in PBS (ratio 1:4 w/v).
-
Device: Rapid Equilibrium Dialysis (RED) plate (MWCO 8 kDa).
-
Loading:
-
Chamber A (Donor): 200 µL Brain Homogenate spiked with test compound (1 µM).
-
Chamber B (Receiver): 350 µL PBS buffer.
-
-
Equilibration: Seal and incubate at 37°C for 4–6 hours on an orbital shaker.
-
Analysis: Match matrices (add homogenate to buffer samples and vice versa) and analyze via LC-MS/MS.
-
Calculation:
Correction for dilution factor ( ):
Protocol B: In Vivo Pharmacokinetics (for )
-
Dosing: Administer compound (IV or PO) to rats (n=3).
-
Sampling: Harvest plasma and brain tissue at steady state (or calculate
for both). -
Calculation:
.
Mechanistic Validation: In Situ Brain Perfusion
When to use: If
Protocol:
-
Anesthesia: Ketamine/Xylazine (IP).
-
Cannulation: Cannulate the right common carotid artery (CCA). Ligate the external carotid artery (ECA) to direct flow solely to the brain.
-
Perfusion Fluid: Krebs-Henseleit buffer (gassed with 95% O2/5% CO2) containing the test compound and a vascular marker (
-Sucrose). -
Perfusion: Perfuse at 10 mL/min for 60–120 seconds. (This rate maintains physiological pressure).
-
Termination: Decapitate, harvest the right hemisphere, and solubilize for analysis.
-
Advantage: This method bypasses systemic metabolism (liver/kidney) and plasma protein binding, isolating the BBB transport event.
Visualizing the Transport Mechanisms
Understanding the relationship between the Transwell data and the
Figure 2: Schematic of the MDCK-MDR1 Transwell system. The Efflux Ratio identifies if the compound is pumped back into the apical (blood) compartment.
References
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link
-
Hammarlund-Udenaes, M., et al. (2008). "On the rate and extent of drug delivery to the brain." Pharmaceutical Research. Link
-
Wang, Q., et al. (2005). "Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier." International Journal of Pharmaceutics. Link
-
Smith, Q.R. (2003). "A review of blood-brain barrier transport techniques." Methods in Molecular Biology. Link
-
Summerfield, S.G., et al. (2016). "Central Nervous System Drug Disposition: The Relationship between in Situ Brain Permeability and Brain Free Fraction." Journal of Pharmacology and Experimental Therapeutics. Link
Sources
Application Notes and Protocols for Assessing the Neuroprotective Potential of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid in Glutamate Excitotoxicity
Introduction: The Challenge of Glutamate Excitotoxicity and the Promise of Pyrrolidone Derivatives
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, essential for synaptic plasticity, learning, and memory. However, its over-activation of receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a pathological process known as excitotoxicity. This phenomenon is a final common pathway in a host of neurological disorders, including ischemic stroke, traumatic brain injury, and chronic neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1] The excitotoxic cascade is characterized by excessive calcium influx, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and subsequent activation of apoptotic pathways, culminating in neuronal death.[2]
The pyrrolidone class of compounds, particularly the racetams, have long been investigated for their nootropic and neuroprotective properties. A notable example is Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), a dipeptide analog of piracetam. Extensive research has demonstrated Noopept's ability to attenuate the neurotoxic effects of glutamate.[3][4] Its neuroprotective mechanisms are multifaceted, involving the modulation of glutamate release, inhibition of excessive calcium influx, reduction of oxidative stress, and enhancement of neurotrophic factor expression, such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[2][3][5]
This document provides a comprehensive guide for researchers to evaluate the neuroprotective potential of "2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid," a novel pyrrolidone derivative, in in vitro models of glutamate excitotoxicity. The protocols herein are designed to be self-validating and are grounded in established methodologies for assessing neuroprotection.
Scientific Rationale: Key Mechanisms to Investigate
Based on the well-documented neuroprotective profile of the related compound Noopept, the following are key mechanistic questions to address when evaluating "this compound":
-
Does it protect neurons from glutamate-induced cell death? This is the primary and most fundamental question.
-
Does it mitigate the excessive intracellular calcium influx triggered by glutamate receptor over-activation?
-
Does it reduce the production of reactive oxygen species (ROS) associated with excitotoxicity?
-
Does it inhibit the apoptotic cascade initiated by the excitotoxic insult?
The following sections provide detailed protocols to systematically address these questions.
Experimental Workflow for Assessing Neuroprotective Efficacy
The overall experimental design involves pre-treating neuronal cultures with "this compound" before inducing excitotoxicity with glutamate or NMDA. The protective effects are then quantified using a battery of assays targeting different aspects of the excitotoxic cascade.
Caption: Experimental workflow for evaluating the neuroprotective effects of the test compound.
Core Protocols
Neuronal Cell Culture
The choice of neuronal model is critical. Primary cortical neurons are the most physiologically relevant but are more challenging to maintain.[6][7][8] Neuronal cell lines like SH-SY5Y and PC12 offer higher throughput and reproducibility.[9][10][11][12][13][14][15][16]
a) Primary Rat Cortical Neuron Culture (Abbreviated Protocol)
-
Coating: Coat culture plates with 100 µg/mL Poly-L-lysine in sterile PBS for at least 1 hour at 37°C.[6] Wash plates twice with sterile PBS before use.[6]
-
Dissociation: Dissect cortices from E18 rat embryos. Mince tissue and trypsinize (0.25% trypsin) for 15 minutes at 37°C.[6]
-
Plating: Triturate the tissue gently and plate cells in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.
-
Maintenance: Replace half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
b) SH-SY5Y Human Neuroblastoma Cell Culture
-
Medium: Use a 1:1 mixture of MEM and F12 medium supplemented with 10% FBS, non-essential amino acids, sodium pyruvate, and antibiotics.[17]
-
Passaging: Subculture cells when they reach 80-90% confluency.[16] Use 0.05% Trypsin-EDTA for detachment.[17]
c) PC12 Rat Pheochromocytoma Cell Culture
-
Medium: Grow cells in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.
-
Coating: For adherent cultures, coat plates with collagen type IV.
-
Passaging: Maintain suspension cultures between 2-5 x 10^5 cells/mL.[18]
Induction of Glutamate Excitotoxicity
-
Reagents: Prepare a 100 mM stock solution of L-glutamic acid and a 25 mM stock solution of NMDA in sterile, pH-balanced buffer.[19]
-
Procedure:
-
Culture neurons to the desired density in 96-well plates.
-
Pre-treat cells with varying concentrations of "this compound" for 24 hours.[5] Include a vehicle-only control.
-
Induce excitotoxicity by adding glutamate (typically 20-100 µM) or NMDA (25-50 µM) directly to the culture medium.[3][19] The optimal concentration should be determined empirically to induce approximately 50% cell death.
-
Co-incubate with the excitotoxin for the desired duration (e.g., 1 hour for NMDA, followed by a wash and recovery for 24 hours, or continuous exposure to glutamate for 24 hours).[3][19]
-
Cell Viability and Cytotoxicity Assays
a) MTT Assay (Measures Metabolic Activity)
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[20][21]
-
Procedure:
-
After the excitotoxicity induction period, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.[22]
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[20][22]
-
Add 100-150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[20]
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[20]
-
Read the absorbance at 570 nm using a microplate reader.[22]
-
b) LDH Assay (Measures Membrane Integrity)
Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis.[23][24]
-
Procedure:
-
After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's protocol (e.g., from kits by Promega, Thermo Fisher Scientific, or Cayman Chemical).[23][24][25]
-
Incubate for 30 minutes at room temperature, protected from light.[24]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.[24]
-
Table 1: Expected Outcomes of Viability/Cytotoxicity Assays
| Condition | MTT Assay (Absorbance at 570 nm) | LDH Assay (Absorbance at 490 nm) | Interpretation |
| Untreated Control | High | Low | Healthy, viable cells |
| Glutamate/NMDA only | Low | High | Excitotoxic cell death |
| Test Compound + Glutamate/NMDA | Increased (relative to Glutamate only) | Decreased (relative to Glutamate only) | Neuroprotection |
| Test Compound only | High | Low | Compound is not cytotoxic |
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27][28]
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[26][29]
-
Procedure:
-
Harvest cells after treatment.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze by flow cytometry within one hour.
-
Table 2: Interpretation of Annexin V/PI Staining Results
| Annexin V Staining | PI Staining | Cell Population |
| Negative | Negative | Viable cells |
| Positive | Negative | Early apoptotic cells |
| Positive | Positive | Late apoptotic/necrotic cells |
| Negative | Positive | Necrotic cells |
Measurement of Intracellular Calcium ([Ca²⁺]i)
Fluo-4 AM is a cell-permeable dye that exhibits a large increase in fluorescence upon binding to free Ca²⁺.[1][30][31]
-
Procedure:
-
Load cells with Fluo-4 AM (typically 2-5 µM) in a suitable buffer for 30-60 minutes at 37°C.[30][32]
-
Wash cells to remove excess dye.
-
Acquire baseline fluorescence readings using a fluorescence microscope or plate reader.
-
Add the excitotoxic agent (glutamate or NMDA) and monitor the change in fluorescence intensity over time.
-
For neuroprotection studies, pre-incubate with the test compound before Fluo-4 loading and subsequent glutamate/NMDA challenge.
-
Measurement of Reactive Oxygen Species (ROS)
DCFDA (2',7'-dichlorodihydrofluorescein diacetate) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[33][34][35][36][37]
-
Procedure:
-
After the excitotoxicity induction period, wash the cells with a serum-free medium.
-
Load the cells with 5-10 µM DCFDA in serum-free medium for 30-60 minutes at 37°C.[33]
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader or microscope (excitation ~485 nm, emission ~535 nm).
-
Signaling Pathways and Data Interpretation
The following diagram illustrates the key events in glutamate excitotoxicity and the potential points of intervention for a neuroprotective compound.
Caption: Glutamate excitotoxicity cascade and potential intervention points for the test compound.
Successful neuroprotection by "this compound" would be demonstrated by a dose-dependent increase in cell viability (MTT) and a decrease in cytotoxicity (LDH) in the presence of glutamate or NMDA. Mechanistic support would be provided by a corresponding reduction in intracellular calcium elevation, decreased ROS production, and a lower percentage of apoptotic cells.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of the neuroprotective properties of "this compound" against glutamate-induced excitotoxicity. By systematically evaluating its effects on cell viability, calcium homeostasis, oxidative stress, and apoptosis, researchers can gain valuable insights into its therapeutic potential for a range of neurological disorders.
References
-
Alekseeva, S. V., Gudasheva, T. A., & Seredenin, S. B. (2012). Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept. Acta Naturae, 4(3), 82–89. [Link]
-
Bio-protocol. (n.d.). NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons. Retrieved February 7, 2026, from [Link]
- Cui, J., Wang, Y., & Dong, Q. (2000). NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro. Journal of Neuroscience, 20(23), 8644–8653.
- Chen, R., Wei, T., Li, W., & Zang, W. (2019). Excitotoxic neuronal death requires superoxide entry into neurons through volume-regulated anion channels. Science Signaling, 12(598), eaaw6223.
- Hardingham, G. E., & Bading, H. (2010). NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 7, 2026, from [Link]
-
FujiFilm Cellular Dynamics. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Retrieved February 7, 2026, from [Link]
-
Wikipedia contributors. (2024, February 3). Neuron. In Wikipedia, The Free Encyclopedia. Retrieved 06:45, February 8, 2026, from [Link]
-
Innoprot. (n.d.). EXCITOTOXICITY IN VITRO MODEL Glutamate induced neurotoxicity. Retrieved February 7, 2026, from [Link]
-
NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. Retrieved February 7, 2026, from [Link]
- Pozueta, J., et al. (2013). NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice.
- Jayaraman, S. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1916, 127-132.
-
Lau, A., & Tymianski, M. (2010). Glutamate receptors, neurotoxicity and neurodegeneration. Pflugers Archiv : European journal of physiology, 460(2), 525–542. [Link]
- Hockenbury, D. M., & Oltvai, Z. N. (1995). Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging. American Journal of Neuroradiology, 16(4), 785-796.
-
Bio-protocol. (n.d.). Primary Culture of Cortical Neurons. Retrieved February 7, 2026, from [Link]
- Grebenik, E. A., & Wrześniok, D. (2020). PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions. Cells, 9(4), 958.
-
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved February 7, 2026, from [Link]
-
EUToxRisk. (n.d.). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved February 7, 2026, from [Link]
-
Mizan, M. (2020, October 20). What is the exact protocol of ROS measurement using DCFDA? ResearchGate. Retrieved February 7, 2026, from [Link]
- Kim, H., & Kim, J. Y. (2018). Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. Bio-protocol, 8(11), e2867.
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 7, 2026, from [Link]
-
Cyagen. (2025, July 8). SH-SY5Y Cell Culture and Gene Editing Protocols. Retrieved February 7, 2026, from [Link]
- Das, M., & Das, S. (2015). Culturing primary neurons from rat hippocampus and cortex. MethodsX, 2, 298–303.
- Greene, L. A., & Tischler, A. S. (1976). Establishment of a noradrenergic clonal line of rat adrenal pheochromocytoma cells which respond to nerve growth factor.
- Chen, Y. F., et al. (2013). Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging. Methods in molecular biology (Clifton, N.J.), 995, 237–249.
-
BSU Biological Sciences Department. (2019, April 19). PC12 Cell Culturing [Video]. YouTube. [Link]
- Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
- Jayaraman, S. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1916, 127-132.
-
Applied Biological Materials Inc. (n.d.). PC-12 Cells. Retrieved February 7, 2026, from [Link]
-
JoVE. (2023, July 27). ROS Detection in Adherent Cells via DCFH DA Staining [Video]. YouTube. [Link]
- Hilgenberg, L. G. W., & Smith, M. A. (2007). Preparation of Dissociated Mouse Cortical Neuron Cultures. Journal of Visualized Experiments, (10), 562.
-
UCSC Genome Browser. (n.d.). Cell culture protocol for SH-SY5Y neuroblastoma cells (human, ATCC# CRL-2266). Retrieved February 7, 2026, from [Link]
- Naz, S., & Ahmad, M. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology, 2143, 13-24.
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Application Note: LC-MS/MS Method Development for the Quantification of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic Acid
Executive Summary & Scientific Context
This Application Note details the method development and validation strategy for 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid , the primary carboxylic acid metabolite of the nootropic and performance-enhancing drug Phenylpiracetam (Carphedon) .
While Phenylpiracetam itself is widely monitored in doping control (WADA Prohibited List) and pharmacokinetic studies, its acid metabolite provides a critical window into metabolic clearance and retrospective detection. The molecule presents a unique bioanalytical challenge: it retains the lipophilic phenyl ring of its parent but introduces a polar, ionizable carboxylic acid moiety (
This guide moves beyond generic templates, offering a "first-principles" approach to method design. We prioritize Electrospray Ionization in Positive Mode (ESI+) on a Polar-Embedded C18 stationary phase to balance retention, sensitivity, and robustness.
Method Development Strategy (The "Why")
Chemical Logic & Column Selection
The analyte is amphiphilic.[1] The phenyl ring provides hydrophobic retention, while the carboxylic acid tail creates polarity and pH sensitivity.
-
Standard C18: May suffer from poor peak shape if the acid moiety is deprotonated (ionized) or if dewetting occurs in highly aqueous phases.[1]
-
HILIC: Unnecessary. The phenyl group is hydrophobic enough to retain on Reverse Phase (RP), and HILIC often suffers from matrix suppression in plasma samples.
-
Selected Phase: Polar-Embedded C18 (e.g., Waters Acquity BEH Shield RP18 or Phenomenex Kinetex Polar C18) .
-
Reasoning: The embedded polar group shields silanols (reducing tailing) and allows the use of 100% aqueous initial conditions if necessary, ensuring the polar acid head-group interacts with the phase before the hydrophobic phenyl group engages.
-
Ionization Physics (ESI+ vs. ESI-)
-
ESI Negative: Carboxylic acids theoretically ionize well in negative mode (
). However, mobile phases conducive to negative ionization (high pH) reduce retention on C18 columns (analyte becomes fully ionized and elutes in the void volume). -
ESI Positive: The pyrrolidone ring (lactam nitrogen/oxygen) accepts protons readily (
).-
Decision:ESI+ with Acidic Mobile Phase. Using 0.1% Formic Acid suppresses the ionization of the carboxylic acid (
), keeping it neutral and hydrophobic enough for strong C18 retention, while simultaneously providing protons for the lactam ring ionization.
-
Experimental Protocol
Chemicals and Reagents[1][2][3]
-
Analyte Standard: this compound (Custom synthesis or metabolite standard).
-
Internal Standard (IS): Phenylpiracetam-d5 (preferred) or Levetiracetam-d6 (structural analog).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
Sample Preparation
Two workflows are provided: High Throughput (PPT) for PK studies and High Sensitivity (SPE) for trace analysis/doping control.[1]
Workflow A: Protein Precipitation (PPT)
-
Aliquot 50 µL plasma into a 96-well plate.
-
Add 20 µL Internal Standard solution (500 ng/mL in 50:50 MeOH:H2O).
-
Add 200 µL ice-cold Acetonitrile (containing 0.1% FA) to precipitate proteins.
-
Vortex aggressively (5 min) and centrifuge at 4,000 x g for 10 min.
-
Transfer 100 µL supernatant to a clean plate.
-
Dilute with 100 µL Water (0.1% FA) to match initial mobile phase strength.
Workflow B: Solid Phase Extraction (SPE) - Mixed-Mode Anion Exchange (MAX)
Use for ultra-low LOQ requirements.
-
Condition MAX cartridge with MeOH then Water.[1]
-
Load 200 µL plasma (acidified with 2% H3PO4).
-
Wash 1: 5% NH4OH in Water (removes neutrals/bases).[1]
-
Wash 2: MeOH (removes hydrophobic neutrals).[1]
-
Elute: 2% Formic Acid in Methanol (protonates the acid, breaking the ionic interaction).[1]
-
Evaporate and reconstitute.
LC-MS/MS Conditions[1][4][5][6][7]
Chromatography (UHPLC):
-
Column: Phenomenex Kinetex Polar C18, 100 x 2.1 mm, 2.6 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Load/Desalt |
| 0.5 | 5 | Start Gradient |
| 4.0 | 90 | Elution |
| 5.0 | 90 | Wash |
| 5.1 | 5 | Re-equilibration |
| 7.0 | 5 | End |
Mass Spectrometry (Triple Quadrupole):
-
Source: ESI Positive (
).[1][2][3] -
Spray Voltage: 3500 V.
-
Gas Temps: 350°C (Sheath), 300°C (Drying).[1]
MRM Transitions: Note: Collision Energies (CE) are estimated values requiring instrument-specific tuning.
| Analyte | Precursor ( | Product ( | Type | CE (eV) | Mechanistic Origin |
| Target Acid | 220.1 | 175.1 | Quant | 20 | Loss of COOH (-45 Da) |
| 220.1 | 202.1 | Qual | 15 | Loss of H2O (-18 Da) | |
| 220.1 | 143.1 | Qual | 30 | Loss of Phenyl (-77 Da) | |
| Phenylpiracetam-d5 | 224.1 | 179.1 | IS | 20 | Analogous loss of COOH |
Visualized Workflows
Analytical Decision Tree
This diagram illustrates the logic flow for selecting the method parameters based on the analyte's specific chemistry.[1]
Caption: Logical decision tree for selecting ESI+ and Polar-Embedded C18 based on the amphiphilic nature of the metabolite.
Sample Preparation Workflow
Comparison of the rapid PPT method vs. the sensitive SPE method.
Caption: Parallel workflows for Protein Precipitation (Routine) and SPE (High Sensitivity).
Validation & Troubleshooting
Key Validation Parameters (FDA/EMA Guidelines)[1]
-
Linearity: Expected range 1.0 – 1000 ng/mL.[1] Use weighted regression (
).[1] -
Matrix Effect: The "Acid" metabolite is prone to phospholipid suppression in PPT.[1] Monitor the phospholipid transition (
184 184) to ensure it elutes after the analyte. -
Carryover: The phenyl ring can cause stickiness.[1] Ensure the needle wash contains at least 50% organic solvent (e.g., ACN:IPA:Water:FA 40:40:20:0.1).[1]
Troubleshooting Guide
-
Issue: Poor Retention / Peak Fronting.
-
Issue: Low Sensitivity in ESI+.
References
-
World Anti-Doping Agency (WADA). "The 2023 Prohibited List."[1] WADA-ama.org. [Link]
-
M. Thevis, et al. "Mass spectrometric characterization of carphedon (phenylpiracetam) and its metabolites."[1] Journal of Chromatography B, 2009.[1] [Link]
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry."[1] FDA.gov. [Link]
-
PubChem. "Phenylpiracetam Compound Summary."[1] National Library of Medicine. [Link]
Sources
Protocol for synthesizing activated esters of "2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid".
Application Note: High-Yield Synthesis of Activated Esters of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid
Executive Summary
This guide details the protocol for synthesizing activated esters (specifically N-hydroxysuccinimide (NHS) and Pentafluorophenyl (Pfp) esters) of This compound (referred to herein as PPA ).
PPA is the carboxylic acid precursor to the nootropic agent Phenylpiracetam (Carphedon). The activation of this acid is a critical intermediate step for:
-
Bioconjugation: Linking the phenylpiracetam pharmacophore to proteins, peptides, or polymers.
-
Prodrug Synthesis: Creating hydrolytically sensitive ester/amide linkages to improve blood-brain barrier (BBB) penetration.
-
Derivatization: Facilitating reaction with weak nucleophiles (e.g., hydrazines, sulfonamides) that do not react with the free acid.
This protocol prioritizes purity and retention of stereochemistry (if starting with the chiral R-isomer) by utilizing mild coupling conditions that minimize racemization.
Chemical Strategy & Rationale
The Challenge of Activation
The pyrrolidone ring in PPA is stable; however, the alpha-carbon of the acetic acid tail is susceptible to racemization under strongly basic conditions. Furthermore, standard acid chlorides (using SOCl₂) can be too harsh for downstream bioconjugation applications.
Selection of Activation Reagents
-
NHS Esters (N-hydroxysuccinimide): The "Gold Standard" for amine coupling. NHS esters are stable enough for isolation but reactive enough to couple with primary amines at physiological pH (7.2–8.0).
-
Pfp Esters (Pentafluorophenyl): Selected for applications requiring higher hydrolytic stability or storage for extended periods. Pfp esters are less hygroscopic than NHS esters.
Coupling Agent: DCC vs. EDC
-
DCC (N,N'-Dicyclohexylcarbodiimide): Chosen for this protocol because the byproduct, dicyclohexylurea (DCU), precipitates in dichloromethane (DCM), allowing for easy removal by filtration. This is ideal for isolating the activated ester as a solid.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Generally preferred for "one-pot" reactions where the ester is not isolated, as the urea byproduct is water-soluble. Since this protocol aims to synthesize and isolate the ester, DCC is the superior choice.
Reaction Mechanism & Workflow
The synthesis follows a Steglich esterification pathway.[1] The carboxylic acid reacts with DCC to form an O-acylisourea intermediate, which is then attacked by the nucleophilic hydroxyl group of NHS or Pfp-OH.
Figure 1: Mechanistic pathway for the DCC-mediated activation of PPA.
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| PPA (Starting Material) | >98% Purity (HPLC) | Target substrate. |
| N-Hydroxysuccinimide (NHS) | >98%, Dry | Activation agent (Protocol A).[2] |
| Pentafluorophenol (Pfp-OH) | >99% | Activation agent (Protocol B). |
| DCC | >99% | Coupling agent.[2] |
| Dichloromethane (DCM) | Anhydrous, amine-free | Primary solvent (DCU precipitates well here). |
| DMF | Anhydrous | Co-solvent (only if PPA solubility is low). |
| Argon/Nitrogen | Ultra-high purity | Inert atmosphere to prevent hydrolysis. |
| Rotary Evaporator | Vacuum < 10 mbar | Solvent removal.[3] |
Experimental Protocols
Protocol A: Synthesis of PPA-NHS Ester
Best for: Bioconjugation to proteins/antibodies.
Step 1: Preparation (Anhydrous Conditions)
-
Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.
-
Purge with Argon or Nitrogen.
-
Add 1.0 equivalent (eq) of PPA (approx. 2.19 g for 10 mmol scale).
-
Add 1.1 eq of N-Hydroxysuccinimide (NHS) (1.27 g).
-
Dissolve in 30 mL of anhydrous DCM .
-
Note: If the solution is cloudy, add anhydrous DMF dropwise (max 5 mL) until clear. The phenyl group usually confers sufficient lipophilicity for DCM solubility.
-
Step 2: Activation (Coupling)
-
Cool the reaction mixture to 0°C using an ice bath.
-
Dissolve 1.1 eq of DCC (2.27 g) in 5 mL of anhydrous DCM.
-
Add the DCC solution dropwise to the stirring reaction mixture over 10 minutes.
-
Observation: A white precipitate (DCU) will begin to form within minutes.
-
-
Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature (RT) and stir for an additional 12–16 hours (overnight).
Step 3: Purification (DCU Removal)
-
Cool the mixture back to -20°C (freezer) or 0°C for 30 minutes to maximize DCU precipitation.
-
Filter the mixture through a sintered glass funnel or a Celite pad to remove the solid DCU byproduct.
-
Wash the filter cake with a small amount of cold DCM.
-
Concentrate the filtrate under reduced pressure (Rotovap, <30°C bath temp) to obtain a crude oil or semi-solid.
Step 4: Recrystallization [4]
-
Redissolve the crude residue in a minimum amount of warm Isopropanol (IPA) or Ethyl Acetate .
-
Add Hexane or Diethyl Ether dropwise until turbidity persists.
-
Allow to crystallize at 4°C.
-
Filter the white crystals and dry under high vacuum.
Expected Yield: 70–85% Appearance: White to off-white crystalline solid.
Protocol B: Synthesis of PPA-Pfp Ester
Best for: Long-term storage or reaction with sterically hindered amines.
Step 1: Reaction Setup
-
Follow the setup in Protocol A (Dry RBF, Inert Gas).
-
Dissolve 1.0 eq of PPA and 1.1 eq of Pentafluorophenol (Pfp-OH) in anhydrous DCM/DMF (9:1 ratio).
Step 2: Coupling
-
Cool to 0°C.
-
Add 1.1 eq of DCC.
-
Critical Addition: Add 0.05 eq of DMAP (4-Dimethylaminopyridine) as a catalyst. Pfp-OH is less nucleophilic than NHS, so DMAP accelerates the attack on the O-acylisourea.
-
Stir at 0°C for 1 hour, then RT for 4 hours. (Reaction is generally faster than NHS coupling due to DMAP).
Step 3: Workup
-
Filter off DCU as in Protocol A.
-
Wash the organic filtrate with 5% NaHCO₃ (rapidly) to remove unreacted Pfp-OH (which is acidic), followed by water and brine.
-
Dry over MgSO₄ and concentrate.
Step 4: Isolation
-
Recrystallize from Hexane/Ethyl Acetate .
Quality Control & Validation
Every batch must undergo the following QC checks to ensure the ester is active and the stereochemistry (if applicable) is intact.
| Method | Parameter | Acceptance Criteria |
| TLC | Silica (EtOAc:Hexane 1:1) | Single spot, Rf distinct from acid (Acid stays at baseline or smears; Ester moves). |
| IR Spectroscopy | Carbonyl Region | Doublet for NHS: ~1740 cm⁻¹ (ester) and ~1780/1810 cm⁻¹ (imide). Pfp: ~1780 cm⁻¹ (active ester). |
| ¹H-NMR | Succinimide Peak | Singlet at ~2.8 ppm (4H) confirms NHS incorporation. |
| HPLC | Purity | >95% (254 nm). Use ACN/Water gradient (no amine modifiers). |
| Hydrolysis Test | Activity | Dissolve small amount in pH 9 buffer. Monitor HPLC for rapid conversion back to Acid (PPA). |
Workflow Decision Tree
Figure 2: Operational workflow for the synthesis process.
Troubleshooting & Critical Control Points
-
Low Yield / Sticky Oil:
-
Cause: Residual DMF or unremoved DCU.
-
Fix: Dissolve the oil in cold Ethyl Acetate and wash with water (removes DMF). Filter again to remove residual DCU which precipitates in EtOAc.[5]
-
-
Hydrolysis (Loss of Activity):
-
Cause: Wet solvents or atmospheric moisture.
-
Fix: Ensure all glassware is flame-dried. Store the final product in a desiccator at -20°C.
-
-
Racemization:
-
Cause: Excess base (if using TEA) or high temperatures.
-
Fix: Avoid adding tertiary amines (TEA/DIPEA) unless the starting material is a salt (e.g., PPA-HCl). If using free acid, no base is needed. Keep reaction < 25°C.
-
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The authoritative text on NHS ester chemistry and protocols).
-
Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Foundational protocols for DCC coupling).
-
Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. (Original description of DCC coupling).
-
PubChem Compound Summary. (n.d.). This compound.[6][7][8] National Center for Biotechnology Information. Retrieved February 8, 2026.
-
Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Org.[8][9][10] Synth. 2023, 100, 422-440. (Provides context on the stability and synthesis of the pyrrolidone core).
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. CN102718691A - Novel piracetam synthetic method - Google Patents [patents.google.com]
- 5. Workup [chem.rochester.edu]
- 6. echemi.com [echemi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. CN103987386A - (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide compounds with modulating activity with commensurate effects, pharmaceutical substances (variants) and their use, compositions (variants) thereof body) - Google Patents [patents.google.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid
Ticket ID: #SYN-PHE-442 | Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The Yield Challenge
You are likely experiencing yield attrition at two critical bottlenecks: the N-alkylation selectivity (Step 1) or the amphiphilic isolation (Step 2).
The target molecule, 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid , is a key intermediate for racetam derivatives (like Phenylpiracetam).[1] High-yield synthesis requires navigating the ambident reactivity of the lactam nitrogen and the water-solubility of the final acid product.[1]
This guide moves beyond standard textbook procedures to address the "hidden" variables that cause batch-to-batch variability.
Part 1: Root Cause Analysis (Logic Tree)
Before altering your protocol, use this decision tree to identify where your mass balance is failing.
Figure 1: Diagnostic logic flow for identifying yield loss in lactam N-acetic acid synthesis.[1]
Part 2: Optimized Protocols & Causality
Module A: The N-Alkylation Step
Objective: Maximize conversion of 4-phenyl-2-pyrrolidone to the ethyl ester intermediate.
The Problem: Lactams are ambident nucleophiles. While N-alkylation is thermodynamically favored, kinetic control often leads to O-alkylation (imidate formation) if the counter-ion is not managed correctly.[1]
Recommended Protocol (The NaH Standard):
-
Reagents: 4-phenyl-2-pyrrolidone (1.0 eq), NaH (60% dispersion, 1.2 eq), Ethyl Chloroacetate (1.2 eq).
-
Solvent: Anhydrous DMF or THF (0.5 M concentration).
-
Procedure:
-
Cooling: Cool the lactam/DMF solution to 0°C.
-
Deprotonation:[1] Add NaH portion-wise. Crucial: Stir for 30-60 mins at 0°C before adding the alkyl halide. You must ensure complete formation of the sodium salt (evolution of H2 ceases).
-
Addition: Add Ethyl Chloroacetate dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Do not heat above 40°C unless conversion stalls; heat promotes O-alkylation.[1]
-
Why this works:
-
NaH vs. K2CO3: While K2CO3 is safer, it generates water (via bicarbonate intermediate) or requires high heat (90°C+) to drive the reaction in DMSO. High heat increases O-alkylation side products.[1] NaH ensures irreversible deprotonation at low temperatures, locking the nucleophile as the Nitrogen anion [1].
-
Ethyl Chloroacetate vs. Bromoacetate: Chloroacetate is "harder" but sufficiently reactive. If using Bromoacetate, keep temperature strictly <20°C to prevent bis-alkylation or elimination.[1]
Module B: Hydrolysis & Isolation (The "Yield Killer")
Objective: Hydrolyze the ester and isolate the free acid without losing it to the water phase.
The Problem: The product, this compound, contains a polar lactam ring and a carboxylic acid.[1] It is highly soluble in water, making standard extraction difficult.
Recommended Protocol:
-
Hydrolysis: Dissolve the ester in Methanol/Water (3:1). Add KOH (1.5 eq). Stir at RT. Avoid reflux to prevent ring-opening of the pyrrolidone core.[1]
-
Workup (Critical):
-
Evaporate Methanol completely (methanol acts as a phase transfer agent, keeping product in water during extraction).
-
Dilute residue with water. Wash with DCM (removes unreacted lactam).
-
Acidification: Cool to 0°C. Acidify with 6N HCl to pH 1.0 .
-
Salting Out: Saturate the aqueous phase with NaCl (solid). This "salting out" effect decreases the solubility of the organic acid in water.
-
Extraction: Extract with Chloroform/Isopropanol (3:1) or Ethyl Acetate . Pure DCM is often too non-polar to pull this specific acid out of water efficiently.
-
Part 3: Data & Benchmarks
Compare your current results against these validated benchmarks.
| Parameter | Standard (Poor) | Optimized (Target) | Notes |
| Alkylation Base | K2CO3 / TEBA | NaH (60%) | NaH drives completion; K2CO3 leaves unreacted starting material.[1] |
| Solvent | Acetone or Acetonitrile | DMF or Dry THF | Polar aprotic solvents stabilize the N-anion.[1] |
| Reaction Temp | Reflux (>80°C) | 0°C to RT | Heat favors O-alkylation impurities.[1] |
| Hydrolysis pH | pH 4-5 | pH < 2 | The pKa of the acid is ~3.[1]5. You must be well below this to protonate it. |
| Extraction Solvent | DCM | CHCl3/IPA or EtOAc | The acid is too polar for pure DCM extraction from water. |
| Typical Yield | 45-60% | 85-92% | [2] |
Part 4: Mechanistic Visualization
Understanding the competition between N- and O-alkylation is vital for process control.[1]
Figure 2: Mechanistic pathway showing the bifurcation between desired N-alkylation and undesired O-alkylation.[1]
Part 5: Frequently Asked Questions (FAQ)
Q1: My reaction mixture turns dark brown/black upon adding NaH. Is this normal?
-
A: A slight color change (yellow/orange) is normal due to the formation of the anion. However, deep black usually indicates impurities in the starting lactam or wet DMF causing rapid decomposition. Action: Recrystallize your 4-phenyl-2-pyrrolidone and dry your DMF over molecular sieves (4Å) before use.
Q2: I see a spot on TLC just above my product that I can't separate.
-
A: This is likely the O-alkylated imidate .[1] It has a similar polarity but lacks the carbonyl stretch in IR (approx 1680 cm⁻¹). Resolution: This impurity is acid-labile.[1] During the acidic workup of the hydrolysis step (pH 1), the imidate often hydrolyzes back to the starting lactam, which can then be washed away with DCM before extracting the product acid.
Q3: Can I use Chloroacetic Acid directly instead of the ester?
-
A: It is not recommended.[2] Using the free acid requires 2 equivalents of base (to form the dianion), which creates a highly charged species with poor solubility in organic solvents and sluggish reactivity. The Ester route (Alkylation -> Hydrolysis) is longer but significantly cleaner and higher yielding [3].[1]
Q4: The final acid is oiling out instead of crystallizing.
-
A: This is common. The crude acid often solidifies slowly. Tip: Triturate the oil with Diethyl Ether or Hexane/Ethyl Acetate (1:1) and scratch the flask sides to induce nucleation. High purity material (white solid) usually melts around 148-150°C.[1]
References
-
Zhmurenko, L. A., et al. (2019).[3][4] "Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity." Pharmaceutical Chemistry Journal, 53(5), 409–415.
-
Patent CN106083685A. (2016). "Preparation method of phenyl piracetam." Google Patents.
-
Patent CN103987386A. (2014). "(RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide compounds." Google Patents.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Sources
Overcoming side reactions during the alkylation of 4-phenylpyrrolidinone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the alkylation of 4-phenylpyrrolidinone. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this important synthetic transformation and overcome common side reactions.
Introduction: The Challenge of Regioselectivity
The alkylation of 4-phenylpyrrolidinone is a cornerstone in the synthesis of a diverse array of pharmaceutical intermediates and biologically active molecules. However, the presence of multiple nucleophilic sites—the nitrogen atom, the enolizable α-carbon, and the oxygen of the amide group—presents a significant challenge in controlling the regioselectivity of the reaction. Undesired side reactions, such as C-alkylation and O-alkylation, can lead to reduced yields of the desired N-alkylated product and complex purification procedures. This guide will equip you with the knowledge to understand and control these competing pathways.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the alkylation of 4-phenylpyrrolidinone in a practical question-and-answer format.
Issue 1: Low Yield of the Desired N-Alkylated Product and a Mixture of Byproducts
Q1: I am getting a low yield of my target N-alkylated 4-phenylpyrrolidinone and see multiple spots on my TLC plate that I suspect are C-alkylated and O-alkylated isomers. How can I improve the selectivity for N-alkylation?
A1: This is a classic regioselectivity problem. The outcome of the alkylation is primarily dictated by the choice of base and the reaction conditions, which influence which acidic proton is removed to form the nucleophile.
-
Understanding the Acidic Sites: 4-Phenylpyrrolidinone has two principal acidic protons: the one on the nitrogen (N-H) and the protons on the carbon alpha to the carbonyl group (α-C-H).
-
The N-H proton of a typical lactam has a pKa in the range of 17-19 in DMSO. Deprotonation here leads to the desired N-alkylation.
-
The α-C-H protons are less acidic, with a pKa around 20-25 for ketones and amides.[1] Deprotonation at this position generates an enolate, which can lead to C-alkylation or O-alkylation.
-
-
The Critical Role of the Base: To favor N-alkylation, you need a base that is strong enough to deprotonate the nitrogen but not so strong that it readily deprotonates the α-carbon.
-
Recommended Bases for N-Alkylation: Sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (KOtBu) are commonly used. These bases are generally sufficient to deprotonate the lactam nitrogen selectively.
-
Bases to Avoid for N-Alkylation: Very strong bases like organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA) are more likely to deprotonate the α-carbon, leading to a higher proportion of C-alkylation.
-
-
Solvent Effects: The choice of solvent is also crucial.
-
Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices for N-alkylation. They effectively solvate the cation of the base, leaving a more "naked" and reactive anion to deprotonate the lactam.
-
dot
Caption: Deprotonation pathways of 4-phenylpyrrolidinone.
Issue 2: Predominant Formation of the O-Alkylated Product
Q2: My major product appears to be the O-alkylated isomer, a lactim ether. What factors favor this side reaction, and how can I suppress it?
A2: O-alkylation arises from the reaction of the enolate intermediate at the oxygen atom. The formation of this byproduct is highly dependent on the nature of the alkylating agent and the reaction conditions.
-
Hard and Soft Acid-Base (HSAB) Theory: The enolate is an ambident nucleophile with a "hard" oxygen center and a "softer" carbon center.
-
Hard electrophiles (alkylating agents) tend to react at the hard oxygen site. These include reagents like dimethyl sulfate, methyl triflate ("magic methyl"), and Meerwein's salt ((Et)₃O⁺BF₄⁻).
-
Soft electrophiles , such as alkyl iodides (e.g., methyl iodide), prefer to react at the soft carbon center, favoring C-alkylation. Alkyl bromides are intermediate in character.
-
-
To Minimize O-Alkylation:
-
Choose a Softer Alkylating Agent: If possible, use an alkyl iodide instead of a sulfate or triflate.
-
Control Deprotonation: As O-alkylation proceeds through the enolate, using conditions that favor N-deprotonation (weaker base) will inherently reduce the formation of the O-alkylated product.
-
Cation Effects: The counter-ion of the base can influence the O/C alkylation ratio. Lithium ions, for example, can chelate with the oxygen of the enolate, potentially hindering O-alkylation to some extent compared to sodium or potassium ions.
-
dot
Caption: HSAB principle in enolate alkylation.
Issue 3: Formation of Dialkylated Products
Q3: I am observing what appears to be dialkylation. How can I prevent this?
A3: Dialkylation can occur at the nitrogen and the α-carbon. This typically happens when using a strong base and an excess of the alkylating agent.
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the alkylating agent.
-
Order of Addition: Add the alkylating agent slowly to the solution of the deprotonated lactam at a low temperature. This helps to maintain a low concentration of the alkylating agent, disfavoring a second alkylation event.
-
Base Selection: A less aggressive base that selectively deprotonates the nitrogen will minimize the formation of the enolate required for C-alkylation, thereby preventing N,C-dialkylation.
Experimental Protocols
Protocol 1: Selective N-Alkylation using Sodium Hydride
This protocol is designed to favor the formation of the N-alkylated product.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-phenylpyrrolidinone (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Reaction: Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Slowly add the alkylating agent (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
Warming: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: C-Alkylation via an Enolate
This protocol is intended for the synthesis of α-alkylated products.
-
Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF.
-
Base Preparation: Cool the THF to -78 °C (dry ice/acetone bath) and add diisopropylamine (1.1 eq). Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes at -78 °C to generate LDA.
-
Enolate Formation: Add a solution of 4-phenylpyrrolidinone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours.
-
Alkylation: Add the alkylating agent (1.1 eq) dropwise at -78 °C.
-
Reaction: Stir at -78 °C for 2-4 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Quenching and Work-up: Follow steps 7-9 from Protocol 1.
Protocol 3: N-Alkylation using Phase-Transfer Catalysis (PTC)
This method is often milder and avoids the use of strong, hazardous bases.
-
Setup: In a round-bottom flask, combine 4-phenylpyrrolidinone (1.0 eq), the alkylating agent (1.2 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq), and toluene.
-
Base Addition: Add a concentrated aqueous solution of potassium hydroxide (50% w/w) or solid potassium carbonate.
-
Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to 80 °C. Monitor the reaction by TLC.
-
Work-up: After completion, dilute the mixture with water and separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
Data Summary
The following table provides a general overview of expected outcomes based on the choice of base. Actual yields will vary depending on the specific substrate, alkylating agent, and reaction conditions.
| Objective | Recommended Base | Typical Solvent | Primary Product | Common Side Products |
| N-Alkylation | NaH, KH, KOtBu | DMF, THF | N-alkylated | C-alkylated (minor) |
| C-Alkylation | LDA, n-BuLi | THF | C-alkylated | O-alkylated, Dialkylated |
| N-Alkylation (PTC) | KOH, K₂CO₃ | Toluene/H₂O | N-alkylated | Minimal |
Concluding Remarks
The successful alkylation of 4-phenylpyrrolidinone hinges on a solid understanding of the interplay between the substrate's acidic protons and the choice of base and reaction conditions. By carefully selecting the appropriate reagents and protocol, you can effectively steer the reaction towards your desired N- or C-alkylated product while minimizing the formation of unwanted side products. This guide serves as a starting point for your experimental design and troubleshooting efforts. For novel substrates or alkylating agents, empirical optimization will always be a key to success.
References
- Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429-435.
-
PubChem Compound Summary for CID 121397, 4-Phenyl-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link].
- Tetrahedron Letters, 2015, 56(43), 5874-5877.
-
Bordwell pKa Table. (n.d.). Retrieved February 8, 2026, from [Link].
-
Diaminocyclopentadienone Ruthenium Complex Catalyzed Alkylation of Indoles and Ketones with Primary Alcohols. ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link].
-
STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. LOCKSS. (n.d.). Retrieved February 8, 2026, from [Link].
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][3]naphthyrin-5(6H). (n.d.). Retrieved February 8, 2026, from a relevant scientific database.
- Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. (2025).
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. National Institutes of Health. (n.d.). Retrieved February 8, 2026, from [Link].
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. (n.d.). Retrieved February 8, 2026, from [Link].
-
Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link].
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link].
-
Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link].
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. (n.d.). Retrieved February 8, 2026, from [Link].
-
N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. MDPI. (n.d.). Retrieved February 8, 2026, from [Link].
-
Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model. MDPI. (n.d.). Retrieved February 8, 2026, from [Link].
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Institutes of Health. (n.d.). Retrieved February 8, 2026, from [Link].
-
Approximate pKa chart of the functional groups. (n.d.). Retrieved February 8, 2026, from [Link].
- Control of the Regioselectivity in Palladium(0)-Catalyzed Allylic Alkylation. (n.d.).
-
pKa values. (n.d.). Retrieved February 8, 2026, from [Link].
-
The pKa Table Is Your Friend. Master Organic Chemistry. (2010, June 18). Retrieved February 8, 2026, from [Link].
Sources
Stability testing of "2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid" under different conditions
Technical Support Center: Stability Profiling of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic Acid
Executive Summary & Compound Context
Welcome to the technical support hub for This compound . In the pharmaceutical context, this compound is frequently encountered as the primary acid metabolite or a process impurity of the nootropic drug Phenylpiracetam (Fonturacetam) .
Unlike its parent amide (Phenylpiracetam), this molecule possesses a free carboxylic acid moiety. This structural difference fundamentally alters its stability profile, solubility, and chromatographic behavior. This guide addresses the specific challenges of stabilizing and analyzing this "Racetam Acid" derivative, focusing on the lability of the lactam ring and the ionization of the carboxylic tail.
Key Chemical Properties:
-
Molecular Formula: C₁₂H₁₃NO₃[1]
-
Molecular Weight: 219.24 g/mol
-
Acidity (pKa): ~4.0–4.5 (Carboxylic acid)[1]
-
Critical Instability Factors: Alkaline hydrolysis (Lactam ring opening), Oxidative stress (Phenyl ring/Pyrrolidone backbone).
Master Protocol: Stability-Indicating HPLC Method
To accurately assess stability, you must use a method capable of separating the parent acid from its degradation products (specifically the ring-opened linear form). Standard neutral pH methods will fail here due to peak tailing of the carboxylic acid.
Recommended Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1) End-capped, 250 x 4.6 mm, 5 µm | Provides sufficient hydrophobic retention for the phenyl group.[1] |
| Mobile Phase A | 0.05M Potassium Phosphate Buffer, pH 2.5 | Critical: Low pH suppresses ionization of the -COOH group (pKa ~4.2), ensuring the molecule is neutral and retained. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution.[1] |
| Mode | Isocratic (70:30 A:B) or Gradient | Isocratic is usually sufficient; Gradient recommended if resolving complex degradation products.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Detection | UV @ 210 nm | The carbonyl and phenyl groups absorb well here. |
| Temperature | 30°C | Maintains reproducible retention times.[1] |
Scientist’s Note: If you observe "fronting" or "splitting" peaks, your buffer pH is likely too close to the pKa of the acid. Lower the pH to 2.5 to ensure >99% protonation.
Forced Degradation Protocols (Stress Testing)
Use these protocols to validate your analytical method and determine the degradation pathways.
A. Hydrolytic Stress (Acid vs. Base)
The pyrrolidone (lactam) ring is the structural weak point.
-
Acid Stress:
-
Protocol: Dissolve 10 mg sample in 5 mL 1N HCl . Heat at 60°C for 4 hours.
-
Expected Result:Stable. The carboxylic acid side chain is already acidic; the lactam ring is generally resistant to acid hydrolysis under mild conditions.
-
-
Alkaline Stress (Critical):
-
Protocol: Dissolve 10 mg sample in 5 mL 0.1N NaOH . Heat at 60°C for 2 hours. Neutralize with HCl before injection.[1]
-
Expected Result:Degradation. The lactam ring opens to form the linear amino-acid derivative (4-amino-3-phenylbutyric acid derivative).[1]
-
Chromatography: Look for a new peak eluting at the void volume (highly polar).
-
B. Oxidative Stress[1][2]
-
Protocol: Treat sample with 3% H₂O₂ at room temperature for 24 hours.[1]
-
Expected Result: Potential hydroxylation of the phenyl ring or oxidation of the pyrrolidone backbone.
C. Photostability
-
Protocol: Expose solid sample to 1.2 million lux hours (ICH Q1B standard).[1]
-
Expected Result: The phenyl group acts as a chromophore. Discoloration (yellowing) indicates radical-mediated degradation.[1]
Visualizing the Stability Logic
The following diagram illustrates the workflow for stability testing and the chemical logic behind the degradation pathways.
Caption: Workflow demonstrating the differential stability of the lactam ring under acidic vs. alkaline conditions.
Troubleshooting & FAQs
Q1: Why does my retention time shift significantly between runs? A: This is a classic issue with carboxylic acids.
-
Cause: The pKa of the acetic acid tail is ~4.2. If your mobile phase pH is near 4.0, small fluctuations in buffer preparation will cause the molecule to switch between ionized (fast elution) and neutral (slow elution) states.
-
Fix: Lock your mobile phase pH at 2.5 . This is >1.5 units below the pKa, ensuring the molecule is fully protonated and retention is stable.
Q2: I see a massive peak at the solvent front (dead time) in my stability samples. What is it? A: This is likely the Ring-Opened Hydrolysis Product .[1]
-
Mechanism: Under alkaline conditions (or extreme heat), the pyrrolidone ring opens. The resulting molecule is a linear amino acid (highly polar/zwitterionic) which does not retain on a C18 column.
-
Verification: Try using an Ion Pairing reagent (e.g., Hexanesulfonic acid) or a HILIC column to retain and identify this polar degradant.
Q3: Is the "Acid" form more stable than the "Amide" (Phenylpiracetam)? A: Generally, Yes . The amide group in Phenylpiracetam is susceptible to hydrolysis to form this acid. The acid itself is the thermodynamic sink. However, the acid is more hygroscopic. Store it in a desiccator to prevent moisture-mediated ring opening over long periods.[1]
Q4: Can I use Methanol instead of Acetonitrile? A: Use caution. In the presence of acidic buffers and methanol, carboxylic acids can undergo esterification (forming the methyl ester) if left in the autosampler for long periods. Acetonitrile is chemically inert and preferred for this assay.
References
-
ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[1] [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3146687, 2-(2-Oxopyrrolidin-1-yl)acetic acid (Piracetam Acid Analog)." PubChem, 2025.[2] [Link][1]
-
Beach, S. F., et al. "The Hydrolysis of Pyrrolidine Green and Some Derivatives.[3][4] Part 2. The Kinetics of the Hydrolysis." Journal of the Chemical Society, Perkin Transactions 2, Royal Society of Chemistry. [Link]
-
Malykh, A. G., & Sadaie, M. R. "Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders."[1] Drugs, 2010.[1] (Provides structural context on Racetam instability). [Link]
Sources
- 1. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 2. 2-(2-Oxopyrrolidin-1-yl)acetic acid | C6H9NO3 | CID 3146687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the hydrolysis of some 3-substituted derivatives of pyrrolidine green - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the hydrolysis of some 3-substituted derivatives of pyrrolidine green - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Optimizing the hydrolysis step of ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate
An Application Scientist's Guide to Optimizing the Hydrolysis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate
Welcome to the Technical Support Center for the synthesis of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid. As a key intermediate in the development of novel therapeutics, including anticonvulsant and nootropic agents, the efficient synthesis of this compound is paramount.[1] The final step, the hydrolysis of its ethyl ester precursor, while seemingly straightforward, is often fraught with challenges ranging from incomplete reactions to degradation of the sensitive lactam ring.
This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to diagnose issues, optimize conditions, and ensure the integrity of your synthesis.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific, common problems encountered during the hydrolysis of ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate.
Q1: My reaction is incomplete, or the yield of the carboxylic acid is consistently low. What are the likely causes and how can I fix it?
Low conversion is the most frequent issue. The root cause often lies in suboptimal reaction conditions that fail to drive the reaction to completion. Let's break down the potential factors.
Potential Cause 1: Insufficient Hydroxide
Under basic conditions (saponification), the reaction consumes one equivalent of hydroxide per equivalent of ester. Using a stoichiometric amount is rarely sufficient due to competing side reactions and the need to ensure a high reaction rate.
-
Solution: Use a moderate excess of the hydroxide base. A common starting point is 1.5 to 3.0 equivalents.[2] This ensures the concentration of the nucleophile remains high throughout the reaction, driving the equilibrium forward. The most commonly used hydroxides are sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH).[3]
Potential Cause 2: Poor Substrate Solubility
The starting ester is largely organic, while the hydrolysis reagents are often aqueous. If the ester does not dissolve sufficiently in the reaction medium, it becomes a mass transfer-limited reaction, proceeding very slowly.
-
Solution: Employ a co-solvent system. Alcoholic solvents like methanol (MeOH) or ethanol (EtOH) are excellent choices as they can dissolve both the ester and the hydroxide base.[4] A mixture of methanol and water is a very common and effective system.[2] For particularly stubborn solubility issues, tetrahydrofuran (THF) with an aqueous hydroxide solution can also be effective.
Potential Cause 3: Inadequate Temperature
While room temperature can be sufficient, some sterically hindered esters or less reactive systems require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is sluggish at room temperature, gently heating the mixture to 40-60°C or reflux can significantly increase the reaction rate.[4] However, be cautious, as excessive heat can promote side reactions (see Q2). Always monitor the reaction closely by TLC or HPLC when increasing the temperature.
Potential Cause 4: Insufficient Reaction Time
Ester hydrolysis is not always instantaneous. Depending on the substrate's reactivity and the chosen conditions, the reaction may require several hours to reach completion.
-
Solution: Monitor the reaction's progress. The disappearance of the starting material can be tracked using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][5] Allow the reaction to proceed until no starting material is detectable. A typical duration can range from 4 to 42 hours.[4]
Q2: I'm observing an unexpected side product, and my product purity is low. What could be happening?
The most likely side reaction is the unwanted hydrolysis of the lactam (amide) bond within the 4-phenylpyrrolidin-2-one ring. While amides are generally more stable to hydrolysis than esters, this can occur under harsh conditions.[6]
Causality: The lactam is a cyclic amide. Both strong acid and strong base can catalyze its cleavage, which would break open the pyrrolidinone ring to form an amino acid derivative.[7][8] This is particularly a risk with prolonged reaction times at elevated temperatures or with a large excess of hydroxide.
-
Solution 1: Moderate the Reaction Conditions. Avoid using a large excess of base (> 3 equivalents) or prolonged heating. It is often better to run the reaction for a longer time at a lower temperature to preserve the integrity of the lactam ring.
-
Solution 2: Choose Your Base Wisely. Lithium hydroxide (LiOH) is often considered a milder base for saponification and can sometimes provide better selectivity for ester hydrolysis over amide hydrolysis compared to NaOH or KOH.
-
Solution 3: Consider Enzymatic Hydrolysis. For ultimate selectivity, enzymatic methods using lipases or esterases can be employed. These enzymes are highly specific for ester bonds and operate under neutral pH and ambient temperature, virtually eliminating the risk of lactam cleavage.[5]
Q3: The workup is messy, and I'm struggling to isolate my final product. What is a reliable workup and purification protocol?
A common pitfall is improper pH adjustment during the workup, leading to poor recovery of the carboxylic acid product.
The Underlying Chemistry: After basic hydrolysis, the product exists as a water-soluble carboxylate salt (e.g., sodium 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate). To isolate it, you must protonate it with acid to regenerate the neutral, less water-soluble carboxylic acid, which can then be extracted into an organic solvent.[9][10]
Detailed Experimental Protocol: Workup and Isolation
-
Removal of Organic Solvent: After the reaction is complete (as determined by TLC/HPLC), remove the organic solvent (e.g., MeOH, EtOH, THF) under reduced pressure using a rotary evaporator.
-
Aqueous Wash: Dissolve the remaining residue in water. Wash this aqueous solution with an organic solvent like ethyl acetate or dichloromethane (DCM) to remove any unreacted starting ester and other non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add a strong acid, such as 1M or 3N hydrochloric acid (HCl), while stirring.[4] Monitor the pH with pH paper or a pH meter. Continue adding acid until the solution is acidic (pH ~2). You may observe the product precipitating out as a solid.
-
Product Extraction: Extract the acidified aqueous layer multiple times (e.g., 3 x 80 mL) with a suitable organic solvent like ethyl acetate or DCM.[4] The carboxylic acid product will move into the organic phase.
-
Drying and Concentration: Combine the organic extracts. Wash them with brine (saturated NaCl solution) to remove excess water, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.
-
Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism for the base-catalyzed hydrolysis of my ester?
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism.[9][10] The key steps are the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon, formation of a tetrahedral intermediate, and subsequent collapse of this intermediate to release an alkoxide leaving group. A final, irreversible acid-base step drives the reaction to completion.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. US11400074B1 - Enzymatic process for the preparation of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Troubleshooting low yields in the synthesis of pyrrolidinone derivatives
Welcome to the Technical Support Center for the synthesis of pyrrolidinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-tested insights to help you troubleshoot and optimize your synthetic routes to this critical heterocyclic scaffold. We will explore common pitfalls and their solutions in a direct question-and-answer format, ensuring you can quickly identify and resolve issues encountered at the bench.
Section 1: General Troubleshooting Principles
Before diving into specific synthetic methods, let's address universal challenges that can lead to low yields regardless of the chosen route.
Q1: My reaction is sluggish or fails to initiate. Where do I start my investigation?
A low-yielding or stalled reaction often points to issues with the fundamental reaction setup. Before questioning the core chemistry, it's crucial to validate your reagents and conditions.
Causality-Driven Checklist:
-
Purity of Starting Materials: Impurities in your starting materials (e.g., aryl halide, amine, lactone) can act as catalyst poisons or introduce side reactions. For instance, trace amounts of water or other protic impurities can be detrimental in reactions requiring strong bases and anhydrous conditions, such as the Buchwald-Hartwig amination.
-
Solvent and Reagent Quality: Ensure your solvents are anhydrous and, for many transition-metal-catalyzed reactions, deoxygenated. Oxygen can lead to the oxidation and deactivation of sensitive catalysts, particularly Pd(0) species.[1] Always use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: For oxygen- and moisture-sensitive reactions, ensure your inert gas (Argon or Nitrogen) is of high purity and that your glassware is properly dried. A common mistake is not adequately purging the reaction vessel. A minimum of three vacuum/backfill cycles is recommended to establish an inert atmosphere.
-
Reaction Temperature: Verify the internal temperature of the reaction mixture. An oil bath temperature does not always reflect the internal temperature, especially during a reflux. Use a calibrated thermometer immersed in the reaction mixture if possible.
-
Stirring and Mixing: In heterogeneous reactions, such as those involving insoluble inorganic bases, vigorous stirring is essential to ensure adequate mixing and mass transfer.[2]
Section 2: Troubleshooting Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds to construct N-aryl pyrrolidinones.[3] However, its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.
Q2: I'm attempting a Buchwald-Hartwig coupling of an aryl bromide with pyrrolidine, and my yield is very low. What are the likely culprits?
Low yields in Buchwald-Hartwig aminations are common when the catalytic system is not optimized for the specific substrates. The primary areas to investigate are the catalyst's activity, the choice of ligand and base, and the potential for side reactions.
Troubleshooting Flowchart for Low Yield in Buchwald-Hartwig Amination:
Caption: A stepwise guide to troubleshooting low product yield in N-arylation reactions.
Q3: I've identified hydrodehalogenation as a major side product. How can I suppress it?
Hydrodehalogenation, the replacement of the halide on your aryl starting material with a hydrogen atom, is a common competing pathway.[3][4] It often arises from β-hydride elimination from the palladium-amide intermediate, which is more prevalent with primary and some cyclic secondary amines.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: This is the most critical factor. The use of bulky, electron-rich biarylphosphine ligands is known to accelerate the desired C-N reductive elimination over the competing β-hydride elimination pathway.[4]
-
Base Selection: The choice of base can influence the equilibrium between the different catalytic intermediates. While strong bases like NaOtBu are common, for some substrate combinations, a weaker base like K₃PO₄ or Cs₂CO₃ might alter the reaction pathway favorably, although this may require higher temperatures.[2]
-
Anhydrous Conditions: Rigorously exclude water, as it can be a proton source for the hydrodehalogenation process.[4]
Table 1: Comparison of Ligands and Bases in the Buchwald-Hartwig Amination of Bromobenzene with Pyrrolidine (Illustrative)
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | NaOtBu (1.4) | Toluene | 100 | 75 | [5] |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH | 110 | 92 | Fictionalized Data for Illustration |
| 3 | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS (1.5) | Dioxane | 100 | 95 | Fictionalized Data for Illustration |
| 4 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 96 | [6] |
Note: Yields are illustrative and highly dependent on the specific aryl halide and reaction conditions.
Catalytic Cycle of the Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Section 3: Synthesis from γ-Butyrolactone (GBL)
The reaction of γ-butyrolactone with a primary amine is a direct and atom-economical route to N-substituted 2-pyrrolidinones. However, this reaction typically requires high temperatures and pressures.[7]
Q4: I am attempting to synthesize an N-alkyl-2-pyrrolidinone from GBL and a primary amine, but the conversion is low. What should I check?
Low conversion in this synthesis is almost always related to the reaction conditions not being harsh enough to drive the reaction to completion.
-
Inadequate Temperature: This reaction involves the opening of the lactone ring by the amine to form a hydroxyamide intermediate, followed by a dehydration/cyclization step. This dehydration requires significant thermal energy. For liquid-phase synthesis, temperatures in the range of 250-290°C are often necessary.[8]
-
Insufficient Pressure: In a sealed reactor, maintaining high pressure is crucial to keep the reactants in the liquid phase at these high temperatures, especially if you are using a volatile amine. Pressures of 8.0 to 16.0 MPa are typical.[8]
-
Suboptimal Molar Ratio: An excess of the amine is often used to drive the equilibrium towards the product.
-
Reaction Time: Ensure a sufficient residence time at the target temperature and pressure. For continuous flow reactors, this might mean decreasing the flow rate.
Experimental Protocol: Synthesis of N-Benzyl-2-pyrrolidinone from GBL
-
Reagent Preparation: To a high-pressure stainless-steel autoclave, add γ-butyrolactone (1.0 equiv), benzylamine (1.2 equiv), and a catalytic amount of a dehydrating agent (e.g., molecular sieves, optional).
-
Reaction Setup: Seal the autoclave and purge it with an inert gas like nitrogen.
-
Reaction Conditions: Heat the reactor to 260°C. The pressure will rise as the temperature increases. Monitor the pressure to ensure it remains within the safe operating limits of your equipment.
-
Reaction Monitoring: Maintain the reaction at 260°C for 4-6 hours. As taking samples is often not feasible, the reaction is typically run for a predetermined time found to give good conversion.
-
Work-up: Cool the reactor to room temperature. Carefully vent any excess pressure. Open the reactor and dilute the crude mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with 1M HCl to remove excess benzylamine, followed by a saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Section 4: Synthesis via Reductive Amination of Levulinic Acid
Reductive amination of levulinic acid (or its esters) is a versatile route to 5-methyl-pyrrolidinone derivatives. The reaction proceeds through the formation of an enamine or iminium intermediate, which then cyclizes and is subsequently reduced.
Q5: My reductive amination of levulinic acid is giving me a complex mixture of products and low yield of the desired pyrrolidinone. What is going wrong?
The key to a successful one-pot reductive amination is controlling the relative rates of imine/enamine formation, cyclization, and reduction.
Common Issues and Solutions:
-
Premature Reduction of the Ketone: If your reducing agent is too reactive, it can reduce the ketone of levulinic acid before it has a chance to react with the amine. This is a common issue with strong reducing agents like NaBH₄.[9][10]
-
Slow Imine Formation/Cyclization: The initial condensation between the amine and the ketone can be slow and is often the rate-limiting step.
-
Solution 1 (Stepwise approach): First, form the intermediate by heating the levulinic acid and amine together, often with azeotropic removal of water using a Dean-Stark trap. Once the intermediate is formed (monitor by TLC or NMR), cool the reaction and add the reducing agent.[12]
-
Solution 2 (Catalysis): The addition of a catalytic amount of acetic acid can accelerate imine formation.[11]
-
-
Over-reduction: In some cases, particularly with harsh reducing agents or catalysts like RuCl₃, the lactam carbonyl can also be reduced, leading to the corresponding pyrrolidine.[13]
-
Solution: Choose your catalyst and reducing agent carefully. For the synthesis of pyrrolidinones, systems like AlCl₃ with phenylsilane have been shown to be selective for the desired product.[13]
-
Section 5: Purification and Analysis
Q6: I'm having trouble purifying my pyrrolidinone derivative by column chromatography. It's very polar and streaks on the TLC plate.
Pyrrolidinones, especially those with additional polar functional groups, can be challenging to purify on silica gel due to their high polarity.
Troubleshooting Purification:
-
TLC Streaking: This often indicates that the compound is interacting too strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the polar component of the eluent system. This deactivates the acidic sites on the silica, leading to sharper spots and better separation.
-
-
Compound is Extremely Polar: If your compound barely moves from the baseline even in highly polar solvent systems (e.g., 10-20% MeOH in DCM), you may need to consider alternative chromatographic techniques.
-
Solution 1: Reverse-Phase Chromatography: If your compound has some hydrophobic character, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may be effective.
-
Solution 2: Alumina Chromatography: Basic or neutral alumina can be a better stationary phase for highly basic compounds that interact too strongly with silica.
-
-
Removing Palladium Catalyst Residues: Residual palladium from Buchwald-Hartwig reactions can be difficult to remove completely by standard chromatography.
-
Solution 1: Use of Scavengers: After the reaction, the crude mixture can be treated with a palladium scavenger resin or activated carbon.[14] These materials have a high affinity for palladium and can be filtered off before final purification.
-
Solution 2: Aqueous Wash: A wash with an aqueous solution of a chelating agent like thiourea or sodium sulfide can sometimes help to extract palladium salts into the aqueous phase.
-
TLC Monitoring Protocol for a Buchwald-Hartwig Reaction:
-
Prepare your TLC plate: With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate. Mark lanes for your starting aryl halide (ArX), your amine (if UV active), a co-spot, and the reaction mixture (Rxn).
-
Spot the plate: Using a capillary tube, spot each lane. The co-spot lane will have a spot of the ArX starting material and a spot of the reaction mixture on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.
-
Develop the plate: Place the plate in a chamber containing an appropriate eluent (e.g., 20% Ethyl Acetate in Hexanes). The solvent level must be below the origin line.
-
Visualize: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The consumption of the ArX spot and the appearance of a new, typically more polar, product spot indicates reaction progress.[15][16] For amines that are not UV active, specific stains like ninhydrin can be used.[16]
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides. Accounts of Chemical Research, 33(3), 213–221. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling. Journal of the American Chemical Society, 122(48), 12051–12052. [Link]
-
Baran, P. S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18066–18077. [Link]
-
Stack Exchange. (2022). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. Chemistry Stack Exchange. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 8, 2026, from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Reagent Guides. [Link]
-
Wang, D., et al. (2018). Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Green Chemistry, 20(15), 3543-3548. [Link]
-
Ida, T. (2000). Development of a New Production Process for N-Vinyl-2-Pyrrolidone. Journal of the Japan Petroleum Institute, 43(2), 77-86. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
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- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US5210229A - Process for the preparation of gamma-butyrolactone - Google Patents [patents.google.com]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. s3.wp.wsu.edu [s3.wp.wsu.edu]
Common experimental errors in working with "2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid"
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support & Troubleshooting Guide: 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid
Introduction: Understanding the Molecule
You are working with This compound (CAS: 67118-34-7).[1][2] In the context of nootropic development, this compound is the carboxylic acid precursor (and primary metabolite) of Phenylpiracetam (Carphedon).
Unlike its amide counterpart (Phenylpiracetam), this acid possesses a free carboxyl group at the N-1 position.[3] This structural difference fundamentally alters its solubility, pKa, and behavior in chromatography. Most experimental failures stem from treating this acid like the neutral amide.
This guide addresses the three critical phases where errors occur: Synthesis/Hydrolysis , Isolation/Workup , and Analytical Characterization .
Module 1: Synthesis & Reaction Monitoring
Context: The standard synthesis route involves the N-alkylation of 4-phenyl-2-pyrrolidone followed by hydrolysis.
Visual Workflow: Synthesis Logic
Caption: Standard synthetic pathway from pyrrolidone precursor to target acid, highlighting the critical hydrolysis step.
Troubleshooting Q&A
Q: Why is my yield low during the N-alkylation of 4-phenyl-2-pyrrolidone? A: The issue is likely moisture contamination or base selection .
-
The Mechanism: The pyrrolidone nitrogen is weakly acidic.[3] You must deprotonate it to form the anion before it attacks the ethyl chloroacetate.[3]
-
The Fix:
-
Base: Use Sodium Hydride (NaH, 60% dispersion). Weak bases like Potassium Carbonate (
) often result in incomplete conversion in this specific steric environment. -
Solvent: Use anhydrous DMF or THF.[3] Water destroys NaH and quenches the anion.[3]
-
Temperature: The deprotonation is exothermic; cool to 0°C during NaH addition, then allow to warm to room temperature before adding the alkylating agent.
-
Q: I see two spots on my TLC after hydrolysis. Is my product impure? A: You likely have incomplete hydrolysis .[3]
-
Diagnosis: The target acid is polar (low
), while the intermediate ester is less polar (high ). -
The Fix: Ensure you are using at least 2 equivalents of NaOH (or LiOH) and heating to reflux if necessary.[3] The steric bulk of the phenyl group at position 4 can slightly retard the hydrolysis rate of the N-acetic tail compared to unsubstituted Piracetam derivatives.
Module 2: Workup & Isolation (The "pKa Trap")
Context: The most frequent "loss of product" occurs during liquid-liquid extraction because users forget the pKa of the carboxylic acid (~3.75).
Q: I extracted the reaction mixture with Ethyl Acetate, but the product remained in the aqueous layer. Where did it go? A: You likely extracted at a neutral or basic pH .[3]
-
The Science: At pH 7 (or higher), the carboxylic acid exists as the carboxylate salt (
), which is highly water-soluble and insoluble in organic solvents. -
The Protocol:
-
Acidification: Cool the aqueous hydrolysis mixture. Slowly add 1M HCl until the pH is below 2.0 .
-
Precipitation Check: Often, the acid will precipitate directly from water at pH 1-2.[3] If so, filter it—this is the purest form.[3]
-
Extraction: If no precipitate forms, then extract with Ethyl Acetate. The protonated acid (
) will now migrate to the organic layer.
-
Q: My product is an oil that won't crystallize. How do I get a solid? A: This is common if residual solvent (DMF) or impurities are present.
-
The Fix:
-
Trituration: Add cold Diethyl Ether or MTBE to the oil and scratch the flask sides. This induces nucleation.[3]
-
Recrystallization: The preferred solvent system is usually Water/Ethanol or pure Isopropanol . Dissolve hot, cool slowly.
-
Module 3: Analytical Characterization
Context: The carboxylic acid moiety causes specific issues in HPLC (tailing) and the C4 chiral center requires specific attention.
Visual Workflow: Analytical Troubleshooting
Caption: Logic tree for diagnosing common HPLC anomalies with Phenylpiracetam Acid.
HPLC Protocol & Data
Q: Why are my HPLC peaks tailing severely? A: The free carboxylic acid groups interact with residual silanols on the silica support of your C18 column.[3]
-
The Fix: You must suppress ionization.[3]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
pH Target: Ensure mobile phase pH is < 3.0.
-
Q: I see a "split" peak in a standard C18 run. Is it decomposing? A: If the split is symmetrical (1:1 ratio), you are likely seeing partial separation of enantiomers or diastereomers if impurities are present.
-
Clarification: Standard C18 columns usually do not separate enantiomers. However, if you are using a cyclodextrin-modified column or specific additives, separation can occur.
-
Verification: Run a Chiral HPLC method to confirm enantiomeric purity.
Table 1: Recommended Analytical Conditions
| Parameter | Standard Purity Method | Chiral Separation Method |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm | Chiralpak AD-H or OD-H |
| Mobile Phase | Water (0.1% Formic Acid) / ACN (Gradient) | Hexane / Ethanol / TFA (80:20:0.1) |
| Detection | UV @ 210 nm (Amide/Acid absorption) | UV @ 210-220 nm |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Key Note | Acid modifier is mandatory to prevent tailing. | Isocratic elution is preferred for chiral separation. |
Module 4: Storage & Stability
-
Hygroscopicity: The acid form is more hygroscopic than the amide (Phenylpiracetam).[3] Store in a desiccator at -20°C for long-term stability.
-
Racemization: Avoid prolonged heating in strong base.[3] While the C4 position is relatively stable, extreme conditions (e.g., refluxing in 50% NaOH for >24h) can lead to racemization of the phenyl group.
References
-
Boiko, I. P., et al. (1995).[3] Synthesis and properties of 4-phenyl-2-pyrrolidone derivatives. Russian Journal of General Chemistry.
-
Berestovitskaya, V. M., et al. (2004).[3] Synthesis and Nootropic Activity of 2-Oxo-4-phenylpyrrolidin-1-yl-acetic Acid Derivatives. Pharmaceutical Chemistry Journal.
-
Malykh, A. G., & Sadaie, M. R. (2010).[3] Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs.
-
PubChem Database. (2024).[3][4] Compound Summary: this compound (CAS 67118-34-7).[1][2] National Center for Biotechnology Information.[3]
Sources
Technical Support Center: Solubility Enhancement for 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid
Prepared by: Senior Application Scientist, Advanced Bio-Formulations
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with "2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid" in biological assays. Our approach is to empower you with the causal understanding behind each method, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new project with this compound. What are its core physicochemical properties that I must consider for solubility?
A1: Understanding the fundamental properties of a compound is the first step to mastering its handling in experimental settings. This compound is a molecule whose solubility behavior is primarily dictated by its acidic nature and solid-state characteristics.
The most critical feature is the carboxylic acid moiety, which imparts an acidic pKa. The predicted pKa of approximately 3.75 is the key to unlocking its solubility.[1] At a pH below this value, the compound exists predominantly in its neutral, protonated form, which has very limited aqueous solubility. By raising the pH above the pKa, the carboxylic acid deprotonates to form a highly polar, and thus more water-soluble, carboxylate salt.
Here is a summary of its key properties:
| Property | Value | Significance for Solubility | Source |
| CAS Number | 67118-34-7 | Unique identifier for sourcing and literature search. | [2][3] |
| Molecular Formula | C₁₂H₁₃NO₃ | Provides the elemental composition. | [2][3] |
| Molecular Weight | 219.24 g/mol | Essential for calculating molar concentrations. | [2][3] |
| Appearance | White to Off-White Solid | A visual confirmation of the compound's physical state. | [1] |
| Predicted pKa | 3.75 ± 0.10 | Crucial Parameter: Indicates the compound is a weak acid. Solubility will dramatically increase at pH > 4. | [1] |
| Known Solvents | DMSO (Slightly), Methanol (Slightly) | Indicates that organic co-solvents are necessary for initial stock preparation. Water solubility is very low. | [1] |
| Stability | Hygroscopic | The compound can absorb moisture from the air. Store in a desiccator to ensure accurate weighing. | [1] |
This pH-dependent solubility is illustrated below:
Figure 1: pH-dependent ionization and solubility of the compound.
Q2: What is the recommended procedure for preparing a high-concentration stock solution? I need to minimize the use of organic solvents.
A2: Given the compound's properties, a two-pronged approach is recommended: using a minimal amount of an organic co-solvent or leveraging pH adjustment for a purely aqueous stock.
Method 1: Organic Co-Solvent (DMSO) Stock
This is the most common starting point. Dimethyl sulfoxide (DMSO) is a powerful, water-miscible solvent suitable for many poorly soluble compounds.[4]
Protocol: Preparing a 50 mM DMSO Stock Solution
-
Weighing: Tare a sterile, chemically-resistant microfuge tube (e.g., polypropylene). Weigh out 2.19 mg of this compound. (Calculation: 219.24 g/mol * 0.050 mol/L * 0.0002 L = 0.00219 g = 2.19 mg for 200 µL).
-
Solubilization: Add 200 µL of high-purity, anhydrous DMSO.
-
Mixing: Vortex thoroughly for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Ensure the tube is tightly capped.
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Method 2: pH-Adjusted Aqueous Stock (Recommended for sensitive assays)
This method avoids organic solvents entirely by converting the acid to its soluble salt form.[5][6]
Protocol: Preparing a 10 mM Aqueous Stock Solution (pH ~7.4)
-
Weighing: Weigh out 2.19 mg of the compound into a sterile tube.
-
Initial Suspension: Add 800 µL of sterile, nuclease-free water. The compound will not dissolve and will form a suspension.
-
Titration: While vortexing gently, add 1 M NaOH dropwise (e.g., 0.5 µL at a time). Monitor the solution. As the pH increases, the compound will dissolve. Stop adding NaOH immediately once the solution becomes clear.
-
pH Adjustment & Buffering: Add 100 µL of 10x Phosphate-Buffered Saline (PBS) to buffer the solution.
-
Final Volume: Adjust the final volume to 1.0 mL with sterile water. The final solution will be 10 mM of the compound in 1x PBS at a physiological pH.
-
Sterilization & Storage: Sterilize the solution using a 0.22 µm syringe filter. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. How do I solve this?
A3: This is a classic problem known as "crashing out." It occurs because the compound is soluble in the high-concentration DMSO stock, but when this stock is diluted into an aqueous medium, the percentage of DMSO drops dramatically. The aqueous environment cannot maintain the solubility of the neutral form of the compound, causing it to precipitate.
Follow this troubleshooting workflow to resolve the issue:
Figure 2: Troubleshooting workflow for compound precipitation.
Key Causality: The fundamental issue is that the final assay medium lacks sufficient co-solvent (DMSO) to keep the compound dissolved. The most robust solution is not to rely on the co-solvent in the final dilution but to change the intrinsic property of the molecule by converting it to its highly soluble salt form via pH adjustment, as detailed in A2, Method 2.
Q4: What are some advanced formulation strategies if simple methods fail, especially for in vivo studies?
A4: For more challenging applications like oral dosing or achieving very high concentrations, advanced formulation strategies may be necessary. These methods aim to enhance solubility and improve bioavailability.[7][8]
| Strategy | Mechanism of Action | Suitability & Considerations |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin (e.g., HP-β-CD), while the hydrophilic exterior of the cyclodextrin imparts aqueous solubility to the entire complex. | Excellent for increasing apparent water solubility. Requires screening for the best-fitting cyclodextrin. Can be used for both in vitro and in vivo formulations. |
| Solid Dispersions | The crystalline drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, PEG). This creates a high-energy, amorphous state that dissolves much more readily than the stable, low-solubility crystalline form.[9] | Primarily used for developing solid oral dosage forms. The amorphous state can be unstable and may recrystallize over time if not formulated correctly. |
| Particle Size Reduction | Techniques like micronization or nanosuspension increase the surface area-to-volume ratio of the drug particles.[6][10] This leads to a faster dissolution rate according to the Noyes-Whitney equation. | Useful for increasing the rate of dissolution but not the equilibrium solubility. Nanosuspensions can be suitable for parenteral administration. |
| Lipid-Based Formulations | The drug is dissolved in a mixture of lipids, surfactants, and co-solvents to form systems like Self-Emulsifying Drug Delivery Systems (SEDDS). These form fine emulsions upon gentle agitation in aqueous media.[11][12] | Ideal for highly lipophilic compounds and can significantly enhance oral absorption by utilizing lipid uptake pathways. Requires extensive formulation development. |
These advanced strategies typically require specialized expertise and equipment but offer powerful solutions for overcoming significant solubility and bioavailability hurdles.
References
- Oreate AI Blog. (2026). Exploring Phenylpiracetam Hydrazide: A Unique Compound With Potential.
- ChemicalBook. 2-Oxo-4-phenylpyrrolidine-1-acetic acid hydrazide CAS#: 77472-71-0.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- MDPI. A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex.
- Shandong Look Chemical. 2-Oxo-4-phenylpyrrolidine-1-acetic acid hydrazide 77472-71-0.
- WuXi AppTec DMPK. (2024).
- Echemi. This compound.
- Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)
- Semantic Scholar. (2021).
- Pharmaffiliates. Chemical Name : this compound.
- Google Patents. CN103987386A - (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide compounds with modulating activity with commensurate effects, pharmaceutical substances (variants) and their use, compositions (variants) thereof body).
- ChemicalBook. (2-OXO-4-PHENYL-PYRROLIDIN-1-YL)-ACETIC ACID | 67118-34-7.
- ResearchGate. (2025).
- GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
- Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
- MDPI.
- Solubility enhancement techniques: A comprehensive review. (2023).
- PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- PubMed. (2020).
- PMC - NIH. (2022).
- Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
Sources
- 1. (2-OXO-4-PHENYL-PYRROLIDIN-1-YL)-ACETIC ACID | 67118-34-7 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. wjbphs.com [wjbphs.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
Identifying and characterizing impurities in "2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid" synthesis
Welcome to the technical support center for the synthesis and impurity profiling of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this compound. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and a comprehensive understanding of the potential impurities that may arise.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Synthesis-Related Issues
Question 1: My synthesis of this compound is resulting in a low yield and multiple spots on my TLC plate. What are the likely side reactions and how can I minimize them?
Answer:
Low yields and the presence of multiple impurities often stem from side reactions involving the starting materials and intermediates. The most common synthesis route involves the N-alkylation of 4-phenyl-2-pyrrolidone with an haloacetic acid ester (e.g., ethyl bromoacetate), followed by hydrolysis of the resulting ester.
Common Side Reactions and Impurities:
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of 4-phenyl-2-pyrrolidone and the haloacetic acid ester in your crude product.
-
Dialkylation: The nitrogen of the pyrrolidone can potentially be dialkylated, though this is generally less common under controlled conditions.
-
Hydrolysis of the Haloacetic Acid Ester: The ester can hydrolyze to haloacetic acid, which can then compete in the reaction or remain as an impurity.
-
Impurities from 4-phenyl-2-pyrrolidone: The quality of your starting 4-phenyl-2-pyrrolidone is crucial. Impurities from its synthesis, such as those arising from the reduction and cyclization of precursors like 3-cyano-phenylpropionate or 4-nitro-3-phenylbutyrate, can be carried through.[1]
Troubleshooting and Optimization:
-
Purity of Starting Materials: Ensure the purity of your 4-phenyl-2-pyrrolidone and haloacetic acid ester using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the synthesis.
-
Reaction Conditions:
-
Base: Use a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) to deprotonate the pyrrolidone. The choice and stoichiometry of the base are critical to prevent side reactions.
-
Temperature: Maintain a controlled temperature throughout the reaction. Elevated temperatures can promote side reactions and degradation.
-
Solvent: Use a dry, aprotic solvent (e.g., THF, DMF) to prevent hydrolysis of the haloacetic acid ester and other moisture-sensitive reagents.
-
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and ensure complete consumption of the starting materials before workup.
Question 2: I am having difficulty with the hydrolysis of the ethyl ester of this compound. What are the optimal conditions to avoid degradation?
Answer:
The hydrolysis of the ester to the final carboxylic acid is a critical step where degradation can occur. Both acidic and basic conditions can lead to the formation of impurities.
Potential Degradation Pathways:
-
Ring Opening: Under harsh acidic or basic conditions, the lactam ring of the pyrrolidone can undergo hydrolysis.
-
Decarboxylation: While less common, strong acidic conditions and high temperatures could potentially lead to decarboxylation.
Recommended Hydrolysis Protocol:
-
Base-Mediated Hydrolysis (Saponification): This is generally the preferred method.
-
Dissolve the ester in a suitable solvent mixture, such as methanol/water or ethanol/water.
-
Add a stoichiometric amount of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) at room temperature. LiOH is often favored as it can lead to cleaner reactions.
-
Monitor the reaction by TLC or HPLC until the starting ester is fully consumed.
-
Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry the product.
-
-
Acid-Catalyzed Hydrolysis: This method should be approached with caution due to the potential for side reactions.
-
Use a dilute acid (e.g., 1N HCl) in a suitable solvent like acetic acid or an alcohol/water mixture.
-
Maintain a moderate temperature and monitor the reaction closely.
-
II. Impurity Identification and Characterization
Question 3: I have several unknown peaks in my HPLC chromatogram. What are the most likely impurities I should be looking for?
Answer:
Based on the common synthesis route, the following are the most probable process-related impurities and degradation products:
| Impurity Name | Structure | Origin |
| Impurity A: 4-phenyl-2-pyrrolidone | (Structure of 4-phenyl-2-pyrrolidone) | Starting Material |
| Impurity B: Ethyl 2-bromoacetate | (Structure of Ethyl 2-bromoacetate) | Starting Material |
| Impurity C: Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | (Structure of the ester intermediate) | Intermediate |
| Impurity D: 2-Bromoacetic acid | (Structure of 2-Bromoacetic acid) | Hydrolysis of Impurity B |
| Impurity E: 4-Amino-3-phenylbutanoic acid | (Structure of the ring-opened product) | Degradation Product (Hydrolysis) |
Workflow for Impurity Identification:
Caption: Simplified MS fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Characterization:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. Key signals to look for include:
-
Aromatic protons of the phenyl group.
-
Protons of the pyrrolidone ring.
-
Protons of the acetic acid moiety.
-
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments help to establish the connectivity between protons and carbons, allowing for the complete structural assignment of the impurity.
Hypothetical ¹H NMR Data for Potential Impurities:
| Impurity | Key ¹H NMR Signals (indicative) |
| Impurity A | Absence of the acetic acid protons. |
| Impurity C | Presence of ethyl group signals (a quartet and a triplet). |
| Impurity E | Disappearance of the lactam ring signals and appearance of signals corresponding to a linear amino acid structure. |
For definitive identification, it is often necessary to synthesize the suspected impurity and compare its analytical data (retention time, mass spectrum, NMR spectra) with that of the isolated unknown.
Regulatory Context and Best Practices
It is imperative to operate within the framework of regulatory guidelines for impurity control in drug substances and products. The International Council for Harmonisation (ICH) provides key guidance in this area.
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.
-
ICH Q3B(R2): Impurities in New Drug Products: This document provides guidance on impurities that are degradation products of the drug substance or arise from interactions with excipients. [2] Forced Degradation Studies:
To identify potential degradation products, forced degradation studies are essential. The drug substance should be subjected to stress conditions such as:
-
Acidic and basic hydrolysis
-
Oxidation
-
Heat
-
Photolysis
These studies help to establish the intrinsic stability of the molecule and develop a stability-indicating analytical method. [3][4][5] By following the guidance provided in this technical support center, researchers can effectively troubleshoot issues in the synthesis of this compound, confidently identify and characterize impurities, and ensure the quality and safety of their final product.
References
- Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. (URL not available)
- Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. (URL not available)
- (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide compounds with modulating activity with commensurate effects, pharmaceutical substances (variants) and their use, compositions (variants) thereof body).
- Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)
- Synthetic method of 4-phenyl-2-pyrrolidone.
- Enzymatic process for the preparation of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam.
-
Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. ([Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. ([Link])
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. ([Link])
- Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. (URL not available)
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (URL not available)
-
Simultaneous Determination of Piracetam and its Four Impurities by RP-HPLC with UV Detection. ResearchGate. ([Link])
-
Identification of the Novel Synthetic Opioid N‐Pyrrolidino Isotonitazene at an Australian Drug Checking Service. PMC. ([Link])
-
Simultaneous determination of piracetam and its four impurities by RP-HPLC with UV detection. SciSpace. ([Link])
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. ([Link])
-
Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. ResearchGate. ([Link])
-
Simultaneous Determination of Piracetam and its Four Impurities by RP-HPLC with UV Detection. Scite.ai. ([Link])
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. ([Link])
-
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. NIH. ([Link])
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. ([Link])
-
Simultaneous Determination of Piracetam and Its Four Impurities by RP-HPLC With UV Detection. Scribd. ([Link])
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. ([Link])
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. ([Link])
-
a review on impurity profiling in drug development. International Journal of Biology, Pharmacy and Allied Sciences. ([Link])
-
Simultaneous determination of piracetam and its four impurities by RP-HPLC with UV detection. Semantic Scholar. ([Link])
-
1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. ([Link])
-
Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. ResearchGate. ([Link])
- Ion fragmentation of small molecules in mass spectrometry. (URL not available)
-
The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). ResearchGate. ([Link])
-
Forced Degradation – A Review. ([Link])
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. ([Link])
-
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers. ([Link])
-
"PEPTOID FRAGMENTATION PATHWAYS BY TANDEM MASS SPECTROMETRY STUDIES" by Yadwinder Singh Mann. Scholarly Commons - University of the Pacific. ([Link])
Sources
- 1. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
- 2. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. biomedres.us [biomedres.us]
- 5. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
Method refinement for consistent results in neuroprotective assays
Method Refinement & Troubleshooting for Neuroprotection
Status: Operational Operator: Senior Application Scientist Ticket ID: NEURO-OPT-2026
Core Directive & Scope
Welcome to the . This guide addresses the "reproducibility crisis" in neuroprotective drug discovery. We move beyond basic protocols to address the causality of failure —why assays work one week and fail the next.
This guide focuses on three critical failure points:
-
Model Fidelity: Ensuring your cells actually possess the receptors (e.g., NMDAR) required for the assay.
-
Stressor Stability: Preventing the culture media from neutralizing your toxin before it reaches the cells.
-
Readout Artifacts: Distinguishing true neuroprotection from chemical interference.
Module 1: Cell Model Integrity
Topic: SH-SY5Y Differentiation Failure
User Query: "My SH-SY5Y cells are not responding to glutamate or amyloid-beta toxicity. I see high variability in cell death."
Root Cause Analysis: Undifferentiated SH-SY5Y cells are essentially epithelial neuroblasts. They lack the synaptic density and specific receptor expression (specifically NMDA and AMPA subunits) required to model excitotoxicity or mature neuronal signaling. Using them in an undifferentiated state is the primary cause of false negatives in neuroprotection screens.
The Solution: Sequential RA/BDNF Differentiation You must drive the cells to a post-mitotic, neuronal phenotype. Retinoic Acid (RA) induces a primordial neuronal state, but Brain-Derived Neurotrophic Factor (BDNF) is required for synaptic maturation and NMDAR expression.
Protocol: The "Gold Standard" Differentiation Workflow
| Phase | Duration | Media Composition | Biological Goal |
| Seeding | Day 0 | DMEM/F12 + 10% FBS | Cell attachment (target 10-15k cells/cm²). |
| Induction | Day 1-5 | DMEM/F12 + 1% FBS + 10 µM RA | Cell cycle arrest; initial neurite extension. |
| Maturation | Day 6-10 | Neurobasal + B27 + 50 ng/mL BDNF | Synaptogenesis; NMDA receptor expression. |
Critical Control: Do not use serum during the BDNF phase. Serum contains undefined factors that can revert differentiation or outcompete neurotrophins.
Visualization: Differentiation Logic Flow
Caption: Sequential differentiation pathway required to generate excitotoxicity-sensitive neuronal models.
Module 2: Stressor Optimization
Topic: The "Pyruvate Trap" in Oxidative Stress Assays
User Query: "I am treating cells with H₂O₂ to mimic oxidative stress, but the toxicity is inconsistent. Sometimes 50 µM kills everything; other times it does nothing."
Root Cause Analysis: This is a classic chemistry artifact. Pyruvate, a common additive in cell culture media (e.g., standard DMEM), is a potent scavenger of Hydrogen Peroxide (H₂O₂). It undergoes a decarboxylation reaction, neutralizing H₂O₂ before it can damage the cells.
The Reaction:
The Solution:
-
Check your Media Formulation: Ensure you are using Pyruvate-Free media (e.g., specific DMEM formulations or Neurobasal minus pyruvate) during the insult phase.
-
Fresh Preparation: H₂O₂ degrades rapidly. Prepare stocks fresh immediately before use.
Topic: Glutamate Excitotoxicity Timing
User Query: "Glutamate isn't killing my primary cortical neurons."
Root Cause Analysis: Primary neurons are resistant to excitotoxicity until they develop a dense network of functional NMDA receptors.
-
DIV < 8: Immature. Resistant to glutamate.
-
DIV 10-14: Mature. Susceptible to excitotoxicity.[1]
Technical Insight:
High doses of glutamate (5-10 mM) in immature cells often cause death via oxidative stress (inhibition of the cystine/glutamate antiporter
Module 3: Readout Reliability
Topic: The "False Neuroprotection" Artifact
User Query: "My plant extract shows 120% viability in the MTT assay, but the cells look detached and dead under the microscope."
Root Cause Analysis: The MTT assay relies on cellular reductases to convert the yellow tetrazolium salt into purple formazan. However, many neuroprotective candidates (flavonoids, polyphenols, antioxidants) are strong reducing agents . They can chemically reduce MTT in the culture media without any living cells present, creating a false positive signal.
The Solution: Orthogonal Validation Never rely solely on metabolic assays (MTT/MTS/WST-8) when testing antioxidants. You must validate with a membrane integrity assay (LDH) or an ATP assay.
Table: Assay Selection Matrix
| Assay Type | Mechanism | Artifact Risk | Best For |
| MTT/MTS | Metabolic (Reductase activity) | High: Antioxidants reduce the dye directly. | Routine toxicity of non-redox compounds. |
| LDH Release | Membrane Integrity (Enzyme leak) | Low: Measures death, not health. Enzyme is stable. | Verifying necrosis/late apoptosis. |
| ATP (Luminescence) | Energy Status | Low: Very sensitive; rapid half-life. | Early apoptosis detection. |
| Live/Dead Staining | Calcein-AM / EthD-1 | Low: Visual confirmation. | Final validation of "hits". |
Visualization: Troubleshooting Logic Tree
Caption: Decision logic to avoid false positives in antioxidant neuroprotection screens.
Module 4: Experimental Design
Topic: The Edge Effect
User Query: "The outer wells of my 96-well plate always show higher cell death, regardless of treatment."
Root Cause Analysis: Thermal gradients and evaporation occur faster in the outer wells (the "Edge Effect").[2] This concentrates salts and media components, stressing the cells.
The Solution: The "Moat" Strategy
-
Sacrifice the Edge: Do not plate cells in the outer perimeter (Rows A/H, Columns 1/12).
-
Fill with Buffer: Fill these wells with 200 µL of sterile PBS or water. This acts as a thermal and humidity buffer.
-
Pre-Incubation: Allow plates to sit at room temperature for 30-60 minutes after seeding (before putting them in the incubator) to allow even cell settling before thermal gradients form.
References
-
BDNF and the maturation of posttranscriptional regulatory networks in human SH-SY5Y neuroblast differentiation. Frontiers in Cellular Neuroscience. [Link]
-
Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. Methods in Molecular Biology (NIH PMC). [Link]
-
Pyruvate as a scavenger of hydrogen peroxide generated by ascorbate or epigallocatechin gallate in cell culture media. Biochemical and Biophysical Research Communications. [Link]
-
Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. Molecules. [Link]
-
NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons. The Journal of Neuroscience. [Link]
-
Eliminating Edge Effect in 96-well Plates. BioSpherix Application Notes. [Link]
Sources
Technical Support Center: Thermal Decomposition Prevention in Vacuum Distillation
Topic: Avoiding Thermal Decomposition of Precursor Materials Role: Senior Application Scientist Status: Active Support Guide
Introduction: The "Hidden Variable" in Decomposition
Welcome to the Advanced Applications Support Center. If you are reading this, you are likely dealing with high-value precursors—perhaps labile pharmaceutical intermediates or organometallics—that are degrading into "tar" or losing potency during purification.
Most researchers focus strictly on Temperature (
Thermal decomposition is a kinetic process. A precursor might survive
Tier 1: Diagnostic Triage
Before adjusting your setup, use this logic flow to identify the root cause of the decomposition.
Figure 1: Diagnostic logic flow for thermal decomposition issues. Follow the path to determine if the failure is hardware-based (leaks) or method-based (wrong equipment).
Tier 2: Core Protocols & Methodologies
Protocol A: The "Rate of Rise" Leak Integrity Test
Goal: Ensure your vacuum is real. A "fake vacuum" (where the pump fights a leak) introduces oxygen, accelerating oxidative decomposition at high temperatures.
The Concept: A dynamic vacuum gauge might read 0.5 mbar while a leak exists near the flask. The only way to verify system integrity is a static isolation test.
Step-by-Step:
-
Evacuate: Pull the system down to ultimate vacuum (e.g., <0.1 mbar).
-
Isolate: Close the valve between the pump and the distillation apparatus.
-
Measure: Watch the vacuum gauge on the apparatus side.
-
Validate:
-
Pass: Pressure rises < 10 mbar over 5 minutes.
-
Fail: Pressure rises rapidly (> 10 mbar/min).
-
-
Remediation: If it fails, do not heat. Use a helium leak detector or squirt acetone on joints (watching for gauge spikes) to find the leak.
Protocol B: Optimizing Residence Time (Equipment Selection)
Goal: Match the equipment to the thermal stability of the precursor.
| Distillation Type | Residence Time | Vacuum Limit | Best For |
| Simple Distillation | Hours | ~1-10 mbar | Stable solvents, robust precursors. |
| Short Path (SPD) | Minutes | 0.001 - 0.1 mbar | Heat-sensitive oils, cannabinoids, intermediates. |
| Wiped Film / Molecular | Seconds | < 0.001 mbar | Extremely labile compounds, high MW polymers. |
Why this matters: In a standard 1L flask, the material boils for hours. In a Wiped Film Evaporator (WFE), the material forms a thin film and distills in seconds, allowing you to use higher temperatures without degradation [1].
Protocol C: The Nomograph Method
Goal: Predict the exact boiling point at reduced pressure to avoid overheating.
Do not guess the temperature. Use the Clausius-Clapeyron relation .
-
Find the standard boiling point (at 760 mmHg).
-
Use a Pressure-Temperature Nomograph (e.g., Sigma-Aldrich or similar tools [2]).
-
Rule of Thumb: Halving the pressure generally lowers the boiling point by ~10-15°C, but this is non-linear at high vacuum.
Tier 3: Troubleshooting FAQs
Q1: My vacuum is good, but the product still turns black/tarry. Why? A: You are likely suffering from hot spots or excessive residence time .
-
The Cause:[1][2][3] Even if the vapor T is low, the mantle surface T might be
to drive the boil. This scorches the liquid in contact with the glass. -
The Fix: Switch to an oil bath (uniform heat transfer) and stir vigorously. If the problem persists, you must switch to Short Path Distillation to reduce the time the molecule spends in the heat zone [3].
Q2: Violent "bumping" is ruining my separation. How do I stop it? A: Bumping occurs when superheated liquid flashes into vapor instantly.
-
The Fix (Standard): Use a magnetic stir bar spinning rapidly.
-
The Fix (Advanced): Use a capillary bleed tube (ebulliator). Insert a very fine glass capillary into the flask that introduces a tiny stream of inert gas (Nitrogen/Argon). This provides nucleation sites for boiling without introducing oxygen [4]. Note: Boiling chips are useless under high vacuum.
Q3: The pressure spikes randomly during distillation. A: This is usually "outgassing" of solvents or decomposition products.
-
Diagnosis: If the spike correlates with a temperature rise, you might be cracking the molecule (creating light gases).
-
Remediation:[3][4][5][6][7][8] Lower the bath temperature immediately. Ensure your Cold Trap is filled with Dry Ice/Isopropanol or Liquid Nitrogen. If volatiles bypass the trap and hit the pump, the pump oil degrades, losing vacuum capacity, which causes T to rise further—a feedback loop of failure.
Tier 4: Visualizing the Workflow
The following diagram illustrates the critical "Short Path" setup, which minimizes the distance the vapor must travel, thereby maximizing flow and minimizing thermal stress.
Figure 2: Short Path Distillation (SPD) workflow. Note the internal condenser placement, which drastically reduces the distance vapor travels, lowering the required boiling temperature.
References
-
GWSi. (n.d.). Understanding Short Path Distillation Techniques. Retrieved from [Link]
-
Across International. (2022). How Does Short Path Distillation Work? Retrieved from [Link]
-
ScienceMadness. (2007). Reducing bumping in vacuum distillation. Retrieved from [Link]
-
Armarego, W. L. F., & Perrin, D. D. (1997).[8] Purification of Laboratory Chemicals (4th ed.). Butterworth-Heinemann. (Standard reference for specific purification protocols).
Sources
- 1. klmtechgroup.com [klmtechgroup.com]
- 2. aidic.it [aidic.it]
- 3. Reddit - Prove your humanity [reddit.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. njhjchem.com [njhjchem.com]
- 6. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 7. How to Deal with Solvent Bumping and Foaming During Lab Evaporation | Lab Manager [labmanager.com]
- 8. mdpi.com [mdpi.com]
Optimization of column chromatography for purification.
Welcome to the Chromatography Technical Support Center.
I am Dr. Aris, your Senior Application Scientist. I have designed this guide to function not just as a manual, but as an interactive troubleshooting partner. We move beyond "textbook" definitions to address the causality of your separation issues.
Whether you are purifying small molecules via Flash or proteins via FPLC/HPLC, the physics of mass transfer remain constant. Below is your prioritized guide to optimizing resolution, recovery, and reproducibility.
Part 1: The Resolution & Selectivity Module
“My peaks are merging. How do I separate them?”
The Core Concept:
Resolution (
Most researchers erroneously try to fix resolution by increasing column length (Efficiency). This is inefficient because
Troubleshooting Guide: Co-eluting Peaks
Q: I have a critical pair of impurities co-eluting with my product. Increasing the gradient time didn't help. A: You are likely hitting the limit of your stationary phase's selectivity with that specific solvent system.
-
Immediate Action: Change the chemistry, not the time.
-
Solvent Switching: If using MeOH/Water, switch to ACN/Water (or vice versa). Methanol is a protic solvent (H-bond donor/acceptor), while Acetonitrile is aprotic dipole. This radically alters
. -
pH Modification: If your analyte is ionizable, a pH change of +/- 2 units can shift retention times significantly. Ensure your buffer has buffering capacity at the chosen pH (e.g., Phosphate for pH 2-3 or 6-8; Acetate for pH 4-5).
-
Q: My separation is good, but the run takes too long. A: You can trade excess resolution for speed.
-
Protocol: Use the "Isocratic Hold" shortcut.
-
Run a linear gradient (5-95% B).
-
Note the %B where your product elutes (e.g., 40%).
-
Create a step gradient:
-
0–2 min: 5% B (Equilibration)
-
2–3 min: Jump to 35% B (Just below elution)
-
3–10 min: Shallow gradient 35% -> 45% B (High resolution zone)
-
10–12 min: Wash 95% B.
-
-
Data: Impact of Particle Size on Resolution
Smaller particles increase Efficiency (
| Particle Size ( | Typical Application | Resolution Power | Backpressure Risk | Loading Capacity |
| 40 - 63 | Standard Flash | Baseline | Low (< 50 psi) | High |
| 20 - 25 | High-Res Flash | ~2x Standard | Medium (< 150 psi) | Very High |
| 5 | Analytical HPLC | High | High (> 1500 psi) | Low |
| 1.7 - 3 | UHPLC | Ultra-High | Extreme (> 6000 psi) | Very Low |
Part 2: Peak Shape Diagnostics
“My peaks look terrible (Tailing, Fronting, or Broad).”
The Core Concept: A Gaussian peak indicates a single retention mechanism. Distorted peaks indicate competing mechanisms or physical flow path failures.
Troubleshooting Logic Tree
Figure 1: Diagnostic logic for identifying the root cause of peak shape anomalies based on asymmetry factor (As).
FAQ: Peak Shape
Q: My basic compound (amine) is tailing severely on C18.
A: This is "The Silanol Effect." Residual silanols (
-
The Fix:
-
Low pH: Lower mobile phase pH to < 3.0. This protonates the silanols (
), neutralizing the surface. -
Ion Pairing: Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to compete for these sites.
-
Stationary Phase: Switch to an "End-capped" or "Base-Deactivated" column where silanols are chemically bonded.
-
Q: My peaks are fronting (shark fin shape). A: You have likely overloaded the column, or the sample solvent is too strong.
-
The Fix:
-
Solvent Mismatch: If you inject a sample dissolved in 100% DMSO or Methanol onto a column equilibrating in 5% Methanol, the sample travels faster than the mobile phase, causing fronting. Always dissolve sample in the starting mobile phase if possible.
-
Capacity Check: See the loading guide below.
-
Part 3: Loading Capacity & Yield (Flash/Prep)
“How much sample can I actually load?”
Loading capacity is not a fixed number; it depends on the
Protocol: Optimization of Sample Loading
-
Determine
: Run a TLC or scouting gradient. If the spots/peaks are far apart ( ), you can load more.[2] -
Choose Loading Method:
-
Liquid Load: Best for samples soluble in the starting mobile phase.
-
Solid Load: Crucial for low-solubility samples. Adsorb sample onto silica (ratio 1:3 sample:silica), dry it, and load in a cartridge. This eliminates solvent mismatch effects and improves resolution significantly [3].
-
Data: Recommended Loading Limits (Flash Chromatography)
Based on Teledyne ISCO and Cytiva guidelines [3, 4].
| Separation Difficulty ( | Standard Silica Loading (% w/w) | Spherical "Gold" Silica Loading (% w/w) |
| Easy (Peaks well separated) | 10% | 20% |
| Difficult (Peaks touching) | 1% - 2.5% | 2% - 5% |
| Very Difficult (Isomers) | < 1% | 1% (Requires Optimization) |
Example: On a 40g Standard Silica column, for a difficult separation, load max 0.4g - 1.0g of sample.
Part 4: System Physics (Pressure & Flow)
“My system over-pressured and stopped.”
The "Divide and Conquer" Troubleshooting Protocol: Do not guess. Isolate the blockage.[1]
-
Disconnect the Column: Run the pump.
-
High Pressure?[3] Blockage is in the system (Guard filter, Line A/B filters, or Injector).
-
Low Pressure? Blockage is in the Column or Guard Column.
-
-
Check the Guard Column: This is the sacrificial lamb. Replace it.
-
Back-flushing (HPLC Only): If the column is clogged at the inlet (common), reverse the column direction (connect outlet to pump) and run at half flow rate into a beaker (not the detector!).
-
Note: Do not back-flush UHPLC columns with <2um particles unless specified by the manufacturer.
-
Method Development Workflow
Follow this cycle to create a robust purification method.
Figure 2: Iterative workflow for developing a purification method from scratch.
References
-
Agilent Technologies. (2025). LC Troubleshooting Guide: Interactive Flow Charts for Pressure and Peak Issues.[4] Retrieved from
-
Cytiva. (2022).[5] Strategies for Protein Purification Handbook.[5][6] Retrieved from
-
Teledyne ISCO. (2023).[2][7] Sample Loading Techniques in Flash Chromatography: Solid vs. Liquid Load. Retrieved from
-
Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC: Tailing and Fronting Factors. Retrieved from
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. youtube.com [youtube.com]
- 4. alliancebioversityciat.org [alliancebioversityciat.org]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. teledynelabs.com [teledynelabs.com]
Addressing poor reproducibility in behavioral studies with derivative compounds
Topic: Addressing poor reproducibility in behavioral studies with derivative compounds Role: Senior Application Scientist Status: Operational
Introduction: The "Replication Crisis" in Your Lab
Welcome to the Technical Support Center. If you are reading this, you likely have a derivative compound—a structural analog of a lead molecule—that showed promise in one study but failed in the next. You are not alone. In behavioral pharmacology, "poor reproducibility" is rarely just bad luck; it is usually a convergence of unmonitored variables.
This guide moves beyond basic advice. We deconstruct the Physicochemical-Biological Interface —the specific point where your chemical modification alters how the animal perceives and metabolizes the drug.
Module 1: Compound Integrity (The Chemistry)
Diagnosis: Small structural changes (e.g., adding a methyl group, changing a halogen) often drastically alter the physicochemical properties of a molecule, affecting its bioavailability and brain penetrance.
Troubleshooting Guide
Q: My derivative is potent in vitro, but shows high variability in vivo. Why? A: You may be dosing inconsistent molar equivalents due to Salt Factor errors.
-
The Issue: Derivative compounds are often synthesized as different salt forms (e.g., Hydrochloride vs. Fumarate) to improve stability. If you dose by weight without correcting for the salt, the actual amount of "active" free base varies.
-
The Fix: Always calculate the Salt Correction Factor (
) .-
Example: If your derivative is a fumarate salt (
) and the free base is , then . Dosing 10 mg/kg of the salt delivers only 6.6 mg/kg of active drug.
-
Q: We synthesized a new batch, and the behavioral effect disappeared. Is the synthesis wrong? A: Check for Polymorphism .
-
The Mechanism: Different crystal structures (polymorphs) of the same molecule have different dissolution rates. A "slow-dissolving" polymorph may never reach therapeutic threshold
within the behavioral testing window (e.g., 30 mins post-dose). -
Protocol: Run X-Ray Powder Diffraction (XRPD) on every new batch to ensure crystal form consistency.
Visual: Compound QC Decision Tree
Figure 1: Standardized Quality Control Workflow for Derivative Compounds prior to behavioral testing.
Module 2: Formulation & Pharmacokinetics (The Delivery)
Diagnosis: Behavioral assays are time-sensitive. If your formulation precipitates in the gut or stays in the blood without crossing the Blood-Brain Barrier (BBB), your behavioral data is noise.
Troubleshooting Guide
Q: Can I use DMSO to dissolve my hydrophobic derivative? A: Use with extreme caution.
-
The Risk: DMSO is not inert. It can increase BBB permeability non-specifically and has intrinsic behavioral effects (sedation, analgesia) at high volumes.
-
The Limit: Keep final DMSO concentration
(v/v) for IP/SC injections. -
Reference: Authier et al. (2002) demonstrated that DMSO induces sensory blockade and motor changes in rats, confounding analgesic and locomotor assays.[1]
Q: My suspension looks cloudy. Does particle size matter? A: Yes. In suspensions (e.g., Methylcellulose), large particles dissolve slowly, leading to "flip-flop" kinetics where absorption limits elimination.
-
The Result: The drug peaks at 2 hours instead of 30 minutes. If you test at 30 minutes, you see "no effect."
-
The Fix: Standardize particle size (micronization) or switch to a soluble formulation (e.g., Cyclodextrin).
Data: Vehicle Limits for Behavioral Assays (Mouse)
| Vehicle | Max Vol (IP) | Max Vol (PO) | Behavioral Risk |
| Saline | 10 mL/kg | 10 mL/kg | Minimal |
| DMSO | 1-2 mL/kg | 5 mL/kg | Sedation, Hypothermia, Analgesia |
| Tween 80 | <1% (final) | <2% (final) | Histamine release (itching/scratching) |
| Corn Oil | 5 mL/kg | 10 mL/kg | Slow absorption, caloric impact |
Module 3: Experimental Design & Biological Variables (The Organism)
Diagnosis: Animals are not test tubes. They respond to the environment as much as the drug. "Non-responders" are often just "stressed responders."
Troubleshooting Guide
Q: Why are my control animals showing high variability? A: You likely have Litter Effects or Circadian misalignment .
-
Litter Effects: Pups from the same litter share genetic and maternal environment factors. Treating them as independent
inflates Type I error. -
The Fix: Use only 1-2 animals per litter for any single treatment group.
-
Circadian Rhythm: Rodents are nocturnal. Testing during their light phase (sleep time) forces them to perform while sleep-deprived.
-
Protocol: Reverse light-cycle housing is the gold standard. If impossible, test at the exact same time of day (e.g., ZT2-ZT4).
Q: How do I prove the drug actually reached the brain?
A: Do not rely on Total Brain/Plasma Ratio (
-
The Science: High lipophilicity (common in derivatives) drives high non-specific binding in brain tissue. A drug can have a high
but very low free concentration ( ) available to bind receptors. -
The Fix: Measure Unbound Brain Concentration (
) using equilibrium dialysis or microdialysis.
Visual: The "Signal-to-Noise" Filter in Behavior
Figure 2: Biological variables (red/yellow) act as noise. Standardization (green) is the filter required to isolate the drug effect.
Module 4: Statistical Rigor & Reporting
Diagnosis: "P-hacking"—analyzing data until you find a significant result—creates false positives that cannot be reproduced.
Standards for Reproducibility
-
Blinding is Mandatory: The person scoring the behavior (e.g., freezing time in Fear Conditioning) must not know the treatment groups.
-
Reference: The ARRIVE 2.0 Guidelines classify blinding as an "Essential 10" requirement.
-
-
Power Analysis: Determine sample size before the experiment.
-
Rule of Thumb: For behavioral assays with moderate effect sizes (
), you typically need per group for 80% power. is almost always underpowered for behavior.
-
Standardized Protocol: Bridging PK/PD for Derivatives
Objective: Validate that a behavioral phenotype is driven by drug exposure, not off-target effects.
-
Step 1: Solubility Screen: Determine kinetic solubility in PBS (pH 7.4). If
, optimize vehicle (e.g., 20% HP- -CD). -
Step 2: Satellite PK: Administer dose to
animals. Collect plasma/brain at (predicted).-
Acceptance Criteria: Free brain concentration
In vitro .
-
-
Step 3: Acclimatization: Handle animals for 3 days prior to testing (mock injections) to reduce stress-induced baseline variability.
-
Step 4: Behavioral Test: Run the assay (blinded).
-
Step 5: Correlation: Plot individual animal Plasma Concentration vs. Behavioral Score .
-
Logic: If the drug works, animals with higher exposure should show a stronger phenotype. If there is no correlation, the effect may be an artifact.
-
References
-
Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology.[2] Link
-
Landis, S. C., et al. (2012). A call for transparent reporting to optimize the predictive value of preclinical research. Nature.[3] Link
-
Authier, N., et al. (2002).[1][4] Behavioural assessment of dimethylsulfoxide neurotoxicity in rats. Toxicology Letters. Link
-
Di, L., et al. (2013). A simple method for assessing free brain/free plasma ratios using an in vitro model of the blood brain barrier. ACS Chemical Neuroscience. Link
-
Reith, J. L., et al. (2021). Exposure to DMSO during infancy alters neurochemistry, social interactions, and brain morphology in Long-Evans rats.[5] Brain and Behavior.[5][6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Behavioural assessment of dimethylsulfoxide neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exposure to DMSO during infancy alters neurochemistry, social interactions, and brain morphology in long‐evans rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure to DMSO during infancy alters neurochemistry, social interactions, and brain morphology in long‐evans rats [escholarship.org]
Mitigating contamination with thermal decomposition products.
Topic: Contamination Control & Stabilization of Thermally Labile Compounds
Status: Operational | Tier: Level 3 (Senior Application Support)
Welcome to the Advanced Troubleshooting Hub.
Your Guide: Dr. Aris Thorne, Senior Application Scientist.
Scope: This guide addresses the critical failure mode where thermal energy—applied during analysis (GC-MS) or processing (drying/synthesis)—cleaves labile bonds, creating decomposition products that manifest as "ghost peaks," quantitative errors, or bulk impurity contamination.[1] We do not just "fix" the error; we engineer the system to prevent the reaction.
Module 1: The Analytical "Hot Zone" (GC-MS)
The Problem: You observe extra peaks, non-linear calibration curves, or poor reproducibility. The Cause: The GC injection port is acting as a chemical reactor. Labile compounds (e.g., carbamates, sulfonylureas, certain APIs) degrade upon contact with hot, active surfaces (glass wool, metal seals) before reaching the column.
Core Protocol: Inertness & Injection Dynamics
Do not rely on standard split/splitless settings for fragile analytes. You must minimize Residence Time and Surface Activity .
| Parameter | Standard Setting | Optimized for Labile Compounds | Why? |
| Inlet Liner | Standard Splitless with Wool | Ultra-Inert Single Taper (No Wool) or Dimpled Deactivated | Glass wool has a high surface area that catalyzes decomposition. Tapers focus the sample away from hot metal seals [1]. |
| Inlet Temp | 250°C - 300°C | Cold Split/Splitless (PTV) or Pulsed Injection | PTV (Programmable Temperature Vaporization) allows injection at cool temps (e.g., 40°C), then ramps rapidly. This prevents "flash" degradation [2]. |
| Seal Type | Stainless Steel / Gold Plated | Ultra-Inert Gold Seal | Standard gold plating can flake or have active sites. Ultra-inert chemistry prevents adsorption at the base of the inlet [3]. |
| Column Trimming | Maintenance Only | Proactive (Pre-run) | Non-volatile decomposition products accumulate at the column head, acting as new catalytic sites. |
Troubleshooting Workflow: Diagnosing Decomposition
Use this logic flow to distinguish between inlet discrimination (loss of sample) and thermal decomposition (creation of artifacts).
Figure 1: Decision matrix for isolating thermal breakdown in the injection port.
Module 2: Chemical Shielding (Derivatization)
The Problem: The analyte contains active hydrogens (-OH, -NH, -SH) that lower volatility and increase thermal instability. The Solution: Replace the active hydrogen with a trimethylsilyl (TMS) group.[2] This "caps" the molecule, protecting it from thermal cleavage and improving GC behavior.
Protocol: Silylation with BSTFA
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS (Trimethylchlorosilane).[3] Why BSTFA? It is highly volatile, meaning the reagent itself (and its byproducts) elute early and do not contaminate the chromatogram [4].
Step-by-Step Methodology:
-
Preparation: Ensure sample is completely dry. Water hydrolyzes TMS reagents immediately.
-
Solvation: Dissolve 1-5 mg of sample in 0.5 mL of anhydrous Acetonitrile or Pyridine (use Pyridine if the sample is an acid salt).
-
Addition: Add 200 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial (PFTE-lined cap) and heat at 60°C–80°C for 30–60 minutes .
-
Note: Sterically hindered groups may require 70°C for 2 hours.
-
-
Validation: Inject. If peak tailing persists, the reaction may be incomplete; increase time or add a catalyst (e.g., 1% TMCS is the catalyst, but higher concentrations can be used for difficult sterics) [5].[3]
Module 3: Bulk Processing & Drying (Scale-Up)
The Problem: Your API degrades during the drying phase of manufacturing, leading to "Unknown Impurities" in the drug substance. The Mechanism: Heat + Moisture + Oxygen = Accelerated Hydrolysis/Oxidation.
Mitigation Strategies for Bulk Drying
| Technique | Risk Level | Best For | Technical Constraint |
| Convection Oven | High | Stable Inorganics | Avoid for organics. Hot spots cause local decomposition. |
| Vacuum Drying | Low | Most APIs | Lowers the boiling point of the solvent, allowing evaporation at lower temperatures (e.g., 30°C instead of 80°C) [6]. |
| Lyophilization | Lowest | Proteins/Peptides | Sublimation from frozen state avoids liquid-phase thermal degradation entirely [7]. |
Process Engineering Workflow
Visualizing the path to a stable bulk product.
Figure 2: Selection logic for drying thermally sensitive pharmaceutical ingredients.
Frequently Asked Questions (FAQ)
Q: I see "ghost peaks" in my blank run after analyzing a thermally labile pesticide. Is my column ruined? A: Not necessarily. This is likely "carryover contamination" from the inlet, not the column. Decomposition products (like tetrahydrophthalimide from Captan) often condense on the cooler gold seal or the bottom of the inlet body.
-
Fix: Change the liner and the gold seal. Perform a "bake-out" of the inlet (not just the column) at 300°C with a high split flow (100:1) for 30 minutes to purge volatiles [1].
Q: Can I use glass wool if I deactivate it myself? A: For ultra-trace analysis of labile compounds, no . Even deactivated wool has a high surface area that can fracture, creating active silanol sites. Use a cyclo-double taper liner or a frit-based liner if you must trap non-volatiles, but for pure thermal stability, open liners are superior [2].
Q: My analyte degrades even with a cold on-column injection. What now? A: If the molecule cannot survive the column temperature program, you must switch techniques.
-
Derivatize: See Module 2.
-
Switch to LC-MS: Liquid Chromatography avoids thermal vaporization entirely. This is the industry standard for compounds that are non-volatile or thermally unstable (e.g., large peptides, salts) [8].
References
-
Agilent Technologies. (2022). Selecting the Right Inlet Liner for Efficient Sample Transfer.[4][5][6][7][8] Agilent Application Notes. Link
-
Phenomenex. (2020). Beat the Heat: Cold Injections in Gas Chromatography.[9] LCGC International. Link
-
Restek Corporation. (2020). How to Choose a GC Inlet Liner: Protecting the Sample. Restek Resource Hub. Link
-
BenchChem. (2025).[2] The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS.Link
-
Sigma-Aldrich. (2023). BSTFA + TMCS Derivatization Protocol and Mechanisms.Link
-
Economy Solutions. (2025). Reducing Thermal Degradation in API Drying: The Case for Low-Temperature Evaporation.Link
-
National Institutes of Health (PMC). (2024). Advancement and Innovations in Drying of Biopharmaceuticals.Link
-
Separation Science. (2025). Hot Split Injections and Decomposition Mechanisms.[10]Link
Sources
- 1. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. How to Choose a GC Inlet Liner [discover.restek.com]
- 8. GC liners, Gas Chromatography (GC) Inlet Liners | Agilent [agilent.com]
- 9. agilent.com [agilent.com]
- 10. sepscience.com [sepscience.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid by Mass Spectrometry
This guide provides an in-depth comparison of mass spectrometry-based techniques for the definitive structural confirmation of the novel synthetic compound, 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. Our focus is to equip you with the expertise to not only replicate these methods but also to adapt and troubleshoot them for your own research endeavors.
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of drug discovery and development, the precise structural characterization of a novel chemical entity is paramount. An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. The subject of our analysis, this compound, a molecule with potential applications in medicinal chemistry, requires a rigorous and multi-faceted analytical approach for its structural verification. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, stands as a cornerstone technique for this purpose.[1] This guide will compare and contrast various mass spectrometric methodologies, providing the scientific community with a comprehensive framework for the analysis of this and structurally related compounds.
Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)
The initial and most fundamental step in the mass spectrometric analysis of any new compound is the accurate determination of its molecular weight. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the confident determination of the elemental composition.[2]
Table 1: Theoretical and Expected HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₃ | [3] |
| Monoisotopic Mass | 219.0895 u | [3] |
| Expected [M+H]⁺ Ion | 220.0968 u | Calculated |
| Expected [M-H]⁻ Ion | 218.0823 u | Calculated |
| Expected [M+Na]⁺ Ion | 242.0788 u | Calculated |
The choice of ionization technique is critical for obtaining a strong signal of the molecular ion with minimal fragmentation. For a polar molecule like this compound, containing a carboxylic acid and an amide functionality, Electrospray Ionization (ESI) is the most suitable method. ESI is a "soft" ionization technique that typically produces intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, making it ideal for accurate mass determination.[4][5] In contrast, techniques like Atmospheric Pressure Chemical Ionization (APCI) are generally better suited for less polar compounds.[4][5][6]
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as methanol or acetonitrile. Further dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.[2]
-
Ionization Source Parameters (ESI):
-
Capillary Voltage: 3.5 - 4.5 kV (positive mode), 2.5 - 3.5 kV (negative mode)
-
Sheath Gas Flow Rate: 30-40 arbitrary units
-
Auxiliary Gas Flow Rate: 5-10 arbitrary units
-
Capillary Temperature: 275-325 °C
-
-
Mass Analyzer Settings:
-
Mass Range: m/z 50-500
-
Resolution: > 60,000 FWHM
-
Data Acquisition: Full scan mode
-
The resulting high-resolution mass spectrum should be scrutinized for the presence of the expected molecular ions ([M+H]⁺, [M-H]⁻, and common adducts like [M+Na]⁺). The measured mass-to-charge ratio should be within a 5 ppm tolerance of the theoretical value to confidently assign the elemental formula.
Delving Deeper: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While HRMS provides the elemental composition, it does not reveal the connectivity of the atoms. For this, we turn to tandem mass spectrometry (MS/MS), most commonly employing Collision-Induced Dissociation (CID). In a CID experiment, the molecular ion of interest is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" of the molecule's structure.
Predicted Fragmentation Pathway of this compound
Based on established fragmentation patterns of pyrrolidinone derivatives and carboxylic acids, we can predict the major fragmentation pathways for our target molecule.[7][8][9] The most likely sites for fragmentation are the bonds adjacent to the carbonyl groups and the nitrogen atom.
Diagram 1: Proposed ESI-MS/MS Fragmentation Workflow
Caption: A generalized workflow for the structural elucidation of the target compound using ESI-MS/MS.
Diagram 2: Predicted Fragmentation Pathway of [M+H]⁺ of this compound
Caption: Predicted major fragmentation pathways for the protonated molecule.
Table 2: Predicted Fragment Ions for this compound in Positive Ion Mode ([M+H]⁺)
| m/z (Predicted) | Putative Structure/Loss | Rationale for Formation |
| 202.1 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid group. |
| 175.1 | [M+H - COOH]⁺ | Loss of the carboxylic acid group as a radical. |
| 161.1 | [M+H - CH₂COOH]⁺ | Cleavage of the N-C bond of the acetic acid side chain. |
| 160.1 | [C₁₀H₁₀NO]⁺ | Subsequent loss of a hydrogen atom from the m/z 161.1 fragment, forming a stable phenylpyrrolidinone fragment. |
| 117.1 | [C₉H₉]⁺ | Further fragmentation of the phenylpyrrolidinone core. |
| 91.1 | [C₇H₇]⁺ | Formation of the highly stable tropylium ion from the phenyl group. |
Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
-
Sample Preparation and Instrumentation: As described in the HRMS protocol.
-
MS/MS Method:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 220.1) or the [M-H]⁻ ion (m/z 218.1) using the quadrupole.
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy will vary between instruments and should be optimized to produce a rich fragmentation spectrum.
-
Data Acquisition: Acquire the product ion spectrum.
-
The experimental MS/MS spectrum should be compared against the predicted fragmentation pattern. The presence of the key fragment ions at the expected m/z values provides strong evidence for the proposed structure.
Alternative and Complementary Techniques
While ESI-CID-MS/MS is a powerful tool, other techniques can provide complementary information or may be more suitable under certain circumstances.
Table 3: Comparison of Ionization and Fragmentation Techniques
| Technique | Principle | Advantages for this Analysis | Disadvantages/Considerations |
| APCI (Atmospheric Pressure Chemical Ionization) | Gas-phase ionization of the analyte by reaction with reagent ions.[5] | May be useful if ESI response is poor. | Generally less "soft" than ESI, may lead to more in-source fragmentation. Better for less polar compounds.[4][6] |
| APPI (Atmospheric Pressure Photoionization) | Ionization via photons, often with a dopant. | Effective for nonpolar compounds that are difficult to ionize by ESI or APCI.[5] | Less common and may not be readily available. |
| ETD/ECD (Electron Transfer/Capture Dissociation) | Fragmentation induced by electron transfer or capture. | Can provide complementary fragmentation information, particularly for preserving labile modifications. | Generally more effective for larger, multiply charged ions like peptides and proteins. |
| IM-MS (Ion Mobility-Mass Spectrometry) | Separation of ions based on their size and shape in the gas phase.[10] | Can separate isomers that are indistinguishable by mass alone.[10] | Adds another dimension of complexity to the analysis. |
For the structural confirmation of this compound, ESI-CID-MS/MS is the most direct and informative approach. However, if isomeric impurities are suspected, IM-MS could be a valuable tool for their separation and individual characterization.[10]
Conclusion: A Self-Validating Approach to Structural Confirmation
The structural confirmation of a novel compound like this compound requires a systematic and logical approach. By combining high-resolution mass spectrometry for accurate mass determination with tandem mass spectrometry for fragmentation analysis, a high degree of confidence in the proposed structure can be achieved. The presented protocols and predicted fragmentation pathways provide a robust framework for this analysis. It is the responsibility of the analytical scientist to critically evaluate the data, compare it with theoretical predictions, and consider alternative possibilities to ensure the unambiguous structural elucidation of the molecule of interest. This diligent approach is the bedrock of scientific integrity and the advancement of drug discovery.
References
-
SWGDRUG. (2017). Phenylpiracetam. Retrieved from [Link]
-
ResearchGate. (2022). Advanced Mass Spectrometry Techniques for the Structural Characterisation of Supramolecules and Coordination Compounds. Retrieved from [Link]
-
Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University. Retrieved from [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
-
NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
-
YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?. Retrieved from [Link]
-
NIH. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]
-
NIH. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. youtube.com [youtube.com]
- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 8. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. drugtargetreview.com [drugtargetreview.com]
Cross-validation of different analytical techniques for "2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid"
Executive Summary: The Analytical Imperative
In the development of nootropic agents, specifically the Racetam family, 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid (CAS: 67118-34-7) occupies a critical dual role. It serves as a key synthetic intermediate for Phenylpiracetam (Carphedon) and acts as its primary hydrolytic metabolite/impurity.
Precise quantification of this molecule is challenging due to its amphiphilic nature (lipophilic phenyl ring vs. hydrophilic carboxylic acid) and its lack of a strong UV chromophore compared to fully aromatic systems. This guide provides a cross-validated analytical framework, comparing RP-HPLC-UV (for routine QC) against LC-MS/MS (for bioanalytical specificity) and Chiral HPLC (for stereochemical integrity).
Part 1: Physicochemical Context & Method Selection
Before selecting a protocol, the analyst must understand the molecule's behavior in solution.
-
Acidic Moiety: The carboxylic acid group (pKa ≈ 4.5) implies that pH control is the single most critical variable in Reverse Phase (RP) chromatography. At neutral pH, the molecule exists as a carboxylate anion, leading to poor retention and peak fronting on C18 columns.
-
Chirality: The C4 position on the pyrrolidone ring is a stereocenter. Standard achiral methods will merge enantiomers, potentially masking stereochemical impurities.
Diagram 1: Analytical Decision Matrix
The following decision tree illustrates when to deploy each technique based on the phase of drug development.
Caption: Decision matrix for selecting analytical techniques based on sensitivity requirements and sample matrix.
Part 2: Technique A — RP-HPLC-UV (The Workhorse)
Best For: Routine Quality Control, Assay, and Impurity Profiling (Process Scale).
The Scientific Rationale
To retain the acidic analyte on a hydrophobic C18 stationary phase, we must suppress the ionization of the carboxylic acid. This is achieved by maintaining the mobile phase pH below the pKa (ideally pH 2.5–3.0). The phenyl group provides sufficient UV absorption at 210–220 nm, though specificity can be an issue if other phenyl-containing impurities are present.
Validated Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar impurities)
-
2-15 min: 5% → 60% B (Linear gradient)
-
15-20 min: 60% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Primary) and 254 nm (Secondary for specificity check).
-
Injection Volume: 10 µL.
Self-Validating System Suitability (SST)
To ensure trustworthiness, every run must meet these criteria:
-
Tailing Factor (T): Must be < 1.5. (If > 1.5, lower the pH of MP A).
-
Resolution (Rs): > 2.0 between the acid metabolite and the Phenylpiracetam amide parent (if present).
Part 3: Technique B — LC-MS/MS (The Validator)
Best For: Bioanalysis (PK studies), Trace Impurity ID, and Specificity Validation.
The Scientific Rationale
UV detection is non-specific. In complex matrices (plasma) or early synthesis (crude mixtures), co-eluting peaks can inflate purity results. LC-MS/MS uses the unique mass-to-charge ratio (m/z) and fragmentation patterns to validate the identity of the peak.
Validated Protocol
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
-
Note: While carboxylic acids often favor Negative mode, the pyrrolidone nitrogen allows for protonation [M+H]+ in positive mode, which is generally more stable for Racetams.
-
-
Precursor Ion: m/z ~220.1 [M+H]+ (Calculated MW: 219.24).
-
MRM Transitions (Quantification):
-
220.1 → 174.1 (Loss of -COOH/HCOOH, typical for carboxylic acids).
-
220.1 → 104.1 (Phenyl-ethyl fragment, characteristic of phenyl-pyrrolidones).
-
-
Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in ACN (B).
-
Crucial Difference: Phosphoric acid (used in UV) is non-volatile and must not be used in MS. Formic acid is the volatile substitute.
-
Part 4: Technique C — Chiral HPLC (The Stereochemical Check)
Best For: Enantiomeric Purity (R- vs S- isomers).
The Scientific Rationale
The biological activity of Phenylpiracetam-related compounds is often stereoselective. Standard C18 columns cannot separate the R- and S- enantiomers of the acid intermediate. A polysaccharide-based chiral stationary phase is required to form transient diastereomeric complexes.
Validated Protocol
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mode: Normal Phase (NP) or Polar Organic Mode (POM).
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1).
-
Why TFA? The acidic additive is mandatory to suppress the interaction of the carboxylic acid with the silica backbone, preventing peak broadening.
-
-
Detection: UV @ 210 nm.
Part 5: Cross-Validation & Comparative Analysis
The following table synthesizes experimental data to guide method selection.
| Feature | Method A: RP-HPLC-UV | Method B: LC-MS/MS | Method C: Chiral HPLC |
| Primary Use | Routine Assay, Purity % | Plasma PK, Trace Impurities | Enantiomeric Excess (ee%) |
| LOD (Limit of Detection) | ~ 0.5 µg/mL | ~ 1–5 ng/mL | ~ 1.0 µg/mL |
| Specificity | Moderate (Retention Time only) | High (Mass + Fragmentation) | High (Stereo-selective) |
| Throughput | High (15 min run) | High (5-8 min run) | Low (20-30 min run) |
| Cost Per Sample | Low ($) | High ( | Moderate ( |
| Critical Limitation | Cannot distinguish enantiomers | Matrix effects (Ion suppression) | Solvent consumption |
Diagram 2: Cross-Validation Workflow
This diagram visualizes how to use MS to validate the UV method (Peak Purity).
Caption: Workflow for cross-validating HPLC-UV purity results using orthogonal LC-MS detection.
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures: Q2(R2). ICH Guidelines. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9855859 (Brivaracetam Analogues). PubChem.[1] [Link]
-
Malyutina, Y. et al. (2018). Simultaneous determination of piracetam and its four impurities by RP-HPLC with UV detection. Journal of Liquid Chromatography & Related Technologies. [Link]
Sources
In vivo validation of cognitive enhancement in animal models.
Comparative Guide: In Vivo Validation Platforms for Cognitive Enhancement Candidates
Executive Summary: The Translational Gap
The failure rate of cognitive enhancers in Phase II/III clinical trials remains alarmingly high (>95%), often attributed to poor predictive validity in preclinical models. This guide compares the Standard of Care (SoC) validation workflows against Next-Generation methodologies. We evaluate the efficacy of a hypothetical Novel Candidate (Compound X - e.g., a PDE4 Inhibitor) against the Gold Standard Donepezil (AChE Inhibitor) , utilizing three distinct behavioral platforms:
-
Morris Water Maze (MWM): The historical gold standard for spatial memory.
-
Novel Object Recognition (NOR): High-throughput recognition memory.
-
Touchscreen Operant Chambers: High-fidelity translational assessment.
Mechanistic Differentiation: SoC vs. Novel Candidates
To validate a new compound, one must understand how its mechanism diverges from the SoC. Donepezil (Aricept®) acts by inhibiting acetylcholinesterase, increasing synaptic acetylcholine (ACh). However, novel candidates often target downstream signaling to enhance Long-Term Potentiation (LTP) directly, such as PDE4 inhibitors (preventing cAMP degradation) or Ampakines (modulating AMPA receptors).
Pathway Visualization: Synaptic Targets
The following diagram illustrates the convergence of the SoC (Donepezil) and a Novel Candidate (PDE4 Inhibitor) on the CREB/BDNF pathway, essential for memory consolidation.
Caption: Convergence of Donepezil (AChE inhibition) and Novel PDE4 inhibitors on CREB-mediated gene transcription for LTP.
Platform Comparison: Selecting the Right Assay
Choosing the validation platform is a trade-off between throughput, stress confounds, and translational relevance.
Comparative Data Matrix
| Feature | Morris Water Maze (MWM) | Novel Object Recognition (NOR) | Touchscreen Systems (PAL/TUNL) |
| Cognitive Domain | Hippocampal Spatial Memory | Perirhinal Recognition Memory | Executive Function & Working Memory |
| Stress Level | High (Water immersion, hypothermia risk) | Low (Free exploration) | Low (Reward-based) |
| Throughput | Low (1 animal/trial, 5-7 days) | High (Parallel testing, 2-3 days) | Medium (High training time, auto-data) |
| Translational Index | Low (Humans rarely swim to safety) | Medium (Visual recognition) | High (Identical to CANTAB/CANTAB-PAL) |
| SoC Sensitivity | Donepezil: High efficacy | Donepezil: Moderate efficacy | Donepezil: High specificity |
| Cost | Low (Pool + Camera) | Low (Arena + Camera) | High (Hardware + Software) |
Experimental Protocols (Self-Validating Systems)
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), these protocols include "Stop/Go" validation steps.
Protocol A: Morris Water Maze (Spatial Reference Memory)
Best for: Confirming hippocampal efficacy of the candidate.
-
System Setup: Circular pool (1.2m diameter for mice), water temp 24-26°C (Critical: Cold water induces hypothermia-related amnesia, masking drug effects). Opaque water (non-toxic white paint).[1]
-
Visual Cues: High-contrast geometric shapes on walls. Validation: If cues are moved, the animal must fail to find the platform (proves spatial strategy).
-
Acquisition Phase (Days 1-5):
-
4 trials/day, 60s max.
-
Drug Administration: Administer Candidate or Vehicle 30-60 min prior to testing (based on PK Tmax).
-
-
Probe Trial (Day 6):
-
Remove platform. Record time in Target Quadrant.
-
Self-Validation Metric: Vehicle-treated animals must show >25% time in target quadrant (chance level). If not, the assay failed.
-
-
Visible Platform Control (Day 7):
Protocol B: Novel Object Recognition (NOR)
Best for: High-throughput screening of recognition memory.
-
Habituation (Day 1): 10 min free exploration in empty arena.
-
Training (Day 2 - T1): Two identical objects (A + A). 10 min exploration.
-
Exclusion Criteria: Animals exploring <20s total are excluded (insufficient encoding).
-
-
Inter-Trial Interval (ITI): 1h (Short-term) or 24h (Long-term). Administer drug during ITI for consolidation effects, or pre-T1 for acquisition.
-
Testing (Day 2 - T2): One familiar object (A) + One novel object (B).
-
Data Analysis (Discrimination Index - DI):
-
Interpretation: Positive DI indicates memory retention. Donepezil typically restores DI in scopolamine-induced amnesia models from ~0.0 to >0.3.
-
Strategic Workflow: From Hit to Lead
This decision tree outlines the logical progression for validating a cognitive enhancer, ensuring resources are not wasted on false positives.
Caption: Step-wise validation funnel. Tier 1 filters efficacy; Tier 3 confirms translational potential.
References
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.[4] Nature Protocols.
-
Ennaceur, A., & Delacour, J. (1988). A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data.[1][4][5][6][7][8][9] Behavioural Brain Research.
-
[Link]
-
-
Bussey, T. J., et al. (2012).
-
[Link]
-
-
Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research.[10] PLOS Biology.[2][11]
-
[Link]
-
-
Bondi, C. O., et al. (2008).
-
[Link]
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- 11. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
Benchmarking Guide: 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic Acid Derivatives vs. Standard Neuroprotective Agents
[1]
Executive Summary: The Lipophilic Racetam Scaffold
The compound 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid , widely known as Phenylpiracetam (or Carphedon), represents a critical evolution in the racetam class of nootropics.[1] By attaching a phenyl group to the 4-position of the pyrrolidone ring of Piracetam, the molecule achieves significantly higher lipophilicity, allowing for rapid Blood-Brain Barrier (BBB) penetration.
Unlike its parent compound Piracetam, which primarily modulates membrane fluidity and SV2A, Phenylpiracetam—specifically its R-enantiomer —exhibits distinct affinity for the Dopamine Transporter (DAT) . This guide benchmarks Phenylpiracetam and its key derivatives (hydrazides, optical isomers) against established neuroprotective standards (Piracetam, Memantine, Donepezil) to assist in lead selection and experimental design.
The Chemical Candidate & Derivatives
To benchmark effectively, we must first define the specific derivatives under evaluation. The "phenyl" modification creates a chiral center, leading to stereoselective pharmacodynamics.
| Derivative Candidate | Chemical Distinction | Key Pharmacological Characteristic |
| Phenylpiracetam (Racemic) | 50:50 mixture of R and S isomers.[1] | General cognitive enhancement; mixed mechanism.[1][2] |
| R-Phenylpiracetam | Pure (4R)-isomer.[1][3][4][5] | Selective DAT Inhibitor. Responsible for psychostimulant and antidepressant effects.[1] |
| S-Phenylpiracetam | Pure (4S)-isomer.[1] | Lacks DAT affinity; exhibits metabolic effects (glucose/leptin modulation) without locomotor stimulation.[1] |
| Phenylpiracetam Hydrazide | Amide group replaced by hydrazide.[1][6][7][8] | Research Grade. Theorized higher potency/bioavailability; limited peer-reviewed toxicology data.[1] |
Mechanistic Benchmarking (The "Why")
Dopaminergic vs. Cholinergic Pathways
The primary differentiator of Phenylpiracetam derivatives is the Dopamine Transporter (DAT) inhibition.[1]
-
Piracetam (Standard): Modulates AMPA receptors and membrane fluidity; no significant DAT affinity.[1]
-
Phenylpiracetam (Candidate): Blocks dopamine reuptake (similar to Methylphenidate but milder), increasing extracellular dopamine.[9]
-
Memantine (Comparator): NMDA receptor antagonist; prevents excitotoxicity.[1][10]
Visualizing the Mechanism of Action
The following diagram illustrates the dual-pathway mechanism (DAT inhibition + Cholinergic modulation) that distinguishes Phenylpiracetam from standard racetams.[1]
Caption: Dual-action mechanism of R-Phenylpiracetam targeting DAT inhibition and nAChR modulation to drive neuroplasticity.[1]
Experimental Validation Protocols
To objectively compare these derivatives, you must employ self-validating protocols that control for bioavailability and specific receptor activity.[1]
In Vitro: Glutamate Excitotoxicity Assay (Neuroprotection)
Objective: Determine if the derivative protects PC12 or Hippocampal cells from NMDA-mediated cell death (benchmarked against Memantine).[1]
Protocol Steps:
-
Culture: Plate PC12 cells in DMEM + 10% FBS. Differentiate with NGF (50 ng/mL) for 7 days.[1]
-
Pre-treatment: Incubate cells with Candidate (0.1, 1, 10 µM) or Memantine (Positive Control) for 2 hours.
-
Insult: Expose cells to L-Glutamate (1 mM) for 24 hours.
-
Assay: Measure cell viability using MTT Assay (absorbance at 570 nm).
-
Validation: The Memantine group must show >80% viability relative to control for the assay to be valid.
In Vivo: Scopolamine-Induced Amnesia (Cognition)
Objective: Assess reversal of cholinergic blockade (benchmarked against Piracetam).
Protocol Workflow:
Caption: Standardized workflow for assessing anti-amnesic properties using the Scopolamine challenge model.
Comparative Data Analysis
The following table synthesizes data from preclinical studies comparing Phenylpiracetam derivatives against standard agents.
| Feature | Piracetam (Standard) | Phenylpiracetam (Racemic) | R-Phenylpiracetam | Memantine |
| Relative Potency | 1x (Baseline) | ~60x | ~120x | N/A (Different Mech) |
| DAT Affinity (Ki) | > 100 µM (Inactive) | Moderate | High (Selective) | Inactive |
| Bioavailability | ~100% (Low BBB penetration) | ~100% (High BBB penetration) | ~100% | ~100% |
| Half-Life | 5 hours | 3-5 hours | 3-5 hours | 60-100 hours |
| Primary Indication | Cognitive Decline | Asthenia, Adaptation | ADHD, Depression | Alzheimer's (Mod-Severe) |
| Neuroprotection | Membrane fluidity | Anti-inflammatory (LPS model) | Anti-inflammatory | Anti-excitotoxic |
Key Insights for Researchers:
-
Stereochemistry Matters: If your target is dopaminergic modulation (motivation, focus), the R-isomer is the only viable candidate. The S-isomer is ineffective for this pathway [1].[1]
-
Inflammation: R-Phenylpiracetam has shown significant efficacy in reducing LPS-induced neuroinflammation (lowering TNF-α and IL-1β), a property not strongly observed in Piracetam [2].[1]
-
Hydrazide Caution: While Phenylpiracetam Hydrazide is marketed as "more potent," peer-reviewed toxicological data is sparse compared to the amide forms.[1] Proceed with caution in human-translation models.
References
-
Zvejniece, L., et al. (2011). Isomers of phenylpiracetam: Stereoselective binding to the dopamine transporter and effects on locomotor activity.[1] Basic & Clinical Pharmacology & Toxicology.[1]
-
Stiebris, I., et al. (2020). Neuroprotective and anti-inflammatory activity of DAT inhibitor R-phenylpiracetam in experimental models of inflammation in male mice.[1][11][12] Inflammopharmacology.[1][11]
-
Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders.[1] Drugs.[1][2][6][7][8][11][13][14][15][16][17]
-
Firstova, Y. Y., et al. (2011). The effects of scopolamine and the nootropic drug phenotropil on rat brain neurotransmitter levels during testing of conditioned passive avoidance task.[1] Neurochemical Journal.[1]
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- 6. Phenylpiracetam Hydrazide - Ethos Herbals [ethosherbals.com]
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Methodological Guide: Confirmation of AMPA Receptor Function Modulation
Executive Summary
The confirmation of AMPA receptor (AMPAR) modulation is a critical checkpoint in neuropharmacology and drug discovery. Because AMPARs mediate the majority of fast excitatory synaptic transmission in the CNS, their modulation—whether by agonists, antagonists, or allosteric regulators—requires precise validation.
This guide compares the two primary "products" of validation: High-Fidelity Whole-Cell Patch-Clamp Electrophysiology (the gold standard for kinetics) and High-Throughput Calcium Flux Assays (the standard for scalability). We analyze the trade-offs between these methodologies and provide self-validating protocols using standard reference compounds (NBQX, GYKI 52466, and Cyclothiazide) to ensure data integrity.
Part 1: The Landscape of AMPAR Modulation
To confirm function, one must understand the kinetic states of the receptor. AMPARs exist in dynamic equilibrium between Resting , Open , and Desensitized states.
Mechanistic Visualization
The following diagram illustrates the AMPAR gating cycle and the specific intervention points for standard modulators.
Figure 1: AMPA Receptor Kinetic States and Pharmacological Intervention Points. Note the critical role of PAMs in stabilizing the open state against rapid desensitization.
Part 2: Comparative Analysis of Confirmation Methodologies
When validating a novel modulator (e.g., a putative drug candidate), researchers must choose between resolution and throughput.
Comparative Performance Matrix
| Feature | Whole-Cell Patch-Clamp | Fluorescence Calcium Flux (HTS) |
| Primary Readout | Ionic Current (pA/nA) | Intracellular Ca²⁺ Fluorescence (RFU) |
| Temporal Resolution | Microseconds (<1 ms) | Seconds (Limited by dye kinetics) |
| Desensitization | Can measure directly (decay tau) | Must be blocked (requires Cyclothiazide) |
| Throughput | Low (1-10 cells/day) | High (384/1536-well plates) |
| Mechanistic Insight | High (Rectification, Kinetics, Pore block) | Low (Agonist/Antagonist/Modulator only) |
| Cost Per Point | High (Labor intensive) | Low (Reagent based) |
| False Positives | Rare (Direct measurement) | Common (Dye artifacts, autofluorescence) |
Critical Insight: The "Desensitization Trap"
Why Calcium Flux often fails without modification: AMPA receptors desensitize in milliseconds. Standard calcium dyes (e.g., Fluo-4) react in seconds. Without a Positive Allosteric Modulator (PAM) like Cyclothiazide (CTZ) to block desensitization, the channel closes before enough calcium enters to generate a detectable fluorescent signal [1].
-
Recommendation: For HTS Calcium assays, always include 50-100 µM CTZ in the assay buffer. For Patch-Clamp, CTZ is optional and used only if studying tonic currents.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Whole-Cell Patch-Clamp (The Gold Standard)
Objective: Confirm specific AMPAR-mediated currents and determine subunit composition (Rectification Index).
1. Slice Preparation & Solutions
-
Internal Solution (Pipette): Cs-Methanesulfonate based (130 mM) to block K+ channels and improve space clamp. Include Spermine (0.1 mM) if measuring rectification (essential for polyamine block of GluA2-lacking receptors).
-
External Solution (aCSF): Standard Krebs cycle.
-
Isolation Cocktail:
-
Picrotoxin (100 µM): Blocks GABA_A receptors.
-
D-AP5 (50 µM): Blocks NMDA receptors.
-
Tetrodotoxin (1 µM): Blocks voltage-gated Na+ channels (for mEPSC recording).
-
2. The Validation Workflow
-
Establish Giga-seal: Target pyramidal neurons (e.g., CA1 hippocampus).[1] Break in to achieve whole-cell configuration.
-
Baseline Stability: Hold at -70 mV. Monitor series resistance (Rs). Discard if Rs changes >20%.
-
Pharmacological Isolation (The "Self-Check"):
-
Apply Glutamate (or electrical stimulation).[2] Record Inward Current.
-
Step 3a (Negative Control): Wash in NBQX (10 µM) .
-
Validation: Current must be abolished (>95% reduction). If residual current remains, check for Kainate receptors or incomplete NMDA block.
-
Step 3b (Washout): Wash out NBQX. Current should recover (demonstrates cell health).
-
Step 3c (Selectivity Check - Optional): Apply GYKI 52466 (50 µM) .[3]
-
Insight: GYKI is a selective AMPAR antagonist that does not block Kainate receptors [2]. If NBQX blocks but GYKI does not, you are recording Kainate currents.
-
3. Data Analysis: Rectification Index
To determine if the AMPAR is Calcium-Permeable (CP-AMPAR, GluA2-lacking):
-
Record EPSC amplitude at -60 mV and +40 mV .
-
Formula:
-
Interpretation: Linear I-V (RI ≈ 1) indicates GluA2-containing (Ca2+ impermeable).[4] Rectifying I-V (RI > 2) indicates GluA2-lacking (Ca2+ permeable).
Protocol B: High-Throughput Calcium Flux (The Scalable Alternative)
Objective: Screen compound libraries for AMPAR modulators using FLIPR/FDSS systems.
1. Cell Line & Reagents[5][6][7][8][9]
-
Cells: HEK293 stably expressing GluA1/GluA2 (flip/flop variants).
-
Dye: Fluo-8 or Calcium-6 (faster kinetics than Fluo-4).
-
Assay Buffer: HBSS + 20 mM HEPES. Crucial Additive: 100 µM Cyclothiazide (CTZ).[2]
2. Step-by-Step Workflow
-
Dye Loading: Incubate cells with dye for 45-60 min at 37°C.
-
Compound Addition (Pre-incubation):
-
Add test compounds.
-
Include Reference Controls on every plate:
-
Max Signal: Glutamate (100 µM) + CTZ (100 µM).
-
Min Signal: Buffer only.
-
Inhibition Control: NBQX (10 µM) pre-incubated.
-
-
-
Agonist Injection: Inject Glutamate (EC80 concentration) via automated liquid handler.
-
Readout: Measure Fluorescence (RFU) for 180 seconds.
3. Data Validation
-
Z-Factor: Must be > 0.5 for the assay to be considered valid.
-
Signal Window: The signal from (Glu + CTZ) should be at least 3-5x higher than (Glu alone) due to desensitization block. If this window is small, the CTZ is degraded or the cells have lost receptor expression.
Part 4: Logical Workflow for Modulator Confirmation
The following diagram outlines the decision process for characterizing a new AMPAR modulator.
Figure 2: Decision Matrix for AMPAR Modulator Characterization. This workflow ensures that HTS hits are validated mechanistically using electrophysiology.
References
-
Rectification and Calcium Permeability: Hollmann, M., Hartley, M., & Heinemann, S. (1991). Ca2+ permeability of KA-AMPA-gated glutamate receptor channels depends on subunit composition. Science, 252(5007), 851-853. [Link]
-
Selectivity of GYKI 52466 vs NBQX: Paternain, A. V., Morales, M., & Lerma, J. (1995). Selective antagonism of AMPA receptors unmasks kainate receptor-mediated responses in hippocampal neurons. Neuron, 14(1), 185-189. [Link]
-
Cyclothiazide Mechanism (Desensitization Block): Partin, K. M., Patneau, D. K., Winters, C. A., Mayer, M. L., & Buonanno, A. (1993). Selective modulation of desensitization at AMPA versus kainate receptors by cyclothiazide and concanavalin A. Neuron, 11(6), 1069-1082. [Link]
-
High-Throughput Calcium Assay Protocols: Hansen, K. B., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors (Adapted for AMPA with CTZ). Journal of Visualized Experiments, (134), e57065. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Interactions of GYKI 52466 and NBQX with cyclothiazide at AMPA receptors: experiments with outside-out patches and EPSCs in hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (GYKI 52466) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dieringlab.web.unc.edu [dieringlab.web.unc.edu]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives | MDPI [mdpi.com]
- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
Statistical Validation of Behavioral Test Results: A Comparative Guide to Robust Experimental Design
Executive Summary
The Crisis of Reproducibility: In behavioral neuroscience, the "Standardization Fallacy" (Crabbe et al., 1999) and low statistical power (Button et al., 2013) have created a reproducibility crisis.[1] Traditional methods—relying on manual scoring and basic ANOVA—often fail to account for biological clustering (e.g., litter effects), leading to inflated Type I error rates (pseudoreplication).
This guide compares the Traditional Workflow (Manual Scoring + Fixed-Effect ANOVA) against the Modern Robust Workflow (Automated Tracking + Linear Mixed Models). We demonstrate that while the Modern Workflow requires higher initial technical investment, it drastically improves data integrity, sensitivity, and translational validity.
Part 1: Comparative Analysis (Traditional vs. Modern)
The following table contrasts the two prevailing methodologies in pre-clinical behavioral studies.
Table 1: Methodological Performance Matrix
| Feature | Traditional Workflow | Modern Robust Workflow | Impact on Validity |
| Data Acquisition | Manual Scoring (Stopwatch/Grid) | Automated Tracking (DeepLabCut/EthoVision) | Sensitivity: Automated systems detect micro-behaviors (e.g., velocity changes) invisible to the human eye. |
| Observer Bias | High (Inter-rater variability >15%) | Low (Algorithmic consistency) | Reproducibility: Algorithms eliminate "observer drift" over long longitudinal studies. |
| Statistical Model | Repeated Measures ANOVA (RM-ANOVA) | Linear Mixed Models (LMM) / Hierarchical Models | False Positives: ANOVA fails to account for random effects (cage/litter), inflating Type I errors by up to 50%. |
| Missing Data | Listwise Deletion (drops entire subject) | Likelihood-based estimation (uses all data) | Power: LMM retains statistical power even with attrition (e.g., lost headcaps). |
| Experimental Unit | Often incorrectly defined as "Animal" | Defined by Random Effect (e.g., Cage/Litter) | Integrity: Prevents pseudoreplication, ensuring |
Experimental Data: The "Litter Effect" Trap
To illustrate the danger of the Traditional Workflow, consider a synthetic dataset derived from a standard Open Field Test (OFT) where treatment is applied to pregnant dams (meaning the litter is the unit of randomization, not the pup).
Scenario: 4 Litters (2 Control, 2 Treated). 5 pups per litter. Total
-
True Effect: None (Null Hypothesis is true).
-
Confounder: Litter A is naturally hyperactive.
| Analysis Method | Statistical Result | Conclusion | Reality |
| Naïve t-test (n=20) | Significant Effect | False Positive (Type I Error) caused by treating correlated pups as independent. | |
| Linear Mixed Model | No Effect | Correct. The model accounts for the "Litter" as a random effect, widening the confidence interval appropriately. |
Scientist's Note: If you are publishing drug efficacy data based on the "Naïve t-test" column, you are likely generating irreproducible leads. The LMM approach is not just "better statistics"; it is a filter for biological reality.
Part 2: Validated Experimental Protocol (Open Field Test)
This protocol implements a Self-Validating System designed to flag technical errors before they become statistical outliers.
Phase 1: System Validation (The "Empty Arena" Test)
Before introducing animals, validate the tracking hardware.
-
Phantom Object: Place a static object (e.g., a toy block) in the center.
-
Record: 10 minutes.
-
Threshold Check: If the software records >0.5 cm of movement (jitter noise), recalibrate camera contrast and threshold settings.
Phase 2: Animal Habituation & Testing
Objective: Measure anxiety-like behavior (thigmotaxis) and locomotor activity.
-
Acclimatization: Move animals to the testing room 1 hour prior to testing. Crucial: Use red light (dim) to minimize circadian stress.
-
Surface Cleaning: Clean arena with 70% ethanol between every trial.
-
Validation Step: Allow ethanol to fully evaporate (2 mins). Olfactory cues from wet ethanol induce freezing behavior, confounding anxiety data.
-
-
Placement: Place the animal in the center of the arena, facing away from the experimenter.
-
Why? Placing near walls biases thigmotaxis data.
-
-
Acquisition: Record for 10-30 minutes.
-
Sampling Rate: Minimum 15 Hz (30 Hz recommended for velocity micro-structure).
-
Phase 3: Data Quality Control (The "Impossible Speed" Filter)
Run a post-processing script to flag tracking errors:
-
Criteria: Flag frames where velocity > 100 cm/s (physiologically impossible for mice).
-
Action: If >5% of frames are flagged, discard trial or retrain tracking model (e.g., DeepLabCut). Do not manually interpolate without reporting it.
Part 3: Statistical Framework & Visualization
The Shift to Linear Mixed Models (LMM)
Standard ANOVA assumes independence of observations. In animal studies, animals in the same cage or litter are not independent.[2] They share:
-
Genetics (Littermates)
-
Environment (Cage hierarchy, microbiome transfer)
The LMM Equation:
-
: Outcome for animal
in cage . - : Fixed effect (The Drug Treatment).
- : Random Effect (The Cage/Litter variance).
- : Residual error.
By estimating
Workflow Visualization
The following diagrams illustrate the robust decision-making process required for high-integrity behavioral studies.
Diagram 1: The Robust Experimental Workflow
Caption: A closed-loop workflow where Quality Control (QC) acts as a gatekeeper before statistical analysis. Failures in QC trigger re-acquisition, not data manipulation.
Diagram 2: Statistical Decision Tree
Caption: Decision logic for selecting the appropriate statistical model. Note that LMM is the default for most modern animal studies due to inherent clustering.
References
-
Button, K. S., et al. (2013).[3] Power failure: why small sample size undermines the reliability of neuroscience. Nature Reviews Neuroscience.[3] Link
-
Crabbe, J. C., Wahlsten, D., & Dudek, B. C. (1999). Genetics of mouse behavior: interactions with laboratory environment. Science. Link
-
Mathis, A., et al. (2018). DeepLabCut: markerless pose estimation of user-defined body parts with deep learning. Nature Neuroscience. Link
-
Aarts, E., et al. (2014). A multilevel analysis of the Morris water maze: a better separation of learning and search strategies. Journal of Neuroscience Methods. Link
-
Lazic, S. E. (2010). The problem of pseudoreplication in neuroscientific studies: is it affecting your analysis? BMC Neuroscience. Link
-
Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology.[1] Link
Sources
Comparison with piracetam and its N-acyl derivatives.
Executive Summary
This guide provides a technical analysis comparing Piracetam (2-oxo-1-pyrrolidineacetamide) with its N-acyl derivatives .[1] While Piracetam remains the prototype nootropic, its clinical utility is often limited by low potency and moderate blood-brain barrier (BBB) permeability (
Experimental data indicates that N-acylation—specifically at the acetamide nitrogen or the pyrrolidone ring nitrogen (e.g., Aniracetam)—significantly enhances lipophilicity and receptor affinity. Recent molecular docking and in vivo studies demonstrate that specific N-acyl derivatives (e.g., N-butyryl-piracetam) exhibit superior binding energy to AMPA receptors (-95.5 kcal/mol vs. -86.5 kcal/mol for Piracetam) and effective dosages reduced by a factor of 10–20x.
Structural & Physicochemical Analysis[1][2]
The primary limitation of Piracetam is its high water solubility and lack of specific receptor affinity. Structural modification via N-acylation introduces a lipophilic moiety, altering the pharmacokinetics and pharmacodynamics.
The Lipophilicity Shift
The addition of an acyl chain (Acetyl, Propionyl, Butyryl, or Anisoyl) increases the partition coefficient (
| Compound | Structure Type | Modification Site | Log P (Approx) | BBB Permeability |
| Piracetam | Prototype | None | -1.7 | Low-Moderate |
| PirAc (N-acetyl) | Side-chain N-acyl | Acetamide Nitrogen | -0.8 | Moderate |
| PirBut (N-butyryl) | Side-chain N-acyl | Acetamide Nitrogen | ~0.5 | High |
| Aniracetam | Ring N-acyl | Pyrrolidone Nitrogen | 1.2 | Very High |
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the structural evolution and its functional consequences.
Caption: SAR flow demonstrating how N-acylation drives lipophilicity, facilitating membrane insertion and allosteric receptor modulation.[1]
Pharmacological Performance & Receptor Affinity[1][3]
Molecular Docking Data (In Silico)
Recent studies utilizing molecular docking (PDB ID: 3LSF for AMPA receptors) reveal that N-acyl derivatives form more stable complexes with the receptor binding site than the parent molecule.
Table 1: Binding Energy Comparison (AMPA & GABA-A Receptors) Lower energy indicates higher affinity/stability.
| Ligand | GABA-A Binding Energy (kcal/mol) | AMPA Binding Energy (kcal/mol) | Key Amino Acid Interactions |
| GABA (Control) | -71.71 | N/A | Arg207, Glu155 |
| Piracetam | -86.51 | -40.27 | Ser217, Asp248, Tyr35 |
| PirAc (N-acetyl) | -88.69 | -41.88 | + Stronger Tyr97 interaction |
| PirBut (N-butyryl) | -95.51 | -44.09 | Optimal Hydrophobic Fit |
| Aniracetam | -81.51 | -44.09 | Dimer Interface Binding |
Data Source: Derived from comparative molecular modeling studies (See Ref 1).
In Vivo Efficacy: Scopolamine-Induced Amnesia
In standard passive avoidance tasks, N-acyl derivatives demonstrate significantly higher potency (lower ED50) compared to Piracetam.
Table 2: Comparative Effective Dose (ED50) for Memory Retention
| Compound | ED50 (mg/kg, i.p.) | Relative Potency | Observation |
| Piracetam | 200 - 400 | 1x (Baseline) | Weak effect at <100mg/kg |
| Aniracetam | 10 - 50 | ~10-20x | Rapid onset, short half-life |
| N-acyl Piperidones | 5 - 20 | ~20-40x | High efficacy in retention |
Mechanism of Action: The "Membrane-Allosteric" Hypothesis
Unlike direct agonists, racetams act as Positive Allosteric Modulators (PAMs). N-acyl derivatives possess a distinct advantage due to their ability to intercalate into the lipid bilayer.
-
Membrane Fluidity: N-acyl tails insert into the phospholipid bilayer, altering membrane curvature and fluidity.
-
Receptor Stabilization: This membrane alteration stabilizes the AMPA receptor in an "open" conformation or slows desensitization (specifically at the GluA2 dimer interface).
-
Potentiation: The result is prolonged excitatory postsynaptic potential (EPSP) without direct excitotoxicity.
Caption: Dual-mechanism showing membrane intercalation and direct receptor binding leading to LTP.
Experimental Protocols
To validate the comparative performance of Piracetam and its derivatives, the Step-Through Passive Avoidance Test is the industry standard. It relies on the animal's innate preference for dark environments vs. aversive conditioning.[2][3]
Protocol: Scopolamine-Induced Amnesia (Passive Avoidance)
Objective: Assess the ability of the test compound to reverse chemically induced memory impairment.
Reagents:
-
Scopolamine Hydrobromide (1 mg/kg, i.p.)
-
Test Compounds: Piracetam (200 mg/kg), N-acyl Derivative (10, 20, 50 mg/kg)
-
Vehicle: 0.9% Saline (or Tween-80 for lipophilic derivatives)
Workflow:
-
Acclimatization (Day 1):
-
Place animal in the Light Chamber .
-
Allow exploration. When the animal enters the Dark Chamber , the door closes.
-
No shock is delivered.
-
-
Training / Acquisition (Day 2):
-
Administer Scopolamine (30 min prior) to induce amnesia.
-
Administer Test Compound or Vehicle (Pre-training).
-
Place animal in Light Chamber.
-
Upon entry to Dark Chamber: Deliver Electric Foot Shock (0.5 mA, 2s).
-
Return animal to home cage immediately.
-
-
Retention Test (Day 3 - 24h later):
-
Place animal in Light Chamber.
-
Measure: Step-Through Latency (STL) - Time taken to enter the dark chamber.
-
Cut-off time: 300 seconds.
-
Self-Validating Logic:
-
Control (Saline): High STL (Remembers shock).
-
Control (Scopolamine): Low STL (Forgot shock/Amnesic).
-
Experimental (Drug + Scopolamine): If STL is significantly higher than Scopolamine group, the drug has Antiamnesic Activity .
Synthesis of N-Acyl-2-Pyrrolidinone Acetamides (Brief)
-
Reactants: 2-(2-oxopyrrolidin-1-yl)-acetamide + Carboxylic Anhydride (e.g., Butyric Anhydride).
-
Catalyst: Acidic conditions (p-TsOH or similar).
-
Purification: Recrystallization is critical to remove unreacted anhydride which can confound toxicity data.
References
-
Molecular Design of N-acyl derivatives
-
Title: Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities.[1]
- Source: Scientific Research of the SCO Countries: Synergy and Integr
-
URL: (See pages 140-148 for binding energy tables).
-
-
Piracetam Pharmacology Review
-
Passive Avoidance Protocol
-
AMPA Receptor Modulation
Sources
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- 3. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
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A Researcher's Guide to Enhancing Reproducibility in Preclinical Ischemic Stroke Models: A Comparative Analysis
For researchers, scientists, and drug development professionals dedicated to advancing therapies for ischemic stroke, the persistent challenge of translating promising preclinical findings into clinical success is a formidable hurdle. A significant contributor to this translational gap is the inherent variability and lack of reproducibility in animal models of stroke. This guide provides an in-depth comparison of common ischemic stroke models, focusing on the reproducibility of neurological deficit reduction. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources to empower you to design more robust and reliable preclinical studies.
The Crux of the Matter: Why Reproducibility in Stroke Models is Paramount
The ultimate goal of preclinical stroke research is to identify neuroprotective agents that can improve functional outcomes in patients.[1] Neurological deficits in animal models serve as a critical surrogate for clinical endpoints. However, the variability in these outcomes can obscure the true efficacy of a potential therapeutic. Factors such as the chosen stroke model, surgical execution, and the methods for assessing neurological function all contribute to this variability.[2] By understanding and controlling these variables, we can increase the statistical power of our studies, reduce the number of animals required, and, most importantly, generate more reliable data that can confidently guide clinical trial design.
A Comparative Analysis of Common Ischemic Stroke Models
The choice of stroke model is a foundational decision that profoundly impacts the nature of the ischemic insult and the resulting neurological deficits. Here, we compare three widely used models: Middle Cerebral Artery Occlusion (MCAO), the photothrombotic model, and the embolic model.
| Model | Mechanism of Ischemia | Typical Location of Infarct | Reproducibility of Neurological Deficit | Key Advantages | Key Disadvantages |
| Middle Cerebral Artery Occlusion (MCAO) | Mechanical occlusion of the MCA with an intraluminal filament. | Striatum and overlying cortex. | Moderate to high variability.[3] | Mimics human stroke pathophysiology (arterial occlusion); allows for reperfusion studies. | High variability in infarct size and neurological outcome; technically demanding; risk of subarachnoid hemorrhage.[3] |
| Photothrombotic Model | Photosensitive dye is injected intravenously and activated by a focused light source on the skull, inducing thrombosis in the targeted cortical microvasculature. | Highly localized cortical infarct. | High reproducibility.[4] | Highly reproducible infarct location and size; minimally invasive; low mortality.[4] | Lacks a significant ischemic penumbra; does not model large vessel occlusion; different inflammatory profile compared to MCAO. |
| Embolic Model | Introduction of a pre-formed clot (autologous or thrombin-induced) into the cerebral circulation, typically lodging in the MCA. | Variable, depending on clot size and destination. | High variability.[5] | Closely mimics human thromboembolic stroke; suitable for studying thrombolytic therapies.[5] | High variability in infarct size and location; high mortality rate.[5] |
Expert Insight: While the MCAO model is the most widely used due to its clinical relevance, its inherent variability poses a significant challenge. The photothrombotic model offers superior reproducibility for cortical strokes, making it an excellent choice for initial screening of neuroprotective compounds targeting cortical tissue. The embolic model, despite its variability, is indispensable for studying the efficacy of thrombolytic agents.
Key Factors Influencing Reproducibility of Neurological Deficits
Beyond the choice of model, numerous factors can introduce variability into the assessment of neurological outcomes. Acknowledging and controlling these variables is essential for robust and reproducible research.
Experimental Workflow for Ischemic Stroke and Neurological Assessment
Caption: A generalized experimental workflow for preclinical ischemic stroke studies.
Sources of Variability in Preclinical Stroke Research
Caption: Major contributors to experimental variability in preclinical stroke studies.
Standardized Protocols for Neurological Deficit Assessment
To minimize inter-assessor and inter-laboratory variability, the use of standardized, well-defined protocols for neurological assessment is non-negotiable. The following are detailed protocols for commonly used scoring systems.
Bederson Scale for Global Neurological Function
The Bederson scale provides a rapid and simple assessment of global neurological deficits.[6][7]
Materials:
-
A flat, open surface for observation.
Procedure:
-
Forelimb Flexion: Suspend the rodent by its tail approximately 1 meter above a surface. Observe the forelimbs.
-
Score 0: Both forelimbs extend towards the floor.
-
Score 1: The contralateral forelimb is consistently flexed.
-
-
Resistance to Lateral Push: Place the rodent on a flat surface. Gently push the animal sideways in both directions.
-
Score 2: The animal displays forelimb flexion and has decreased resistance to being pushed towards the paretic side.
-
-
Circling Behavior: Allow the rodent to move freely on a flat surface for at least one minute.
-
Score 3: The animal consistently circles towards the paretic side.[6]
-
Scoring:
-
A higher score indicates a more severe neurological deficit. This test is most sensitive in the acute phase (first 24-48 hours) post-stroke.[6]
Modified Neurological Severity Score (mNSS)
The mNSS is a more comprehensive composite score that evaluates motor, sensory, reflex, and balance functions.[6][8]
Materials:
-
Open field area
-
Balance beam (1 cm wide)
-
String or wire for hanging test
Procedure and Scoring (Total Score: 14 for mice, 18 for rats): One point is awarded for the inability to perform each task or the absence of a reflex.
-
Motor Tests (6 points):
-
Hemiplegia (1 point): Observe gait for paralysis of one side of the body.
-
Circling (1 point): Compulsive circling towards the paretic side.
-
Forelimb Flexion (1 point): As described in the Bederson scale.
-
Hindlimb Flexion (1 point): Similar observation for the hindlimbs.
-
Gait (1 point): Inability to walk straight.
-
Beam Walking (1 point): Inability to traverse a narrow beam.
-
-
Sensory Tests (2 points):
-
Visual Placement (1 point): Failure to place the forelimb on a surface when moved towards it.
-
Tactile Placement (1 point): Failure to place the forelimb on a surface when the vibrissae touch it.
-
-
Reflex Tests (4 points):
-
Pinna Reflex (1 point): Absence of ear twitch when the external auditory canal is touched.
-
Corneal Reflex (1 point): Absence of blinking when the cornea is lightly touched.
-
Startle Reflex (1 point): Absence of a motor response to a loud noise.
-
Righting Reflex (1 point): Inability to right itself within 2 seconds when placed on its back.
-
-
Balance Test (2 points):
-
Balance on Beam (1 point): Inability to maintain balance on a narrow beam for 5 seconds.
-
Hanging Wire Test (1 point): Inability to hang from a wire with both forepaws for at least 5 seconds.
-
Scoring Interpretation:
-
Mice: 1-4 (mild), 5-9 (moderate), 10-14 (severe).[6]
-
Rats: 1-6 (mild), 7-12 (moderate), 13-18 (severe).[8]
Rotarod Test for Motor Coordination and Balance
The rotarod test is a widely used method to assess motor coordination and balance.[9]
Materials:
-
Rotarod apparatus with a rotating rod.
Procedure:
-
Pre-training: Acclimate the animals to the apparatus for several days before stroke induction. This involves placing them on the stationary rod and then at a low, constant speed (e.g., 4 rpm) until they can remain on the rod for at least 60 seconds.
-
Testing:
-
Place the rodent on the rotating rod.
-
The rod can be set to a constant speed or an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod or the time at which the animal makes a complete passive rotation.
-
Perform multiple trials with an inter-trial interval (e.g., 15 minutes).
-
Data Analysis:
-
The average latency to fall across trials is the primary outcome measure. A shorter latency indicates poorer motor coordination.
The Molecular Underpinnings of Ischemic Injury: Key Signaling Pathways
A deeper understanding of the molecular cascades initiated by ischemia is crucial for the rational design of neuroprotective therapies. Below are simplified representations of key pathological signaling pathways.
Glutamate Excitotoxicity and Calcium Overload
Caption: The ischemic cascade leading to glutamate excitotoxicity and calcium overload.
Ischemic conditions lead to a massive release of the excitatory neurotransmitter glutamate. This over-activates N-methyl-D-aspartate (NMDA) receptors, causing an excessive influx of calcium ions into neurons.[10][11] This calcium overload triggers a cascade of detrimental events, including the activation of proteases and lipases, mitochondrial dysfunction, and ultimately, neuronal death.[10]
Oxidative Stress and Inflammation
Caption: The inflammatory cascade following ischemic stroke and reperfusion.
The restoration of blood flow after ischemia (reperfusion), while necessary, can paradoxically exacerbate injury through the generation of reactive oxygen species (ROS).[12] This oxidative stress, coupled with signals from dying cells, activates resident immune cells in the brain (microglia), leading to the release of pro-inflammatory cytokines.[12] This inflammatory milieu contributes to the breakdown of the blood-brain barrier, allowing for the infiltration of peripheral immune cells and causing secondary neuronal damage.[12]
Authoritative Grounding: Best Practices for Preclinical Stroke Research
To further enhance the rigor and reproducibility of your research, it is imperative to adhere to established guidelines.
-
STAIR (Stroke Therapy Academic Industry Roundtable) Recommendations: These guidelines provide a comprehensive framework for preclinical stroke research, emphasizing the importance of randomization, blinding, sample size calculation, and the inclusion of animals with comorbidities.[13]
-
ARRIVE (Animal Research: Reporting of In Vivo Experiments) 2.0 Guidelines: These guidelines provide a checklist of essential information to include in publications describing animal research, ensuring transparency and enabling critical appraisal and replication of the study.[14][15][16]
By integrating these recommendations into your experimental design and reporting, you contribute to a more robust and reliable body of preclinical evidence.
Conclusion: A Path Towards More Reproducible and Translatable Stroke Research
The challenge of improving the reproducibility of neurological deficit reduction in ischemic stroke models is multifaceted. It requires a conscious and systematic approach that begins with the careful selection of the most appropriate animal model for the research question. It extends to the meticulous control of experimental variables, the standardized and blinded assessment of outcomes, and a deep understanding of the underlying molecular mechanisms of ischemic injury. By embracing the principles of rigorous experimental design and transparent reporting, as championed by guidelines like STAIR and ARRIVE, we can collectively enhance the quality and reliability of preclinical stroke research, ultimately accelerating the discovery of effective therapies for this devastating condition.
References
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Bedingfield, J., et al. (2019). Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion. Stroke, 50(8), 2045-2055. [Link]
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Ruan, Y., et al. (2020). Behavioral tests in rodent models of stroke. Brain Hemorrhages, 1(4), 173-184. [Link]
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Schäbitz, W. R., et al. (2019). Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion. Stroke, 50(8), 2045-2055. [Link]
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Shah, S. (2026). How Do GLP-1 Agonists Fit Into Stroke Care?. AJMC. [Link]
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Zarruk, J. G., et al. (2011). Neurological tests for functional outcome assessment in rodent models of ischaemic stroke. Revista de Neurología, 53(10), 607-618. [Link]
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Grote, S., et al. (2025). The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies. Journal of Visualized Experiments, (200), e66405. [Link]
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Kim, J. Y., & Yenari, M. A. (2015). Inflammatory Responses in Brain Ischemia. Current neuropharmacology, 13(2), 257–270. [Link]
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Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0. PLoS biology, 18(7), e3000411. [Link]
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Macleod, M. R., et al. (2015). Variability of functional outcome measures used in animal models of stroke and vascular cognitive impairment – a review of contemporary studies. Journal of Cerebral Blood Flow & Metabolism, 35(10), 1573–1581. [Link]
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Moskowitz, M. A., Lo, E. H., & Iadecola, C. (2010). Therapeutic Targets for Neuroprotection in Acute Ischemic Stroke: Lost in Translation?. Antioxidants & redox signaling, 14(10), 1841–1851. [Link]
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Siesjö, B. K. (1999). Calcium in Ischemic Cell Death. Stroke, 30(5), 1106–1111. [Link]
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Dirnagl, U., et al. (2022). Procedural and Methodological Quality in Preclinical Stroke Research–A Cohort Analysis of the Rat MCAO Model Comparing Periods Before and After the Publication of STAIR/ARRIVE. Frontiers in Neurology, 13, 869681. [Link]
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The Jackson Laboratory. (2014). Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) Rotarod Assay [ROT]. [Link]
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Casals, J. B., et al. (2021). Precision Stroke Animal Models: The Permanent MCAO Model Should be the Primary Model, Not Transient MCAO. Frontiers in Neurology, 12, 747993. [Link]
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Engel, O., et al. (2011). Microcirculatory Changes in Experimental Models of Stroke and CNS-Injury Induced Immunodepression. Microcirculation, 18(6), 431-441. [Link]
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DeBow, S. B., et al. (2003). Functional assessments in the rodent stroke model. Journal of neuroscience methods, 128(1-2), 1-10. [Link]
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Schaar, K. L., et al. (2010). Bederson and Garcia scales used to score animal behavior. ResearchGate. [Link]
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IMPReSS. Rotarod Protocol. International Mouse Phenotyping Consortium. [Link]
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MacManus, J. P., & McBean, D. E. (2019). Post-ischemic inflammatory response in the brain: Targeting immune cell in ischemic stroke therapy. Frontiers in neurology, 10, 102. [Link]
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Wu, Q. J., & Tymianski, M. (2018). Targeting NMDA receptors in stroke: new hope in neuroprotection. Molecular brain, 11(1), 15. [Link]
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George, P. M., & Steinberg, G. K. (2015). Neuroprotective agents in acute ischemic stroke. Neurotherapeutics, 12(4), 743-757. [Link]
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Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. PLoS biology, 18(7), e3000411. [Link]
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Stroke Therapy Academic Industry Roundtable. (2016). Reporting Standards for Preclinical Studies of Stroke Therapy. Stroke, 47(9), 2416–2419. [Link]
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Wu, Q. J., & Tymianski, M. (2018). NMDA-Receptors-in-Stroke-Pathways-and-Potential-Treatments. The journal of undergraduate neuroscience education : JUNE : a publication of FUN, Faculty for Undergraduate Neuroscience, 16(2), R59–R66. [Link]
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Wang, J., et al. (2022). Systemic immune responses after ischemic stroke: From the center to the periphery. Frontiers in immunology, 13, 995327. [Link]
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Clower, D. H., et al. (2016). A Comparison of Pathophysiology in Humans and Rodent Models of Subarachnoid Hemorrhage. Frontiers in neurology, 7, 179. [Link]
-
Mages, B., et al. (2023). Increasing reproducibility in preclinical stroke research: the correlation of immunofluorescence intensity measurements and Western blot analyses strongly depends on antibody clonality and tissue pre-treatment in a mouse model of focal cerebral ischemia. Frontiers in Molecular Neuroscience, 16, 1178413. [Link]
-
The EQUATOR Network. (2020). The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. [Link]
-
Deacon, R. M. (2013). Measuring Motor Coordination in Mice. Journal of visualized experiments : JoVE, (75), e2609. [Link]
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Kuriakose, M., & Fink, E. L. (2020). The science of cerebral ischemia and the quest for neuroprotection: navigating past failure to future success. Pediatric neurology, 107, 19–29. [Link]
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Bio-Techne. (2012). Neuronal Death by Glutamate Excitotoxicity: Protein Mediators & Strategies for Inhibition. [Link]
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Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. ResearchGate. [Link]
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Rajagopal, S., & Rajdev, S. (2013). Neuroprotective agents in ischemic stroke: past, present and future. Future science OA, 3(12), 1167-1177. [Link]
-
Kimmelman, J., & Anderson, J. A. (2012). A Guide to Reproducibility in Preclinical Research. The Journal of the American Medical Association, 308(17), 1747–1748. [Link]
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Mouse Metabolic Phenotyping Centers. (2024). Rotarod. [Link]
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Fricker, A. D., et al. (2018). Animal models of focal ischemic stroke: brain size matters. Frontiers in neuroanatomy, 12, 60. [Link]
-
Li, Y., et al. (2017). Nest-building activity as a reproducible and long-term stroke deficit test in a mouse model of stroke. Journal of neuroscience methods, 290, 116–122. [Link]
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Khan Academy. (n.d.). Post stroke inflammation. [Link]
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Murphy, T. H., & Corbett, D. (2017). Enhancing the alignment of the preclinical and clinical stroke recovery research pipeline. International Journal of Stroke, 12(5), 464–471. [Link]
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Liu, Y., et al. (2007). Differential Roles of NMDA Receptor Subtypes in Ischemic Neuronal Cell Death and Ischemic Tolerance. Stroke, 38(11), 3046–3052. [Link]
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Batool, A., et al. (2019). Prediction of Stroke Outcome in Mice Based on Noninvasive MRI and Behavioral Testing. Stroke, 50(10), 2921-2929. [Link]
-
Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. ResearchGate. [Link]
-
Fluri, F., et al. (2015). Photothrombotic Middle Cerebral Artery Occlusion in Mice: A Novel Model of Ischemic Stroke. Journal of visualized experiments : JoVE, (99), e52873. [Link]
-
Schroeter, A., et al. (2023). Visualization and estimation of stroke infarct volumes in rodents. bioRxiv. [Link]
-
BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]
Sources
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- 3. Photothrombotic Middle Cerebral Artery Occlusion in Mice: A Novel Model of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
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- 11. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inflammatory Responses in Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med-fom-murphylab.sites.olt.ubc.ca [med-fom-murphylab.sites.olt.ubc.ca]
- 14. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 15. arriveguidelines.org [arriveguidelines.org]
- 16. equator-network.org [equator-network.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic Acid
[1][2]
Executive Summary & Operational Directives
Immediate Action: Treat 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid as a Hazardous Chemical Waste . Do not dispose of via municipal trash or sanitary sewer systems.[1]
This compound, often identified as Phenylpiracetam Acid , is a carboxylic acid intermediate/metabolite of the nootropic drug Phenylpiracetam (Carphedon).[1] While it shares the low-toxicity profile of the racetam family, its acidic nature and status as a bioactive intermediate necessitate strict segregation from general waste streams to prevent environmental contamination and unintended chemical reactions.[1]
Core Disposal Strategy: High-temperature incineration via a licensed hazardous waste contractor.[1]
Chemical Identification & Physical Properties
Verification of the specific chemical entity is critical to prevent cross-contamination with its amide derivative (Phenylpiracetam).[1]
| Property | Specification |
| Chemical Name | This compound |
| Common Synonyms | Phenylpiracetam Acid; Carphedon Acid |
| CAS Number | 67118-34-7 (Distinct from Phenylpiracetam: 77472-70-9) |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Physical State | White to off-white crystalline powder |
| Acidity (pKa) | ~3.5 – 4.5 (Carboxylic acid moiety) |
| Solubility | Soluble in DMSO, Methanol, dilute bases; sparingly soluble in water |
Hazard Profiling & Safety Assessment
Based on structure-activity relationships (SAR) with pyrrolidone derivatives and carboxylic acids.[1][2]
GHS Classification (Self-Classified)[1][2]
-
Signal Word: WARNING
-
H315: Causes skin irritation (Acidic nature).[1]
-
H335: May cause respiratory irritation (if dust is inhaled).[1]
Reactivity Matrix
Operational Disposal Procedures
Follow this self-validating workflow to ensure compliance with EPA (RCRA) and local regulations.
A. Solid Waste (Powder/Crystals)[1]
-
Containment: Place the solid substance in a clear, sealable polyethylene bag.
-
Secondary Containment: Place the sealed bag into a secondary bag (double-bagging) to prevent particle release.
-
Labeling: Affix a hazardous waste label.
-
Bin Selection: Deposit into the Solid Organic Waste drum (typically blue or black drum destined for incineration).[1]
B. Liquid Waste (Mother Liquors/Solvent Solutions)
Critical Step: Determine the solvent base before segregation.[1]
-
Non-Halogenated Solvents (e.g., Methanol, DMSO):
-
Pour into the Non-Halogenated Organic Solvent carboy (Red Can).
-
Caution: Ensure the carboy does not contain strong bases (e.g., NaOH waste), as this will trigger an exothermic neutralization reaction.[1]
-
-
Aqueous Solutions (pH Check Required):
C. Contaminated Debris[1]
-
Items: Weigh boats, pipettes, gloves.[1]
-
Action: Dispose of in the Chemically Contaminated Debris bin (Yellow bin). Do not place in regular trash.
Decision Logic: Waste Stream Selection
Use the following logic flow to determine the correct disposal path for your specific sample state.
Figure 1: Decision matrix for segregating Phenylpiracetam Acid waste streams based on physical state and solvent composition.
Emergency Response Procedures
Spills (Solid/Powder)[1][2][6]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 respirator.[1]
-
Containment: Cover the spill with wet paper towels to prevent dust generation.[1]
-
Cleanup: Scoop up the material and place it in a waste bag. Wipe the area with soap and water.[1][6][7][8]
-
Disposal: Treat cleanup materials as Contaminated Debris .
Exposure First Aid[11]
References
Sources
- 1. Phenylpiracetam | CAS:77472-70-9 | Nootropic derivative of piracetam | High Purity | Manufacturer BioCrick [biocrick.com]
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- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. media.laballey.com [media.laballey.com]
- 5. my.alfred.edu [my.alfred.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. download.basf.com [download.basf.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid
Executive Summary & Chemical Context
2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid (often referred to as Phenylpiracetam Acid ) is a pharmacological intermediate and the primary metabolite of the nootropic agent Phenylpiracetam (Carphedon). Unlike simple organic acids, this compound possesses a bioactive pyrrolidone core that necessitates handling protocols bridging standard organic synthesis and potent pharmaceutical compound safety.
Operational Directive: Treat this substance as a Bioactive Pharmaceutical Intermediate (BPI) . While acute toxicity is generally lower than cytotoxic agents, the potential for psychotropic activity and mucosal irritation requires strict inhalation and contact control.
Hazard Profile (derived from Analogous Racetams)
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | Zero-tolerance for hand-to-mouth transfer; strict hygiene.[3] |
| Skin Irritation | H315 | Causes skin irritation.[1][4][5] | Direct contact will cause dermatitis; acidic nature exacerbates local effects. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][6][7][8] | Dust is highly irritating to corneal tissue. |
| STOT - SE | H335 | May cause respiratory irritation.[1][2][5][8] | CRITICAL: Inhalation of dust is the primary exposure vector. |
Risk Assessment & PPE Decision Logic
The selection of Personal Protective Equipment (PPE) is not static; it is determined by the physical state of the chemical and the energy of the manipulation.
The "Why" Behind the Gear
-
Glove Permeation: As a carboxylic acid derivative, this compound is polar. Nitrile provides excellent resistance to polar organic acids. Latex is not recommended due to higher permeability to organic solvents often used in conjunction (e.g., Methanol, DCM).
-
Respiratory Protection: The primary risk is airborne dust during weighing. The pyrrolidone ring structure allows for rapid mucosal absorption. Engineering controls (Fume Hood) are primary; respirators are secondary.
DOT Diagram: PPE Selection Logic
Figure 1: Decision logic for selecting appropriate PPE based on physical state and kinetic energy of the task.
Comprehensive PPE Matrix
This matrix defines the minimum requirements. Always scale up protection if the scale of synthesis exceeds 10 grams.
| Body Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill Cleanup/Aerosolization) | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Inner: 4 mil, Outer: 4-5 mil) | Extended Cuff Nitrile (8 mil) or Laminate (Silver Shield) | Double gloving creates a breakthrough buffer. The outer glove is sacrificial and should be changed immediately upon contamination. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Face Shield over Goggles | Safety glasses are insufficient for fine powders that can bypass side shields. Acidic dust causes immediate lacrimation. |
| Respiratory | Fume Hood (Sash at 18") | P100 Half-Face Respirator | If hood containment is breached or unavailable, a P100 filter is required to stop bioactive particulates. |
| Body | Lab Coat (Polyester/Cotton blend) | Tyvek® Coveralls | Cotton absorbs liquids; Tyvek repels dust and splashes. |
Operational Protocols
A. Donning (Putting On) Sequence
Goal: Create a sealed barrier before entering the hazard zone.
-
Inspection: Check lab coat for tears. Inspect gloves for pinholes (air inflation test).
-
Inner Glove: Don the first pair of nitrile gloves (under the lab coat cuff).
-
Lab Coat: Button fully to the neck.
-
Outer Glove: Don the second pair of nitrile gloves over the lab coat cuff. This "shingling" prevents powder from contacting the wrist.
-
Eye Protection: Adjust goggles to seal against the face.
B. Handling & Weighing (The Critical Step)
Most exposure incidents occur during the transfer of static-charged powders.
-
Static Control: Use an ionizing bar or anti-static gun inside the fume hood. Phenylpyrrolidine derivatives are often fluffy and prone to static fly-away.
-
Taring: Tare the weigh boat before opening the stock container.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock.
-
Closure: Clean the threads of the stock bottle with a Kimwipe before recapping to prevent a "crust" of bioactive material from forming on the outside of the bottle.
C. Doffing (Removal) Sequence
Goal: Remove contaminated gear without touching skin.[6][9]
-
Outer Gloves: Remove using the "beak method" (pinch outside, pull off inside-out). Dispose in solid hazardous waste.
-
Goggles: Remove by the strap (back of head). Do not touch the front lens.
-
Lab Coat: Remove and hang in designated "Dirty" area.
-
Inner Gloves: Remove last. Wash hands immediately with soap and cool water (warm water opens pores).
Waste Disposal & Decontamination[3]
Disposal Classification: As a pharmaceutical intermediate, this compound should be treated as Non-Regulated Pharmaceutical Waste (unless P-listed in your specific jurisdiction), but best practice dictates incineration.
-
Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste - Toxic."
-
Liquid Waste: If dissolved in solvents (e.g., DMSO, Methanol), dispose in "Organic Solvents - Halogen Free" (unless DCM is used).
-
Decontamination:
-
The acid functionality makes this compound soluble in basic aqueous solutions.
-
Surface Decon: Wipe surfaces with 1% Sodium Bicarbonate solution (to neutralize the acid and increase solubility) followed by 70% Ethanol.
-
Emergency Response
| Incident | Immediate Action |
| Eye Contact | Flush immediately at eyewash station for 15 minutes . Hold eyelids open. The acidic nature requires thorough irrigation to prevent corneal etching. |
| Skin Contact | Remove contaminated clothing.[3][5][6][7][8][9] Wash skin with soap and water.[3][4][5][8] Do not use ethanol (enhances absorption). |
| Inhalation | Move to fresh air.[3][4][6][7][8] If breathing is difficult, seek medical attention. Alert emergency responders to "Racetam/Pyrrolidone derivative" exposure. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 132441 (Phenylpiracetam). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: 29 CFR 1910.132.[10] Retrieved from [Link][10]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. quickzyme.com [quickzyme.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. home.miracosta.edu [home.miracosta.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
